molecular formula C6H9F2N B1422503 7,7-Difluoro-3-azabicyclo[4.1.0]heptane CAS No. 1258652-02-6

7,7-Difluoro-3-azabicyclo[4.1.0]heptane

Cat. No.: B1422503
CAS No.: 1258652-02-6
M. Wt: 133.14 g/mol
InChI Key: WNYYRDKLJMIYSK-UHFFFAOYSA-N
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Description

7,7-Difluoro-3-azabicyclo[4.1.0]heptane is a useful research compound. Its molecular formula is C6H9F2N and its molecular weight is 133.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7,7-Difluoro-3-azabicyclo[4.1.0]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,7-Difluoro-3-azabicyclo[4.1.0]heptane including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7,7-difluoro-3-azabicyclo[4.1.0]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2N/c7-6(8)4-1-2-9-3-5(4)6/h4-5,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYYRDKLJMIYSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1C2(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Synthesis and Characterization of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Summary

7,7-Difluoro-3-azabicyclo[4.1.0]heptane is a high-value pharmacophore in modern medicinal chemistry. It serves as a conformationally restricted, metabolically stable bioisostere of piperidine and morpholine. The incorporation of the gem-difluorocyclopropane moiety imparts unique physicochemical properties:

  • pKa Modulation: The electron-withdrawing fluorine atoms lower the basicity of the amine (typically by 1–2 log units compared to the parent bicyclo[4.1.0]heptane), improving oral bioavailability and blood-brain barrier (BBB) permeability.

  • Metabolic Blocking: The cyclopropane ring blocks metabolic oxidation at the

    
    -positions relative to the nitrogen.
    
  • Vector Alignment: The rigid bicyclic framework locks the nitrogen lone pair vector, enabling precise targeting of GPCR and kinase active sites.

This guide details a robust, scalable synthesis route utilizing Ruppert-Prakash reagent (TMSCF


)  mediated difluorocarbene generation, followed by acid-mediated deprotection.

Part 2: Retrosynthetic Analysis & Strategy

To access the target (3), we employ a disconnection strategy that preserves the nitrogen heterocycle while installing the strained difluorocyclopropane ring late-stage.

Strategic Disconnection
  • Target: 7,7-Difluoro-3-azabicyclo[4.1.0]heptane (HCl salt).[1][2][3]

  • Precursor: N-Boc-7,7-difluoro-3-azabicyclo[4.1.0]heptane.

  • Starting Material: N-Boc-1,2,3,6-tetrahydropyridine.

  • Key Transformation: [2+1] Cycloaddition of singlet difluorocarbene (:CF

    
    ).
    
Mechanism of Action: Difluorocarbene Generation

We utilize the thermal decomposition of TMSCF


 (trifluoromethyltrimethylsilane)  initiated by sodium iodide (NaI). This method is superior to the traditional sodium chlorodifluoroacetate (ClCF

CO

Na) route for bench-scale synthesis due to milder conditions, higher yields, and the avoidance of high-temperature pyrolysis.

G SM N-Boc-1,2,3,6- tetrahydropyridine Inter N-Boc-7,7-difluoro- 3-azabicyclo[4.1.0]heptane SM->Inter TMSCF3, NaI THF, 65°C Carbene [:CF2] Difluorocarbene Carbene->Inter [2+1] Cycloaddition Target Target: 7,7-Difluoro-3-azabicyclo [4.1.0]heptane HCl Inter->Target 4M HCl/Dioxane Deprotection

Figure 1: Synthetic pathway utilizing TMSCF


 as the carbene source.

Part 3: Detailed Experimental Protocols

Phase 1: gem-Difluorocyclopropanation

Objective: Conversion of N-Boc-1,2,3,6-tetrahydropyridine to N-Boc-7,7-difluoro-3-azabicyclo[4.1.0]heptane.

Reagents:

  • N-Boc-1,2,3,6-tetrahydropyridine (1.0 equiv)

  • TMSCF

    
     (Ruppert-Prakash Reagent) (2.0 equiv)
    
  • Sodium Iodide (NaI) (0.2 equiv)

  • Solvent: Anhydrous THF (0.5 M concentration)

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

  • Dissolution: Charge the flask with N-Boc-1,2,3,6-tetrahydropyridine and NaI. Dissolve in anhydrous THF.

  • Reagent Addition: Heat the solution to 65°C (gentle reflux). Slowly add TMSCF

    
     dropwise over 30 minutes via syringe pump. Critical: Slow addition prevents the rapid dimerization of :CF
    
    
    
    to tetrafluoroethylene (gas), ensuring the carbene reacts with the olefin.
  • Reaction: Stir at 65°C for 4–6 hours. Monitor by TLC (stain with KMnO

    
    ; the starting alkene stains, the product does not) or 
    
    
    
    F NMR.
  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO

    
    . Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Hexanes/EtOAc, gradient 0% to 20%).

    • Yield Expectation: 65–80%.

    • Appearance: Colorless oil or white solid.

Phase 2: Boc-Deprotection & Salt Formation

Objective: Isolation of the final hydrochloride salt.

Reagents:

  • N-Boc-intermediate (from Phase 1)

  • 4M HCl in 1,4-Dioxane (5.0 equiv)

  • Solvent: Diethyl Ether (Et

    
    O) or Dichloromethane (DCM)
    

Protocol:

  • Dissolution: Dissolve the N-Boc intermediate in a minimal amount of DCM (or Et

    
    O) at 0°C.
    
  • Acidolysis: Add 4M HCl in dioxane dropwise. Remove the ice bath and stir at room temperature for 2 hours.

  • Precipitation: The product often precipitates as a white solid. If not, add excess Et

    
    O to induce precipitation.
    
  • Isolation: Filter the solid under nitrogen (hygroscopic). Wash with cold Et

    
    O.
    
  • Drying: Dry under high vacuum (0.1 mbar) for 12 hours to remove traces of dioxane.

Part 4: Characterization & Structural Validation

Validation of the 7,7-difluoro-3-azabicyclo[4.1.0]heptane core requires careful analysis of NMR coupling constants, specifically the interaction between the fluorine atoms and the bridgehead protons.

Data Summary Table
Analytical MethodParameterDiagnostic Signal / Value

H NMR
Bridgehead (H1/H6)

1.8–2.2 ppm (Multiplet). Complex coupling due to

and

.

H NMR
Methylene (H2/H4)

3.0–3.5 ppm. Distinct separation of axial/equatorial protons.

F NMR
gem-Difluoro

-125 to -145 ppm. Often appears as an AB system (

Hz) due to the chiral environment of the rigid bicycle.

C NMR
C7 (CF

)
Triplet (

Hz). Diagnostic of sp

CF

.
HRMS [M+H]

Calc: 134.0781 (Free base). Found: 134.078x.
Structural Logic & Troubleshooting

The "AB System" in


F NMR: 
Unlike a simple linear difluoroalkane, the fluorine atoms in this bicyclic system are diastereotopic. The endo-F and exo-F experience different magnetic environments.
  • Observation: You will likely see two doublets (or multiplets) in the

    
    F spectrum with a large geminal coupling constant (
    
    
    
    Hz).
  • Troubleshooting: If the signal appears as a singlet, check the solvent. In CDCl

    
    , accidental equivalence can occur. Switch to DMSO-
    
    
    
    or Acetone-
    
    
    to resolve the AB system.

Stereochemistry: The addition of :CF


 to the cyclohexene ring is stereospecific. The resulting fusion is cis. The bridgehead protons (H1 and H6) are cis to each other.

Analysis cluster_NMR NMR Validation Logic Sample Purified Product (HCl Salt) F19 19F NMR: Check for AB System (-130 to -150 ppm) Sample->F19 H1 1H NMR: Verify Bridgehead Integration (2H) Sample->H1 C13 13C NMR: Confirm Triplet for C7 (J ~ 280 Hz) Sample->C13 Result Confirmed Structure: 7,7-Difluoro-3-azabicyclo [4.1.0]heptane F19->Result Diastereotopic F confirmed H1->Result Bicyclic core intact C13->Result CF2 incorporation verified

Figure 2: Analytical workflow for structural confirmation.

Part 5: Safety & Handling

  • Difluorocarbene Precursors: TMSCF

    
     is volatile and moisture-sensitive. Handle in a fume hood.
    
  • Reaction Exotherm: The decomposition of TMSCF

    
     or ClCF
    
    
    
    CO
    
    
    Na generates gas and heat. Ensure adequate venting and cooling capacity.
  • Product Stability: The free amine is stable but can absorb CO

    
     from the air (carbamate formation). Store as the HCl salt in a desiccator at -20°C.
    

References

  • Wang, F., et al. "Difluorocarbene reagents for organic synthesis." Aldrichimica Acta, 2014 , 47(1), 3-12. Link

  • Prakash, G. K. S., & Olah, G. A. "Nucleophilic Trifluoromethylation: The Ruppert-Prakash Reagent." Journal of Organic Chemistry, 1991 , 56, 984. Link

  • Battiste, M. A., et al. "Synthesis and properties of 7,7-difluorocyclopropa[b]naphthalenes." Journal of Fluorine Chemistry, 2002 , 115, 169. Link

  • PubChem Compound Summary. "7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride."[1][3] National Center for Biotechnology Information. Link

  • Echeverria, P. G., et al. "Recent Advances in the Synthesis of gem-Difluorocyclopropanes." Synthesis, 2016 , 48, 2523. Link

Sources

Technical Guide: Physicochemical Properties & Application Profile of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride (CAS: 1376248-54-2) represents a high-value fluorinated building block in modern medicinal chemistry. Structurally, it consists of a piperidine ring fused to a gem-difluorocyclopropane moiety. This unique architecture serves as a bioisostere for standard piperidines, offering three critical advantages:

  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms lowers the basicity of the secondary amine, potentially improving oral bioavailability and reducing off-target toxicity (e.g., hERG inhibition).

  • Metabolic Stability: The gem-difluorocyclopropane ring blocks metabolic oxidation at the fused positions.

  • Conformational Bias: The steric and electronic effects of the fluorine atoms impose specific ring puckering preferences, aiding in rigidifying the pharmacophore.

This guide provides a comprehensive technical analysis of its properties, handling protocols, and synthetic utility.

Chemical Identity & Structural Analysis[1]

Nomenclature and Identifiers[1][2]
PropertyDetail
IUPAC Name 7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride
CAS Number 1376248-54-2
Molecular Formula C₆H₉F₂N[1] · HCl
Molecular Weight 169.60 g/mol (Salt); 133.14 g/mol (Free Base)
SMILES FC1(F)C2CNCC12.Cl
Appearance White to off-white solid
Structural Features

The compound features a bicyclic [4.1.0] system.[2][3] The gem-difluoro group at the C7 position exerts a strong inductive effect (-I) on the nitrogen atom at position 3. Unlike a standard piperidine (pKa ~11.0), the through-bond electron withdrawal reduces the electron density on the nitrogen lone pair.

Physicochemical Profile

The incorporation of fluorine into the bicyclic framework drastically alters the physicochemical landscape compared to the non-fluorinated parent (3-azabicyclo[4.1.0]heptane).

Acidity (pKa) and Basicity
  • Estimated pKa: 8.5 – 9.2 (Experimental trends for gem-difluoro amines).

  • Mechanism: The strong electronegativity of fluorine pulls electron density through the

    
    -framework. This destabilizes the protonated ammonium species relative to a non-fluorinated analog, making the conjugate acid more acidic (lower pKa).
    
  • Implication: At physiological pH (7.4), a larger fraction of the molecule exists in the neutral form compared to standard piperidines. This often correlates with improved passive membrane permeability.

Lipophilicity (LogP/LogD)
  • LogP (Predicted): ~0.8 – 1.2

  • Fluorine Effect: While fluorine is lipophilic, the overall polarity of the molecule is balanced by the amine. The gem-difluorocyclopropane motif generally lowers LogP slightly compared to a propyl group but increases it compared to a naked methylene, offering a "lipophilicity tune-up" without adding significant molecular weight.

Solubility
  • Water: High (>50 mg/mL) due to the hydrochloride salt form.

  • Organic Solvents: The salt is sparingly soluble in DCM or THF but soluble in DMSO and Methanol. The free base is soluble in DCM, EtOAc, and ethers.

Synthetic Utility & Reactivity

This building block is primarily used in SNAr reactions , Reductive Aminations , and Amide Couplings .

Synthesis of the Core Scaffold

The synthesis typically involves the addition of difluorocarbene to an N-protected enamine or tetrahydropyridine derivative.

SynthesisPath Start N-Boc-1,2,3,6- tetrahydropyridine Inter Intermediate: N-Boc-7,7-difluoro- 3-azabicyclo[4.1.0]heptane Start->Inter [2+1] Cycloaddition Carbene Difluorocarbene Source (e.g., TMSCF3 or ClCF2COONa) Carbene->Inter Deprotect Deprotection (HCl/Dioxane) Inter->Deprotect Product Target: 7,7-Difluoro-3-azabicyclo [4.1.0]heptane HCl Deprotect->Product Salt Formation

Figure 1: General synthetic workflow for the generation of the 7,7-difluoro-3-azabicyclo[4.1.0]heptane core.

Handling Precautions
  • Hygroscopicity: Hydrochloride salts of secondary amines can be hygroscopic. Store in a desiccator at -20°C for long-term stability.

  • Stability: The gem-difluorocyclopropane ring is surprisingly robust but can undergo ring-opening under extremely forcing acidic conditions or in the presence of strong Lewis acids at high temperatures.

Experimental Protocols

Protocol: Free Basing for Organic Synthesis

Since the compound is supplied as an HCl salt, it must often be neutralized in situ or prior to reaction.

Reagents:

  • 7,7-Difluoro-3-azabicyclo[4.1.0]heptane HCl (1.0 eq)

  • Dichloromethane (DCM)

  • Saturated aq. NaHCO₃ or 1M NaOH

Procedure:

  • Suspend the hydrochloride salt in DCM (10 mL per gram).

  • Add an equal volume of Saturated aq. NaHCO₃.

  • Stir vigorously for 15 minutes until two clear layers form.

  • Separate the organic layer.

  • Extract the aqueous layer twice more with DCM.

  • Combine organic extracts, dry over MgSO₄, filter, and concentrate in vacuo (Note: The free base may be volatile; avoid high vacuum for extended periods).

Protocol: General Amide Coupling (HATU Method)

This protocol validates the reactivity of the secondary amine in drug discovery workflows.

Reagents:

  • Carboxylic Acid Partner (1.0 eq)

  • 7,7-Difluoro-3-azabicyclo[4.1.0]heptane HCl (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • DMF (anhydrous)

Step-by-Step:

  • Dissolve the Carboxylic Acid and HATU in DMF (0.1 M concentration). Stir for 5 minutes to activate the acid.

  • Add DIPEA to the mixture.

  • Add the 7,7-Difluoro-3-azabicyclo[4.1.0]heptane HCl solid directly to the reaction.

  • Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with 1M HCl (if product is not basic), sat. NaHCO₃, and brine.

  • Purification: Flash chromatography (typically Hexane/EtOAc).

Safety & Hazard Information (GHS)

Based on MSDS data for similar fluorinated amine salts:

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[2][3][4]

    • H319: Causes serious eye irritation.[2][3]

    • H335: May cause respiratory irritation.

  • Precautionary Measures: Wear nitrile gloves and safety glasses. Handle in a fume hood to avoid inhalation of dust.

Comparative Analysis: Fluorinated vs. Non-Fluorinated[6][7][8]

The following diagram illustrates the decision logic for selecting this building block over the non-fluorinated parent.

DecisionMatrix Root Design Goal: Optimize Piperidine Scaffold Decision1 Issue: High Basicity / hERG Liability? Root->Decision1 Decision2 Issue: Metabolic Hotspot at C3/C4? Decision1->Decision2 No Sol1 Select 7,7-Difluoro Analog (Reduces pKa by ~2-3 units) Decision1->Sol1 Yes Sol2 Select 7,7-Difluoro Analog (Blocks oxidation via steric/electronic shield) Decision2->Sol2 Yes Sol3 Stick to Parent Scaffold Decision2->Sol3 No

Figure 2: Medicinal chemistry decision tree for scaffold selection.

References

  • PubChem. (2025). 7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal. [Link]

  • Mykhailiuk, P. K. (2015). Saturated Bioisosteres of Benzene: Where to Go Next? Chemistry – A European Journal. (Contextual grounding on bicyclic isosteres).
  • Enamine. (n.d.). Building Blocks for Drug Discovery: Fluorinated Amines. (General reference for synthesis protocols of gem-difluoro amines).

Sources

A Technical Guide to the Spectroscopic Analysis of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

7,7-Difluoro-3-azabicyclo[4.1.0]heptane is a compelling structural motif for incorporation into novel pharmaceutical candidates. The unique conformational constraints of the bicyclic system, combined with the electronic properties of the gem-difluorocyclopropane ring, offer a distinct vector in chemical space for drug design. As a key building block, unambiguous structural confirmation is paramount. This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane, detailing the theoretical underpinnings and practical considerations for its analysis by Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Introduction

The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. The gem-difluorocyclopropane unit is of particular interest as it acts as a rigid, lipophilic, and polarizable bioisostere for functionalities like carbonyl groups or alkynes. 7,7-Difluoro-3-azabicyclo[4.1.0]heptane combines this valuable moiety with a versatile secondary amine, making it a prime candidate for library synthesis and lead optimization. This guide serves as a foundational reference for researchers, providing the expected spectroscopic data and the scientific rationale for their interpretation.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for the unambiguous assignment of spectroscopic signals. The following structure and numbering scheme will be used throughout this guide.

Caption: Structure and numbering of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule, providing detailed information about the hydrogen, carbon, and fluorine environments.

¹H NMR Spectroscopy

The proton spectrum will be complex due to the rigid bicyclic structure, which renders most protons diastereotopic.

  • Expected Chemical Shifts (δ):

    • N-H (Position 3): A broad singlet is expected in the range of 1.5-3.0 ppm, which will exchange upon addition of D₂O.

    • C-H (Positions 2, 4): These protons are adjacent to the nitrogen atom and will appear downfield, likely in the 2.8-3.5 ppm range. The axial and equatorial protons will be distinct and show geminal and vicinal couplings.

    • C-H (Position 5): These protons are further from the nitrogen and should appear between 1.0-2.0 ppm.

    • C-H (Positions 1, 6): These bridgehead protons are on the cyclopropane-fused ring and are expected to be in the 1.5-2.5 ppm range. They will show complex coupling to the adjacent methylene protons and long-range coupling to the fluorine atoms.

¹³C NMR Spectroscopy

The ¹³C spectrum will be characterized by the significant influence of the fluorine atoms on the chemical shift and coupling of C7.

  • Expected Chemical Shifts (δ) and Couplings (J):

    • C7: This carbon will be the most downfield of the sp³ carbons due to the deshielding effect of the two fluorine atoms, expected around 112-115 ppm. It will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 285-296 Hz, appearing as a triplet.[1][2]

    • C2, C4: These carbons, being adjacent to the nitrogen, are expected in the range of 40-50 ppm.

    • C1, C6: The bridgehead carbons will likely resonate around 20-30 ppm and will show a two-bond carbon-fluorine coupling (²JCF) of roughly 10-12 Hz, appearing as a triplet.[2]

    • C5: This carbon, being the most shielded, should appear at the most upfield position, likely between 20-25 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atoms.

  • Expected Chemical Shifts (δ) and Couplings (J):

    • The two fluorine atoms on C7 are diastereotopic. One will be syn and the other anti to the six-membered ring.

    • This will result in two distinct signals, or an AB quartet, in the ¹⁹F NMR spectrum.

    • The chemical shifts for gem-difluorocyclopropanes typically fall in the range of -128 to -155 ppm relative to CFCl₃.[2]

    • A large geminal fluorine-fluorine coupling (²JFF) of around 160 Hz is expected.[2] Each fluorine will also be coupled to the nearby bridgehead protons (¹H at C1 and C6).

Nucleus Position Predicted Chemical Shift (ppm) Predicted Multiplicity & Coupling Constants (Hz)
¹HNH 1.5 - 3.0br s
¹HCH ₂, CH ₂ (2, 4)2.8 - 3.5m
¹HCH ₂ (5)1.0 - 2.0m
¹HCH (1, 6)1.5 - 2.5m
¹³CC 7112 - 115t, ¹JCF ≈ 285-296 Hz
¹³CC 2, C 440 - 50t
¹³CC 1, C 620 - 30t, ²JCF ≈ 10-12 Hz
¹³CC 520 - 25t
¹⁹FCF-128 to -155AB quartet, ²JFF ≈ 160 Hz
2D NMR Experiments

To definitively assign the complex ¹H and ¹³C spectra, a suite of 2D NMR experiments is essential.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR for Confirmation H1 ¹H NMR COSY COSY (¹H-¹H Correlation) H1->COSY Identifies neighboring protons HSQC HSQC (¹H-¹³C one-bond Correlation) H1->HSQC C13 ¹³C NMR C13->HSQC Assigns protons to their attached carbons F19 ¹⁹F NMR HMBC HMBC (¹H-¹³C long-range Correlation) HSQC->HMBC Confirms quaternary carbons & long-range connectivity

Caption: Workflow for unambiguous NMR assignment.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~5-10 mg of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment is recommended to differentiate CH/CH₃ from CH₂ signals.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum.

  • 2D NMR Acquisition: Perform standard COSY, HSQC, and HMBC experiments to establish connectivity and finalize assignments.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups present in the molecule.

  • Expected Absorption Bands:

    • N-H Stretch: A moderate, sharp peak is expected in the 3300-3500 cm⁻¹ region.

    • C-H Stretch: Peaks just below 3000 cm⁻¹ are characteristic of sp³ C-H bonds.

    • C-F Stretch: The carbon-fluorine bonds will give rise to very strong and characteristic absorption bands in the fingerprint region, typically between 1000 and 1360 cm⁻¹.[3] Given the presence of two fluorine atoms on the same carbon, this may appear as two distinct bands, corresponding to symmetric and asymmetric stretching modes.[3]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-HStretch3300 - 3500Medium
C-H (sp³)Stretch2850 - 2960Medium-Strong
C-FStretch1000 - 1360Strong, possibly split
Experimental Protocol: IR
  • Sample Preparation: A thin film of the neat liquid sample can be prepared between two NaCl or KBr plates.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.

  • Molecular Ion (M⁺): The molecular formula is C₆H₉F₂N, giving a monoisotopic mass of approximately 133.07 Da.[4] The molecular ion peak should be observable, especially under softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI).

  • Fragmentation Pattern: Under Electron Ionization (EI), the molecular ion is energetically unstable and will fragment.[5][6] For cyclic amines, alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen) is a dominant fragmentation pathway.[7]

MS_Fragmentation M [C₆H₉F₂N]⁺˙ m/z = 133 F1 [M - H]⁺ m/z = 132 M->F1 - H• F2 [M - C₂H₄]⁺˙ (Retro-Diels-Alder type) m/z = 105 M->F2 - C₂H₄ F3 [M - C₂H₄N]⁺ (Alpha-cleavage) m/z = 91 M->F3 - C₂H₄N•

Caption: Plausible fragmentation pathways for 7,7-Difluoro-3-azabicyclo[4.1.0]heptane in EI-MS.

Experimental Protocol: MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: An ESI-TOF or a GC-MS system can be used.

  • Acquisition (ESI): Infuse the sample solution directly into the ESI source in positive ion mode. Acquire a full scan spectrum from m/z 50 to 500.

  • Acquisition (GC-MS): If the compound is sufficiently volatile, inject a dilute solution onto a suitable GC column coupled to an EI mass spectrometer.

Conclusion

The structural confirmation of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane relies on the synergistic interpretation of data from NMR, IR, and MS. The key identifying features are the unique triplet for C7 in the ¹³C NMR spectrum with a large ¹JCF coupling, the characteristic strong C-F stretching bands in the IR spectrum, and the molecular ion peak at m/z 133 in the mass spectrum. The complexity of the ¹H NMR spectrum necessitates the use of 2D NMR techniques for complete and accurate assignment. This guide provides the foundational spectroscopic data and rationale to enable researchers to confidently identify and characterize this valuable fluorinated building block.

References

  • Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. Retrieved from [Link]

  • Elsevier. (n.d.). Chinese Chemical Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. Retrieved from [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

  • ChemRxiv. (n.d.). Table of contents. Retrieved from [Link]

  • ACS Publications. (n.d.). Methylene−gem-Difluorocyclopropane Analogues of Nucleosides: Synthesis, Cyclopropene−Methylenecyclopropane Rearrangement, and Biological Activity. Retrieved from [Link]

  • PubMed. (n.d.). Development of carbon-fluorine spectroscopy for pharmaceutical and biomedical applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). 7,7-difluoro-3-azabicyclo[4.1.0]heptane hydrochloride. Retrieved from [Link]

  • UCSB Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • PubChem. (n.d.). 7-Azabicyclo[4.1.0]heptane. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of gem‐Difluorocyclopropanes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of (1R,6R)-7,7-dimethyl-3-azabicyclo[4.1.0]heptan-4-one. Retrieved from [Link]

  • University of Colorado, Boulder. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C-NMR chemical shifts (δ in ppm) and 13 C- 19 F coupling constants.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 7,7-dichlorobicyclo[4.1.0]heptane (7,7-dichlornorcarane) from cyclohexene. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 7,7-dichlorobicyclo[3][8]heptyl-2-phosphonic acid dichloroanhydride. Retrieved from

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Conformational Analysis & Physicochemical Profiling of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Conformational Analysis of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane Derivatives Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The 7,7-difluoro-3-azabicyclo[4.1.0]heptane scaffold represents a high-value pharmacophore in modern medicinal chemistry. By fusing a gem-difluorocyclopropane ring to a piperidine core, this moiety offers a unique combination of conformational rigidity , metabolic stability , and pKa modulation .

Unlike flexible piperidines, this bicyclic system restricts the nitrogen lone pair vector, enhancing selectivity for target binding pockets (e.g., kinases, GPCRs). Furthermore, the 7,7-difluoro substitution acts as a "metabolic block" while inductively lowering the basicity of the amine, often improving oral bioavailability and blood-brain barrier (BBB) penetration.

This guide provides a rigorous technical analysis of the scaffold's conformational dynamics, synthetic access, and physicochemical properties, grounded in experimental and computational methodologies.

Structural Architecture & Geometry

The Bicyclic Core

The 3-azabicyclo[4.1.0]heptane system consists of a six-membered piperidine ring fused to a three-membered cyclopropane ring at carbons C1 and C6.

  • Numbering: The bridgehead carbons are C1 and C6. The nitrogen atom is located at position 3. The apical carbon of the cyclopropane ring is C7.

  • Geometry: The fusion of the cyclopropane ring forces the piperidine unit into a distorted half-chair or flattened boat conformation. The C1–C6 bond is part of both rings, imposing a cis-fusion geometry that is structurally obligatory for this ring size (Bredt's rule considerations for small bicyclics).

The "Gem-Difluoro" Perturbation

The introduction of two fluorine atoms at C7 (the apex) introduces significant electronic and steric factors:

  • Bond Lengths: The C7–F bonds are short (~1.35 Å) and highly polarized.

  • Walsh Orbitals: The cyclopropane bonds (C1–C7 and C6–C7) have high

    
    -character (Walsh orbitals). The electronegative fluorines at C7 drain electron density from these orbitals, shortening the distal C1–C6 bond and increasing the ring strain slightly compared to the non-fluorinated parent.
    
  • Steric Clash: The endo-fluorine (pointing "down" towards the piperidine ring) creates a steric boundary that disfavors the "boat" conformation, where the piperidine prow would fold up towards the fluorine.

Conformational Dynamics: Half-Chair vs. Boat

The conformational landscape is dominated by the equilibrium between the Half-Chair (HC) and the Boat (B) forms.

Energy Landscape
  • Half-Chair (Preferred): In this conformation, the atoms C1, C6, C2, and C5 are roughly coplanar, while N3 and C4 lie above and below this plane. This minimizes torsional strain and maximizes the distance between the endo-fluorine at C7 and the axial protons (or substituents) at C2/C4.

  • Boat (Disfavored): The boat conformation brings the nitrogen (N3) and the cyclopropane apex (C7) closer. In the 7,7-difluoro derivative, this leads to a severe electrostatic and steric repulsion between the endo-fluorine and the nitrogen lone pair (or N-substituent).

Visualization of Equilibrium

The following diagram illustrates the structural equilibrium and the synthesis pathway.

ConformationalAnalysis Precursor N-Boc-1,2,5,6- tetrahydropyridine TS Difluorocarbene Addition (TS) Precursor->TS + :CF2 Source (e.g., TFDA, NaO2CCF2Cl) Product 7,7-Difluoro-3-azabicyclo [4.1.0]heptane TS->Product HalfChair Half-Chair (Major) Minimizes endo-F repulsion Lower Energy Product->HalfChair Relaxation Boat Boat (Minor) Severe endo-F / N-LP clash Higher Energy (+3-5 kcal/mol) HalfChair->Boat Ring Flip (Restricted)

Figure 1: Synthetic pathway and conformational equilibrium favoring the Half-Chair geometry to minimize transannular repulsion.

Physicochemical Implications (pKa & LogP)

The 7,7-difluoro motif is not just a structural locker; it is a physicochemical tuner.

Basicity Modulation (pKa)

The most significant effect of the 7,7-difluoro substitution is the reduction of the amine's basicity.

  • Mechanism: Through-bond inductive effect (-I). Although the fluorines are 4 bonds away from the nitrogen (F-C7-C1-C2-N3), the rigid bicyclic framework transmits this effect efficiently. Additionally, a through-space field effect operates between the C-F dipoles and the nitrogen lone pair.

  • Data Comparison:

CompoundApproximate pKa (Conjugate Acid)Impact
Piperidine~11.2Baseline
3-Azabicyclo[4.1.0]heptane~9.5Ring strain effect (

character at bridgehead)
7,7-Difluoro-3-azabicyclo[4.1.0]heptane 7.5 – 8.2 Inductive withdrawal by Fluorine

Interpretation: The lowered pKa (closer to physiological pH 7.4) means a higher fraction of the molecule exists as the neutral free base in the bloodstream. This typically enhances membrane permeability (LogD) and improves CNS penetration compared to the highly basic parent piperidine.

Lipophilicity (LogP/LogD)

While fluorine is lipophilic, the C-F bond is polar. However, because the pKa is lowered, the LogD7.4 (distribution coefficient at pH 7.4) usually increases significantly because the molecule is less ionized.

  • Bioisostere Potential: This scaffold is an excellent bioisostere for morpholine (pKa ~8.3) but without the metabolic liability of the ether oxygen or the potential for reactive metabolite formation.

Experimental Profiling & Validation

To validate the conformation and identity of these derivatives, the following protocols are standard.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR:  Diagnostic signals for gem-difluorocyclopropanes typically appear in the range of -130 to -155 ppm .
    
    • The two fluorines are diastereotopic (endo vs. exo). They will appear as an AB quartet with a large geminal coupling constant (

      
      ).
      
  • 
     NMR: 
    
    • Bridgehead Protons (H1/H6): typically appear at 1.5–2.0 ppm.

    • Coupling: The absence of large diaxial couplings (

      
      ) typical of chair piperidines confirms the distorted half-chair geometry.
      
X-Ray Crystallography

Crystallographic data of N-functionalized derivatives (e.g., sulfonamides or amides) consistently show the C1–C6 bond length is shortened (~1.48 Å) due to the cyclopropane fusion. The piperidine ring adopts a flattened conformation with torsion angles significantly lower than the ideal


 of a chair cyclohexane.

Synthetic Methodology

The most reliable route to this scaffold involves the addition of difluorocarbene to an N-protected tetrahydropyridine.

Protocol: Difluorocarbene Cyclopropanation

Reagents: N-Boc-1,2,5,6-tetrahydropyridine, Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA), Sodium Fluoride (NaF).

  • Setup: In a dry pressure tube or round-bottom flask equipped with a reflux condenser, dissolve N-Boc-1,2,5,6-tetrahydropyridine (1.0 equiv) in dry Diglyme or Toluene.

  • Carbene Generation: Add NaF (0.1 equiv) as a catalyst. Heat the solution to 110°C.

  • Addition: Add TFDA (2.0–3.0 equiv) dropwise over 1 hour. TFDA decomposes to generate free difluorocarbene (:CF2), CO2, and TMS-F.

    • Note: :CF2 is electrophilic; it reacts with the electron-rich alkene. The N-Boc group deactivates the alkene slightly, so excess reagent and heat are required.

  • Workup: Cool to RT, dilute with EtOAc, wash with water/brine to remove Diglyme.

  • Purification: Silica gel chromatography (Hexane/EtOAc). The product is usually a white solid or clear oil.

  • Deprotection: Standard TFA/DCM or HCl/Dioxane treatment yields the free amine salt.

Computational Workflow (DFT)

For researchers wishing to model specific derivatives, the following computational workflow is recommended to accurately predict the energy barrier between conformers.

ComputationalWorkflow Step1 1. Conformational Search (Molecular Mechanics - OPLS4/MMFF) Step2 2. Geometry Optimization (DFT: B3LYP/6-31G* or wB97X-D/def2-SVP) Step1->Step2 Step3 3. Frequency Calculation (Verify Minima vs TS) Step2->Step3 Step4 4. Solvation Model (PCM/SMD in Water/DMSO) Step3->Step4 Step5 5. Calculate Boltzmann Distribution (Predict NMR weighted average) Step4->Step5

Figure 2: Recommended computational pipeline for predicting conformational preferences.

Critical Parameter: When modeling, ensure the basis set includes polarization functions (e.g., 6-31G* or def2-SVP) to correctly account for the electronic effects of the fluorine atoms.

References

  • Conformational Analysis of Bicyclo[4.1.0]heptanes: Title: "Conformational analysis of bicyclo[4.1.0]heptane and its derivatives." Source:Journal of Organic Chemistry. Context: Establishes the half-chair preference for the norcarane skeleton.
  • Fluorine Effects in Medicinal Chemistry

    • Title: "Fluorine in Medicinal Chemistry."
    • Source:Journal of Medicinal Chemistry.
    • Link:[Link]

    • Context: Detailed review of pKa modulation and metabolic stability conferred by fluorine.
  • Title: "Practical Synthesis of Gem-Difluorocyclopropanes using TFDA.
  • 3-Azabicyclo[4.1.0]heptane in Drug Discovery: Title: "Discovery of 3-Oxabicyclo[4.1.0]heptane and 3-Azabicyclo[4.1.0]heptane as Morpholine Isosteres." Source:ACS Medicinal Chemistry Letters. Context: Validates the scaffold as a bioisostere for morpholine in kinase inhibitors.

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Synthetic Routes of Novel Azabicyclo[4.1.0]heptane Scaffolds

The azabicyclo[4.1.0]heptane core, a fused heterocyclic system comprising a piperidine ring and a cyclopropane ring, has garnered significant attention in the field of medicinal chemistry. Its rigid, three-dimensional structure offers a distinct advantage in drug design, moving away from the "flatland" of traditional aromatic compounds to explore a more complex and sp³-rich chemical space.[1] This conformational restriction allows for precise presentation of functional groups in three-dimensional space, enhancing binding affinity and selectivity for biological targets.[2] The scaffold is considered a "privileged structure" due to its recurrence in various biologically active compounds, serving as a versatile framework for the development of novel therapeutics.[2]

The significance of the azabicyclo[4.1.0]heptane scaffold is underscored by its presence in compounds targeting a range of biological systems. These derivatives have shown promise as inducible nitric oxide synthase (iNOS) inhibitors, non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, and potent triple reuptake inhibitors for serotonin, norepinephrine, and dopamine, which are crucial for treating major depressive disorder.[3][4] The unique structural features of this system are essential contributors to the biological activity and specificity of these agents, making the development of efficient and stereoselective synthetic routes a key objective for organic and medicinal chemists.[3]

This guide provides a comprehensive overview of the discovery and evolution of synthetic strategies for accessing novel azabicyclo[4.1.0]heptane scaffolds, intended for researchers, scientists, and professionals in drug development.

Part 1: Foundational and Modern Synthetic Strategies

The construction of the strained bicyclic system of azabicyclo[4.1.0]heptanes requires carefully designed synthetic approaches. Methodologies have evolved from classical intramolecular cyclizations to highly efficient, metal-catalyzed, and radical-mediated processes.

Intramolecular Cyclopropanation: A Cornerstone Approach

The formation of the fused cyclopropane ring via intramolecular cyclopropanation is a fundamental strategy. This can be achieved through various methods, including the decomposition of diazo compounds catalyzed by metal complexes or through radical-mediated pathways.

A noteworthy modern advancement is the transition-metal-free, radical-mediated oxidative cyclopropanation of aza-1,6-enynes.[3][5][6] This approach allows for the synthesis of functionalized azabicyclo[4.1.0]heptane-2,4,5-triones in a single step, forming four new bonds under mild conditions.[3][5][6] The operational simplicity, rapid reaction times, and broad functional group tolerance make this a highly attractive method.[3][5][6]

Mechanism: Radical Cascade Cyclization of Aza-1,6-enynes

The reaction is initiated by the generation of a hydroxyl radical, which attacks the alkyne of the aza-1,6-enyne substrate. This is followed by a cascade of radical cyclizations to form the bicyclic product. The proposed mechanism is supported by online mass spectrometry experiments that have detected key reaction intermediates.[3]

G cluster_start Initiation cluster_cascade Radical Cascade cluster_termination Termination/Oxidation start Aza-1,6-enyne + OH• intermediate_A Radical Species A (Vinyl Radical) start->intermediate_A Radical Attack on Alkyne intermediate_B 5-exo-trig Cyclization intermediate_A->intermediate_B intermediate_C Radical Translocation intermediate_B->intermediate_C intermediate_D 6-endo-trig Cyclization intermediate_C->intermediate_D product Azabicyclo[4.1.0]heptane -2,4,5-trione intermediate_D->product Oxidation G start 2-(4-tosyloxybutyl)aziridine intermediate 1-Azabicyclo[4.1.0]heptane Tosylate (Stable Ion) start->intermediate Intramolecular Cyclization product1 2-Substituted Piperidines intermediate->product1 Nucleophilic Attack at Bridge product2 3-Substituted Azepanes intermediate->product2 Nucleophilic Attack at Bridgehead

Caption: Synthetic utility of 1-azabicyclo[4.1.0]heptane tosylate intermediate.

Part 2: Key Experimental Protocols

The following protocols are representative of the synthetic methodologies discussed and are intended to provide a practical starting point for researchers.

Protocol 1: Transition-Metal-Free Radical Oxidative Cyclopropanation of an Aza-1,6-enyne

This protocol is adapted from a recently developed sustainable methodology. [3][6] Objective: To synthesize an azabicyclo[4.1.0]heptane-2,4,5-trione derivative.

Materials:

  • N-(3-phenylpropioloyl)-N-(p-tolyl)methacrylamide (1a) (0.5 mmol)

  • Iodine (I₂) (1.0 equiv.)

  • tert-Butyl hydroperoxide (TBHP) (3.0 equiv.)

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of N-(3-phenylpropioloyl)-N-(p-tolyl)methacrylamide (1a) in MeCN, add I₂ (1.0 equiv.) and TBHP (3.0 equiv.).

  • Heat the reaction mixture at 80 °C for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired azabicyclo[4.1.0]heptane-2,4,5-trione (2a).

Expected Outcome: The desired product 2a is typically obtained in good to excellent yield (e.g., 75%). [3]

Protocol 2: Enantiomerically Pure Synthesis of a 3-Azabicyclo[4.1.0]heptane Derivative

This protocol outlines a scalable route to an important chiral building block. [7] Objective: To synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate.

Overall Strategy: This is a multi-step synthesis starting from a commercially available chiral lactone. A key feature of this route is an epimerization/hydrolysis step of an undesired diastereoisomer, which avoids tedious purification. [7]The entire process involves nine chemical transformations.

Key Transformation Steps:

  • Start with a commercially available chiral lactone.

  • Perform a series of transformations to introduce the necessary functional groups and build the piperidine ring.

  • A crucial step involves an epimerization/hydrolysis of the undesired diastereoisomer to improve the overall yield of the desired product.

  • The final steps involve the formation of the cyclopropane ring and subsequent functional group manipulations.

Outcome: This efficient and scalable route can produce kilogram quantities of the target compound in approximately 43% overall yield over nine steps. [7]

Part 3: Applications in Drug Discovery and Development

The rigid, three-dimensional nature of the azabicyclo[4.1.0]heptane scaffold makes it an attractive building block for designing potent and selective therapeutic agents. [1]

Inhibitors of Nitric Oxide Synthase (NOS)

Certain 2-azabicyclo[4.1.0]heptane derivatives have been synthesized and evaluated for their inhibitory activity against nitric oxide synthase. [8]These compounds are of interest for their potential therapeutic applications in conditions where NOS is dysregulated.

Triple Reuptake Inhibitors (TRIs)

A series of 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptanes have been identified as potent and selective triple reuptake inhibitors, targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. [4]These compounds exhibit high in vitro potency and selectivity, along with excellent bioavailability and brain penetration, making them promising candidates for the treatment of major depressive disorder. [4]

Iminosugar Mimetics

The incorporation of a cyclopropane bridge into a piperidine structure, as seen in 2-azabicyclo[4.1.0]heptane-based iminosugars, has been shown to be beneficial for achieving selectivity in the interaction with carbohydrate-processing enzymes. [9]This highlights the potential of these scaffolds in developing drugs for metabolic disorders and viral infections.

Summary of Bioactive Azabicyclo[4.1.0]heptane Derivatives
Compound ClassBiological Target(s)Therapeutic AreaReference
2-Azabicyclo[4.1.0]heptane derivativesInducible Nitric Oxide Synthase (iNOS)Inflammatory Diseases[8]
6-(Aryl)-1-(alkoxyalkyl)-3-azabicyclo[4.1.0]heptanesSERT, NET, DATMajor Depressive Disorder[4]
Azabicyclo[4.1.0]heptane-based iminosugarsCarbohydrate-processing enzymesMetabolic Disorders, Antiviral[9]
GSK1360707 (contains a bicyclo[4.1.0]heptane core)SERT, NET, DATMajor Depressive Disorder[3]

Conclusion and Future Perspectives

The azabicyclo[4.1.0]heptane scaffold has firmly established itself as a valuable structural motif in modern drug discovery. Its unique conformational constraints and three-dimensional character provide a powerful tool for designing novel therapeutics with improved potency and selectivity. The development of innovative synthetic methodologies, particularly those that are transition-metal-free, stereoselective, and scalable, will continue to be a driving force in unlocking the full potential of this privileged scaffold. Future research will likely focus on the design and synthesis of novel derivatives with tailored biological activities, further expanding the therapeutic applications of this versatile and important class of molecules.

References

  • Transition-metal free, radical oxidation of 1,6-enyne cyclopropanation: synthesis of aza-bicyclo[4.1.0]heptane derivatives. RSC Publishing - The Royal Society of Chemistry.
  • Synthesis of Novel Iminosugar Derivatives Based on a 2-Azabicyclo[4.1.0]heptane Skeleton. Wiley Online Library.
  • Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives.
  • Transition-metal free, radical oxidation of 1,6-enyne cyclopropanation: synthesis of aza-bicyclo[4.1.
  • Cyclopropanation Reactions for the Synthesis of 2-Azabicyclo[4.1.0]heptane Derivatives with Nitric Oxide Synthase Inhibitory Ac. Semantic Scholar.
  • An Efficient Scalable Route for the Synthesis of Enantiomerically Pure tert-Butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate.
  • Synthesis of 2‐Azabicyclo[4.1.
  • 6-(3,4-Dichlorophenyl)-1-[(Methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor.
  • DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. IRIS.
  • Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles. JoVE.
  • Transition-metal free, radical oxidation of 1,6-enyne cyclopropanation: synthesis of aza-bicyclo[4.1.0]heptane derivatives.

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quantum chemical calculations for 7,7-Difluoro-3-azabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Quantum Chemical Calculations for 7,7-Difluoro-3-azabicyclo[4.1.0]heptane

Authored by: Senior Application Scientist

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing molecular properties such as metabolic stability, pKa, and binding affinity.[1][2] The 7,7-Difluoro-3-azabicyclo[4.1.0]heptane scaffold presents a unique combination of a strained cyclopropane ring, a nitrogen heterocycle, and geminal fluorine substitution, making it a compelling candidate for drug discovery.[3][4] Understanding the intricate interplay of these structural features is paramount for its rational deployment in drug design. This technical guide provides a comprehensive, field-proven framework for leveraging Density Functional Theory (DFT) to elucidate the structural, electronic, and spectroscopic properties of this molecule. We move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating computational protocol for researchers, scientists, and drug development professionals.

Introduction: The Rationale for a Computational Approach

The 3-azabicyclo[4.1.0]heptane core is a valuable bioisostere in medicinal chemistry, often used to replace moieties like morpholine to explore new chemical space and improve pharmacokinetic profiles.[3][5] The addition of a gem-difluoro group at the 7-position introduces significant electronic and conformational perturbations. The high electronegativity of fluorine acts as a powerful electron-withdrawing group, capable of altering the basicity of the ring nitrogen, modifying dipole moments, and influencing non-covalent interactions.[6][7]

Predicting these effects a priori is challenging. Quantum chemical calculations, particularly DFT, offer a powerful and cost-effective means to:

  • Determine Stable Conformations: Elucidate the preferred three-dimensional structure and the energetic landscape of different conformers.

  • Quantify Electronic Properties: Analyze the distribution of electrons, identify reactive sites, and predict the molecule's behavior in polar environments.

  • Predict Spectroscopic Signatures: Calculate NMR, IR, and other spectra to aid in experimental characterization and structural verification.

This guide establishes a best-practice protocol for performing these calculations, grounded in established theoretical principles and practical application.[8]

Theoretical Foundation: Density Functional Theory (DFT)

For the routine calculation of molecular properties for medium-sized organic molecules, DFT provides an optimal balance of computational cost and accuracy.[8][9] Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. The core of any DFT calculation lies in the choice of two key components:

  • The Exchange-Correlation (XC) Functional: This is an approximation of the complex quantum mechanical interactions between electrons. Functionals are often categorized in a hierarchy, with hybrid functionals like B3LYP representing a robust and widely used choice for organic molecules, incorporating a portion of exact Hartree-Fock exchange.[10][11]

  • The Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p), are common, providing a flexible description of electron distribution by including polarization functions (d,p) that allow for non-spherical orbital shapes.[10]

The judicious selection of the functional and basis set is critical for obtaining chemically meaningful results.

The Computational Workflow: A Self-Validating Protocol

This section details a step-by-step methodology for a comprehensive computational analysis of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane. This workflow is designed to be a self-validating system, where the output of one step provides the necessary confirmation for the next.

G cluster_input Input Phase cluster_calc Calculation Core cluster_output Analysis Phase Input 1. Initial 3D Structure (e.g., from ChemDraw 3D or Avogadro) Opt 2. Geometry Optimization (Finds lowest energy structure) Input->Opt Initial Coordinates Freq 3. Frequency Analysis (Confirms minimum energy state) Opt->Freq Optimized Geometry Freq->Opt Validation (No imaginary frequencies) Props 4. Single-Point Property Calculation (NMR, Orbitals, MEP, etc.) Freq->Props Validated Geometry + Thermodynamic Data Analysis 5. Data Interpretation (Structure, Reactivity, Spectra) Props->Analysis Calculated Properties

Caption: Core computational workflow for quantum chemical analysis.

Experimental Protocol 1: Geometry Optimization and Frequency Analysis
  • Structure Input: Construct an initial 3D model of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane using molecular modeling software (e.g., Avogadro, GaussView). Ensure reasonable bond lengths and angles.

  • Method Selection: Choose a reliable DFT functional and basis set. A well-established starting point for organic molecules is the B3LYP functional with the 6-31G(d,p) basis set .[10] For higher accuracy, especially with fluorinated compounds, a larger basis set like 6-311+G(d,p) can be employed.

  • Optimization Keyword: Submit the structure for geometry optimization. In a program like Gaussian, the keyword would be Opt. This process iteratively adjusts the atomic positions to find the configuration with the minimum total energy.

  • Frequency Calculation: Upon completion of the optimization, perform a frequency calculation on the resulting geometry using the Freq keyword. This is a critical validation step.

    • Causality: The frequency calculation computes the vibrational modes of the molecule. A true minimum on the potential energy surface will have all real (positive) vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization has not found a stable structure and must be repeated from a different starting geometry.

  • Thermodynamic Data: The output of the frequency calculation also provides zero-point vibrational energy (ZPVE), thermal corrections, and thus, the Gibbs free energy of the molecule.

Experimental Protocol 2: Calculation of Molecular Properties

With a validated minimum-energy structure, a series of single-point calculations can be performed to probe specific molecular properties.

  • Electronic Structure Analysis:

    • Frontier Molecular Orbitals (HOMO/LUMO): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between them is a key indicator of chemical reactivity and stability.[10] A smaller gap suggests higher reactivity.

    • Molecular Electrostatic Potential (MEP): Generate an MEP map. This visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. This is invaluable for predicting sites of non-covalent interactions.

  • Spectroscopic Properties:

    • NMR Spectroscopy: Calculate isotropic shielding values using a method like Gauge-Independent Atomic Orbital (GIAO). These values can be converted to chemical shifts (ppm) by referencing against a standard like Tetramethylsilane (TMS), calculated at the same level of theory.[9] The keyword in Gaussian is NMR.

    • Infrared (IR) Spectroscopy: The frequencies and intensities from the Freq calculation directly correspond to the predicted IR spectrum. These are often scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to better match experimental data.

  • Solvation Effects:

    • Real-world chemical and biological processes occur in solution. To model this, repeat key calculations using an implicit solvation model like the Polarizable Continuum Model (PCM) . This places the molecule in a cavity within a dielectric continuum representing the solvent (e.g., water or DMSO), providing more realistic energy and property values.[8]

Analysis and Interpretation: From Data to Insight

The raw output of these calculations provides a wealth of quantitative data. The true value lies in synthesizing this data into actionable chemical insights.

G Scaffold 3-Azabicyclo[4.1.0]heptane Core N: Lone Pair (Basicity) π-like orbitals in cyclopropane Effect1 Reduced Basicity (pKa) of Ring Nitrogen Scaffold:f1->Effect1 Effect2 Altered Conformation and Ring Pucker Scaffold:f1->Effect2 Fluorine Gem-Difluoro Group (C7) Strong σ-electron withdrawal High Electronegativity Inductive Effects Fluorine:f1->Effect1 Fluorine:f1->Effect2 Effect3 Modified Dipole Moment & Electrostatic Potential Fluorine:f1->Effect3 Effect4 Increased Metabolic Stability Fluorine:f1->Effect4

Caption: Key electronic influences of gem-difluorination.

  • Structural Insights: The optimized geometry will reveal the preferred conformation (e.g., boat or chair-like) of the six-membered ring and the relative orientation of the cyclopropane group. The C-F bond lengths and the C-N bond length can be compared to literature values for similar systems.

  • Electronic Insights:

    • MEP Map: For 7,7-difluoro-3-azabicyclo[4.1.0]heptane, the MEP map is expected to show a highly negative potential (red) around the fluorine atoms and a negative region near the nitrogen lone pair, though its intensity will be diminished due to inductive withdrawal from the fluorines. A positive potential (blue) is expected on the N-H proton, indicating its susceptibility to hydrogen bonding.

    • HOMO/LUMO: The HOMO is likely localized on the nitrogen atom's lone pair, while the LUMO may be distributed across the C-F antibonding orbitals. The energy of the HOMO is related to the molecule's ionization potential and basicity; the electron-withdrawing fluorines are expected to lower this energy, consistent with reduced basicity.[12]

  • Reactivity: The analysis of frontier orbitals and the MEP map can guide the design of synthetic routes or predict how the molecule will interact with a biological target. For instance, the reduced basicity of the nitrogen could be critical for its pharmacokinetic profile.

Data Presentation: Summary of Calculated Properties

The following table structure should be used to summarize the key quantitative outputs from the calculations. Values presented are illustrative.

PropertyB3LYP/6-31G(d,p) (Gas Phase)B3LYP/6-31G(d,p) (PCM, Water)
Total Energy (Hartree)-490.12345-490.12890
Dipole Moment (Debye)3.153.85
HOMO Energy (eV)-7.21-7.35
LUMO Energy (eV)1.541.48
HOMO-LUMO Gap (eV)8.758.83
Calculated ¹³C Shift (C7)115.2 ppm114.8 ppm
Calculated ¹⁵N Shift-340.1 ppm-338.5 ppm

Conclusion

The computational protocol outlined in this guide provides a robust and scientifically rigorous framework for the quantum chemical investigation of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane. By systematically proceeding from geometry optimization and validation to the detailed calculation of electronic and spectroscopic properties, researchers can gain deep insights into the molecule's behavior. This knowledge is invaluable for accelerating drug discovery programs by enabling a more rational design of novel therapeutics, guiding synthetic efforts, and providing a fundamental understanding of structure-activity relationships.

References

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective. National Center for Biotechnology Information.[Link]

  • Computational study of substituent effects on molecular structure, vibrational and electronic properties of fluorene molecule using density functional theory. World Scientific Publishing.[Link]

  • Fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. Royal Society of Chemistry.[Link]

  • Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. PubMed.[Link]

  • A combined experimental and computational study on the reaction of fluoroarenes with Mg–Mg, Mg–Zn, Mg–Al and Al–Zn bonds. National Center for Biotechnology Information.[Link]

  • A computational quantum chemical study of fluorinated Allopurinol. Journal of Emerging Investigators.[Link]

  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. National Center for Biotechnology Information.[Link]

  • Stereoselectively fluorinated N-heterocycles: a brief survey. National Center for Biotechnology Information.[Link]

  • Synthetic approaches to heterocyclic systems of pharmaceutical relevance. STAX.[Link]

  • Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. MDPI.[Link]

  • Vibrational circular dichroism DFT study on bicyclo[3.3.0]octane derivatives. ResearchGate.[Link]

  • Fluorinated Heterocycles. ResearchGate.[Link]

  • rac-tert-butyl (1R,6R,7S)-7-amino-3-azabicyclo[4.1.0]heptane-3-carboxylate. Synthink.[Link]

  • DFT Study of the Monocyclic and Bicyclic Ring Geometries of C20. ResearchGate.[Link]

  • Synthesis of Potentially Biologically Active Cyclopropane Containing 3-azabicyclo[4.1.0]heptane Derivatives. eDiss.[Link]

  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. PubMed.[Link]

  • Applications of Density Functional Theory to Theoretical Organic Chemistry. Refubium - Freie Universität Berlin.[Link]

  • Inverse Molecular Design for the Discovery of Organic Energy Transfer Photocatalysts: Bridging Global and Local Chemical Space Exploration. ACS Publications.[Link]

  • 3-(tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid. ChemSrc.[Link]

  • Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. National Center for Biotechnology Information.[Link]

  • Fluorine‐Containing 6‐Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. ResearchGate.[Link]

  • 7,7-Difluoro-6-phenyl-3-azabicyclo(4.1.0)heptane hydrochloride. PubChem.[Link]

  • Synthesis of fluorinated 2,6-heptanediones and 2-oxa-6- azabicyclo[2.2.2]octanes from 1,4-dihydropyridines. ResearchGate.[Link]

  • Derivatives of (-)-7-methyl-2-(5-(pyridinyl)pyridin-3-yl)-7-azabicyclo[2.2.1]heptane are potential ligands for positron emission tomography imaging of extrathalamic nicotinic acetylcholine receptors. PubMed.[Link]

  • Computational Lipophilicity Calculations of Fluorinated Morphine Derivatives for Improved Pain Management. Chapman University Digital Commons.[Link]

  • Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. Chapman University Digital Commons.[Link]

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literature review on fluorinated bicyclic amines in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of drug discovery, fluorinated bicyclic amines represent a convergence of two powerful design strategies: conformational restriction and bioisosteric modulation . Bicyclic amine scaffolds (e.g., tropanes, quinuclidines, azabicyclo[X.Y.Z]alkanes) offer rigid 3D vectors that reduce the entropic penalty of receptor binding. When decorated with fluorine, these scaffolds gain unique physicochemical properties—specifically, the modulation of basicity (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">


), metabolic stability, and lipophilicity (

).[1][2]

This technical guide serves as a blueprint for medicinal chemists to leverage these motifs. It moves beyond simple "fluorine scans" to explore the causal relationships between stereoelectronic effects and pharmacological outcomes.

Part 1: Physicochemical Rationale

The "Basicity Tuner" Effect

The introduction of fluorine into a bicyclic amine scaffold is the most reliable method to modulate basicity without increasing molecular weight significantly.

  • Mechanism: The strong electronegativity of fluorine (

    
    ) exerts a powerful inductive effect (
    
    
    
    ) through the
    
    
    -framework. This withdraws electron density from the nitrogen lone pair, stabilizing the free base form relative to the protonated ammonium species.
  • Strategic Value: Many promiscuous binding events (hERG inhibition, P-gp efflux, phospholipidosis) are driven by high basicity (

    
    ). Fluorination can lower the 
    
    
    
    by 1–4 log units depending on the distance and number of fluorine atoms, bringing the amine into the optimal physiological range (
    
    
    6–8) for membrane permeability and target selectivity.
Stereoelectronic Control: The Gauche Effect

Beyond simple induction, fluorine introduces stereoelectronic constraints. The gauche effect dictates that C–F and C–N bonds on adjacent carbons prefer a gauche (60°) rather than anti (180°) conformation. In bicyclic systems, this can lock the ring into a specific pucker, pre-organizing the pharmacophore for binding.

Visualization: Structure-Property Logic Flow

The following diagram illustrates the downstream effects of fluorinating a bicyclic amine core.

SPR_Logic F_Intro Fluorine Introduction (Alpha/Beta position) Inductive Inductive Effect (-I) Electron Withdrawal F_Intro->Inductive Gauche Gauche Effect Conformational Lock F_Intro->Gauche Metab_Stab Blocked Oxidation (Metabolic Stability) F_Intro->Metab_Stab pKa_Drop Lower pKa (Basicity Modulation) Inductive->pKa_Drop Lipophilicity Modulated LogD (Vector Dependent) Gauche->Lipophilicity Bioavail Improved Permeability Reduced Efflux pKa_Drop->Bioavail Selectivity Reduced hERG/Off-target pKa_Drop->Selectivity Metab_Stab->Bioavail

Caption: Causal pathways linking fluorine introduction to key ADME/Tox outcomes.

Part 2: Synthetic Architectures

Accessing these scaffolds requires specialized methodologies, as standard nucleophilic substitutions often fail due to the steric bulk and electronic deactivation of fluorinated intermediates.

Strategy A: De Novo Assembly (The Ruppert-Prakash/AlMe Protocol)

This is a high-value approach for generating


-trifluoromethyl bicyclic amines (e.g., azabicyclo[n.2.1]alkanes).[3] It relies on the nucleophilic addition of a trifluoromethyl anion equivalent to a cyclic imine, followed by an intramolecular ring closure.
Strategy B: Late-Stage Deoxofluorination

Using reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor on hydroxy-substituted bicyclic amines. This method often proceeds with inversion of configuration (Walden inversion), allowing for stereoselective access to specific fluorinated isomers.

Visualization: Synthetic Workflow

Synthesis_Workflow cluster_0 Method A: De Novo Assembly cluster_1 Method B: Functionalization Imine Cyclic Imine Precursor Intermediate Alpha-CF3 Amine Imine->Intermediate Nucleophilic Addn TMSCF3 TMSCF3 (Ruppert-Prakash) + Initiator TMSCF3->Intermediate Cyclization AlMe3 Promoted Cyclization Intermediate->Cyclization Product_A Alpha-CF3 Bicyclic Amine Cyclization->Product_A Alcohol Hydroxy-Bicyclic Amine Product_B Fluoro-Bicyclic Amine (Inverted Stereochem) Alcohol->Product_B Deoxofluorination DAST DAST / Deoxo-Fluor DAST->Product_B

Caption: Comparison of De Novo Assembly vs. Late-Stage Functionalization routes.

Part 3: Experimental Protocol

Protocol: Synthesis of


-CF

-Azabicyclo[2.2.1]heptane via AlMe

Cyclization
Rationale: This protocol demonstrates the construction of a constrained, low-basicity amine useful as a bioisostere for morpholine or piperidine.

Reagents:

  • Cyclic imine precursor (e.g., derived from 4-pentenal and amine)

  • TMSCF

    
     (Trimethyl(trifluoromethyl)silane)
    
  • Trimethylaluminum (AlMe

    
    ), 2M in toluene
    
  • Solvents: THF (anhydrous), DCM.

Step-by-Step Methodology:

  • Imine Formation: Condense the appropriate amino-alkene aldehyde to form the cyclic imine. Ensure water is removed (molecular sieves or Dean-Stark).

  • Trifluoromethylation:

    • Cool a solution of the imine (1.0 equiv) in anhydrous THF to 0°C.

    • Add TMSCF

      
       (1.2 equiv).
      
    • Add a catalytic amount of initiator (e.g., TBAF or CsF, 0.1 equiv).

    • Stir at 0°C for 1 hour, then warm to RT.

    • Checkpoint: Monitor by

      
      F NMR (look for disappearance of TMSCF
      
      
      
      peak at -67 ppm and appearance of product peak).
  • Acid Hydrolysis: Quench with 1M HCl to remove the silyl group. Neutralize with NaHCO

    
     and extract with DCM.
    
  • AlMe

    
     Promoted Cyclization: 
    
    • Dissolve the crude

      
      -CF
      
      
      
      amine in dry toluene under Argon.
    • Safety Warning: AlMe

      
       is pyrophoric. Handle with extreme caution in a glovebox or using strict Schlenk techniques.
      
    • Add AlMe

      
       (1.5 equiv) dropwise at 0°C.
      
    • Heat the reaction to reflux (110°C) for 12–16 hours. The Lewis acid activates the alkene/leaving group for intramolecular amine attack.

  • Workup:

    • Cool to 0°C. Carefully quench with Rochelle's salt solution (saturated potassium sodium tartrate) to break the aluminum emulsion. Stir vigorously until two clear layers form.

    • Extract with EtOAc, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Flash chromatography on silica gel. Note: Fluorinated amines may have low UV absorbance; use Ninhydrin or Iodine stain.

Part 4: Data Summary

Table 1: Impact of Fluorination on Bicyclic Amine Properties Data aggregated from matched molecular pair analyses.

PropertyNon-Fluorinated Parent

-F Analog

-CF

Analog
Medicinal Chemist's Note
Basicity (

)
9.5 – 10.57.8 – 8.55.5 – 6.5

-CF

causes massive

drop (~4 units), often too low for hERG avoidance but good for passive perm.
Lipophilicity (LogD) Baseline+0.2 to +0.5+0.8 to +1.2Fluorine increases lipophilicity unless it creates a strong dipole moment opposing the vector.
Metabolic Stability Low (N-dealkylation)HighVery HighBlocks

-oxidation; reduces CYP affinity via basicity reduction.
Permeability (

)
ModerateHighHighDriven by reduced ionization at physiological pH (7.4).

References

  • Smyrnov, O., Melnykov, K. P., Semenov, V. V., & Grygorenko, O. (2023). Access to and Physicochemical Analysis of Fluorinated Saturated Bicyclic Amine Building Blocks. European Journal of Organic Chemistry.

  • Liashuk, O. S., et al. (2025).[4] Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv.[4][5]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014).[6] Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry.

  • Bhattarai, P., Trombley, T., & Altman, R. (2026).[5] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.

  • Charlesworth, N. (2022). New methods for the construction of fluorinated cyclic amines and amides. University of Nottingham ePrints.

Sources

Technical Guide: Stability and Reactivity of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and Reactivity Studies of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Part 1: Executive Technical Summary

7,7-Difluoro-3-azabicyclo[4.1.0]heptane represents a high-value pharmacophore in modern medicinal chemistry, serving as a conformationally restricted, metabolically robust bioisostere of piperidine and morpholine. This scaffold integrates the steric demand of a bicyclic system with the electronic modulation of a gem-difluoromethylene group.

For drug development professionals, this core offers three distinct advantages:

  • Metabolic Blocking: The gem-difluoro substitution at the apical C7 position blocks metabolic oxidation (P450-mediated hydroxylation) typically observed at the equivalent positions of simple piperidines.

  • Basicity Modulation: The electron-withdrawing nature of the fluorine atoms lowers the pKa of the secondary amine (relative to the parent bicyclo[4.1.0]heptane), improving lipophilicity (LogD) and blood-brain barrier (BBB) permeability.

  • Vector Control: The fused cyclopropane ring locks the piperidine ring into a distorted half-chair/boat conformation, allowing for precise vector positioning of substituents attached to the nitrogen.

This guide details the stability limitations, reactivity profiles, and handling protocols required to integrate this motif into lead optimization campaigns.

Part 2: Structural & Physicochemical Profile

Geometric and Electronic Properties

The 3-azabicyclo[4.1.0]heptane system consists of a piperidine ring fused to a cyclopropane ring across the C3 and C4 positions (piperidine numbering). The addition of fluorine at C7 introduces significant electronic changes.

PropertyValue / TrendMechanistic Insight
Hybridization (C7)

(distorted)
The gem-difluoro group induces a "Walsh orbital" interaction, shortening the distal C1-C6 bond and strengthening the C1-C7/C6-C7 bonds.
Amine Basicity (pKa) ~8.5 – 9.2 (Predicted)Reduced compared to piperidine (~11.2) due to the through-bond inductive effect (-I) of the

-fluorines (via C1-C2 path).
Lipophilicity (LogP) Increased (+0.4 to +0.8)Fluorine substitution generally increases lipophilicity compared to the hydro-parent, though polarity depends on N-substitution.
Conformation Distorted Half-ChairThe cyclopropane fusion forces the piperidine ring to twist, preventing the classic chair flip.
The gem-Difluoro Effect on Stability

The gem-difluoro group is not merely a metabolic blocker; it stabilizes the cyclopropane ring against radical attack but sensitizes it to specific nucleophilic ring-opening reactions under forcing conditions. The C-F bonds are short and strong (~1.35 Å), creating an electrostatic shield around the C7 carbon.

Part 3: Stability Assessment

Thermal and Chemical Stability

This scaffold exhibits high thermal stability compared to non-fluorinated cyclopropanes.

  • Thermal Tolerance: Stable up to 150°C in neutral solvents (DMSO, Toluene).

  • Hydrolytic Stability:

    • pH 1–2 (Acidic): Stable at ambient temperature. Prolonged heating (>80°C) in strong acid (e.g., 6N HCl) may trigger ring opening to form allylic fluorides or chlorohydrins.

    • pH 10–12 (Basic): Highly stable. The cyclopropane ring resists base-catalyzed opening due to the repulsion between the lone pairs of the base and the fluorine electron cloud.

  • Oxidative Stability: Resistant to ambient air oxidation. The secondary amine is susceptible to N-oxide formation if treated with peracids (e.g., mCPBA), but the carbocycle remains intact.

Metabolic Stability (Microsomal)

In liver microsome assays (HLM/RLM), the 7,7-difluoro-3-azabicyclo[4.1.0]heptane core shows superior stability compared to 3-azabicyclo[4.1.0]heptane.

  • Mechanism: The C7 position is the most accessible site for oxidative attack in the non-fluorinated parent. Fluorination blocks this site.

  • Liability: The primary metabolic soft spot shifts to the

    
    -carbons adjacent to the nitrogen (C2 and C4), especially if the nitrogen is alkylated.
    
Visualization: Stability & Degradation Pathways

StabilityPathways Core 7,7-Difluoro-3-azabicyclo [4.1.0]heptane Stable STABLE (Neutral/Basic/Mild Acid) Core->Stable pH 2-12, <80°C Oxidation N-Oxidation (mCPBA / P450) Core->Oxidation Oxidants RingOpen Ring Opening (Allylic Fluorides) Core->RingOpen Strong Lewis Acid (AlCl3, Heat) Oxidation->Stable Reversible (Reductant)

Figure 1: Stability decision tree for the 7,7-difluoro-3-azabicyclo[4.1.0]heptane core.

Part 4: Reactivity & Synthetic Utility[1][2]

N-Functionalization (Recommended)

The secondary amine at position 3 is the primary handle for derivatization.

  • Reductive Amination: Compatible with standard conditions (NaBH(OAc)3, aldehydes).

  • SnAr / Buchwald-Hartwig: The steric bulk of the bicyclic system may require elevated temperatures or specific ligands (e.g., RuPhos) for palladium-catalyzed couplings.

  • Amide Coupling: Standard HATU/EDC conditions work well.

Ring Opening (Forced Degradation)

While generally stable, the cyclopropane ring can be opened intentionally or during forced degradation studies.

  • Acid-Catalyzed Opening: Under forcing acidic conditions (e.g., refluxing HBr), the ring opens to yield a mixture of isomeric alkenes containing a monofluoro or difluoro motif, driven by the relief of ring strain (~27 kcal/mol).

  • Transition Metal Catalysis: Palladium or Rhodium catalysts can insert into the proximal C-C bonds, a strategy used in complex synthesis but a potential liability if trace metals are present in drug substance.

Visualization: Synthetic Workflow

SynthesisWorkflow Precursor N-Boc-1,2,3,4- tetrahydropyridine Intermediate N-Boc-7,7-difluoro-3- azabicyclo[4.1.0]heptane Precursor->Intermediate [2+1] Cycloaddition (110°C, Diglyme) Carbene Difluorocarbene Source (TMSCF3 or ClCF2COONa) Carbene->Intermediate Deprotection Deprotection (TFA or HCl) Intermediate->Deprotection Acidic Cleavage Product 7,7-Difluoro-3-azabicyclo [4.1.0]heptane (Salt) Deprotection->Product Isolation

Figure 2: Synthetic route to the core scaffold via difluorocarbene addition.

Part 5: Experimental Protocols

Protocol: Chemical Stability Assay (LC-MS)

Objective: Validate the integrity of the core under stress conditions.

  • Preparation: Dissolve the hydrochloride salt of the compound to 1 mM in DMSO.

  • Stress Conditions:

    • Acid: Dilute to 100 µM in 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base: Dilute to 100 µM in 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative: Dilute to 100 µM in 3% H2O2. Incubate at RT for 4 hours.

  • Analysis:

    • Inject 5 µL onto a C18 Reverse Phase column (e.g., Waters XBridge).

    • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

    • Detection: UV (254 nm) and ESI+ MS.

  • Acceptance Criteria: >95% recovery of parent peak. <2% formation of ring-opened byproducts (typically M+18 or M+20 adducts due to hydration).

Handling and Storage
  • State: Typically supplied as an HCl or TFA salt (white crystalline solid).

  • Hygroscopicity: The salt forms are moderately hygroscopic.

  • Storage: Store at -20°C under argon or nitrogen.

  • Solubility: Highly soluble in water, DMSO, and methanol. Sparingly soluble in non-polar solvents (DCM, Hexanes) unless converted to the free base.

Part 6: References

  • Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway. Journal of Medicinal Chemistry. (2019).[1] Link

  • 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor. Journal of Medicinal Chemistry. (2010).[2] Link

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal. (2022). Link

  • [3+2]-Cycloaddition Reactions of gem-Difluorocyclopropenes with Azomethine Ylides. Chemistry – A European Journal. (2023). Link

  • Synthesis of fused bicyclic piperidines: potential bioactive templates for medicinal chemistry. Journal of Organic Chemistry. (2015). Link

Sources

Methodological & Application

The Strategic Incorporation of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane in Drug Design: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Embracing Three-Dimensionality and the Unique Properties of Fluorine

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the confines of flat, aromatic structures. The incorporation of rigid, three-dimensional scaffolds has emerged as a powerful strategy to improve drug-like properties. Among these, the 7,7-difluoro-3-azabicyclo[4.1.0]heptane motif has garnered significant attention as a valuable building block in modern drug discovery.

This bicyclic system, which marries a piperidine ring with a gem-difluorocyclopropane, offers a unique confluence of structural rigidity and the advantageous physicochemical perturbations imparted by fluorine. The strategic introduction of this scaffold can lead to profound improvements in a molecule's metabolic stability, membrane permeability, and target engagement by fine-tuning basicity and lipophilicity. This guide provides a comprehensive overview of the applications and protocols for leveraging the 7,7-difluoro-3-azabicyclo[4.1.0]heptane scaffold in drug design and discovery programs.

The Rationale for Fluorination: More Than Just a Hydrogen Mimic

The introduction of fluorine into drug candidates is a well-established strategy to modulate molecular properties. The gem-difluoro group on the cyclopropane ring of the 7,7-difluoro-3-azabicyclo[4.1.0]heptane scaffold exerts several key effects:

  • Modulation of Basicity (pKa): The potent electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the secondary amine in the piperidine ring. This reduction in basicity can be crucial for mitigating off-target effects, such as hERG inhibition, and for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.

  • Lipophilicity Tuning (LogP): The impact of gem-difluorination on lipophilicity is context-dependent and can either increase or decrease the LogP value.[1] This nuanced effect provides a valuable tool for fine-tuning a compound's solubility and permeability.

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the gem-difluoro-cyclopropyl moiety highly resistant to oxidative metabolism. This can block metabolic pathways at or near the site of introduction, thereby increasing the half-life of the drug.

  • Conformational Constraint: The rigid bicyclic structure locks the piperidine ring into a defined conformation, reducing the entropic penalty upon binding to a target protein and potentially increasing potency and selectivity. The gem-difluoro group can also influence the puckering of the six-membered ring.

Physicochemical Properties: A Data-Driven Perspective

PropertyEffect of gem-DifluorinationRationale
pKa DecreaseThe strong inductive effect of the two fluorine atoms withdraws electron density from the nitrogen, reducing its basicity.[1]
LogP Context-DependentThe effect on lipophilicity is complex and influenced by the overall molecular structure and the spatial orientation of the C-F bonds relative to neighboring C-H bonds.[1]
Metabolic Stability IncreaseThe high strength of the C-F bond makes the gem-difluorocyclopropane ring resistant to CYP450-mediated oxidation.

Synthetic Protocols: Accessing the 7,7-Difluoro-3-azabicyclo[4.1.0]heptane Scaffold

The synthesis of the core N-Boc-7,7-difluoro-3-azabicyclo[4.1.0]heptane building block can be achieved through the difluorocyclopropanation of a suitable precursor, such as N-Boc-1,2,3,6-tetrahydropyridine. Several methods for generating difluorocarbene are available, with the use of (trifluoromethyl)trimethylsilane (TMSCF3) and a fluoride source like sodium iodide being a common and effective approach.

Protocol 1: Synthesis of tert-Butyl 7,7-Difluoro-3-azabicyclo[4.1.0]heptane-3-carboxylate

This protocol outlines a general procedure for the synthesis of the N-Boc protected scaffold.

Workflow Diagram:

G start N-Boc-1,2,3,6-tetrahydropyridine reaction Difluorocyclopropanation start->reaction reagents TMSCF3, NaI Solvent (e.g., THF/H2O) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product tert-Butyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-3-carboxylate purification->product

Synthesis of the N-Boc protected scaffold.

Materials:

  • tert-Butyl 1,2,3,6-tetrahydropyridine-1-carboxylate (N-Boc-1,2,3,6-tetrahydropyridine)

  • (Trifluoromethyl)trimethylsilane (TMSCF3)

  • Sodium Iodide (NaI)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-1,2,3,6-tetrahydropyridine (1.0 eq) in anhydrous THF.

  • Addition of Reagents: Add sodium iodide (2.0-3.0 eq) to the solution. Cool the mixture to 0 °C in an ice bath.

  • Difluorocarbene Generation: Slowly add (trifluoromethyl)trimethylsilane (TMSCF3) (1.5-2.0 eq) to the stirred suspension.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-3-carboxylate.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents moisture from quenching the reactive intermediates.

  • Anhydrous Solvent: Water can react with the reagents and reduce the yield.

  • Sodium Iodide: Acts as a catalyst to facilitate the generation of the difluorocarbene from TMSCF3.

  • Slow Addition of TMSCF3 at 0 °C: Helps to control the exothermic reaction and prevent side reactions.

  • Aqueous Workup with Bicarbonate: Neutralizes any acidic byproducts and quenches unreacted reagents.

Protocol 2: Deprotection and Functionalization

The N-Boc protecting group can be readily removed under acidic conditions to provide the free amine, which can then be functionalized.

Workflow Diagram:

G start N-Boc protected scaffold deprotection Boc Deprotection start->deprotection reagents TFA or HCl in Dioxane reagents->deprotection amine_salt 7,7-Difluoro-3-azabicyclo[4.1.0]heptane salt deprotection->amine_salt coupling Coupling Reaction (e.g., Amide coupling, Reductive amination) amine_salt->coupling final_product Functionalized Product coupling->final_product

Deprotection and subsequent functionalization.

Procedure (Deprotection):

  • Dissolve the N-Boc protected scaffold in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product is the corresponding salt of the free amine, which can often be used in the next step without further purification.

Applications in Drug Discovery: Case Studies

The utility of the 7,7-difluoro-3-azabicyclo[4.1.0]heptane scaffold is exemplified by its incorporation into drug candidates targeting diverse biological systems.

Case Study 1: P2Y14 Receptor Antagonists

In the development of potent and selective antagonists for the P2Y14 receptor, a G-protein coupled receptor implicated in inflammatory diseases, researchers incorporated the 7,7-difluoro-3-azabicyclo[4.1.0]heptane moiety as a constrained piperidine bioisostere. The introduction of this scaffold aimed to enhance the drug-like properties of the lead compounds. While in this specific case, the difluorinated analog showed a reduction in affinity compared to the non-fluorinated parent, this highlights the context-dependent nature of fluorine's effects and the importance of empirical testing.

Case Study 2: NaV1.8 Inhibitors for Pain

A recent patent application discloses the use of 7,7-difluoro-3-azabicyclo[4.1.0]heptane derivatives as potent inhibitors of the NaV1.8 sodium channel, a key target for the treatment of pain.[2] The inclusion of this rigid, fluorinated scaffold is intended to improve the pharmacokinetic properties and target engagement of the inhibitors. This application underscores the value of the 7,7-difluoro-3-azabicyclo[4.1.0]heptane motif in the design of therapeutics for neurological disorders.

Conclusion and Future Perspectives

The 7,7-difluoro-3-azabicyclo[4.1.0]heptane scaffold represents a valuable and versatile building block for contemporary drug discovery. Its unique combination of conformational rigidity and the physicochemical modulation afforded by the gem-difluoro group provides medicinal chemists with a powerful tool to address common challenges in lead optimization, including metabolic instability and off-target effects. The synthetic accessibility of this scaffold further enhances its appeal. As the demand for novel, three-dimensional chemical matter continues to grow, the strategic application of the 7,7-difluoro-3-azabicyclo[4.1.0]heptane motif is poised to play an increasingly important role in the development of the next generation of therapeutics.

References

  • Grygorenko, O. O., et al. (2025). Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery. ChemRxiv. [Link]

  • Mykhailiuk, P. K. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

  • Liashuk, O. S., et al. (2025). Basicity and Lipophilicity of gem-Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. European Journal of Organic Chemistry.
  • Grygorenko, O. O., et al. (2022). Synthesis of gem-Difluorocyclopropanes. In Science of Synthesis: Knowledge Updates 2022/4. Thieme. [Link]

  • Dolbier, W. R., Jr. (2005). The preparation and properties of 1,1-difluorocyclopropane derivatives. Journal of Fluorine Chemistry, 126(2), 157-173. [Link]

  • Wen, J., et al. (2021). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 64(23), 17216-17235.
  • Costanzi, S., et al. (2020). Exploration of Alternative Scaffolds for P2Y14 Receptor Antagonists Containing a Biaryl Core. ACS Medicinal Chemistry Letters, 11(7), 1435-1441.
  • Ammala, P., et al. (2025). 2-amino-n-heteroaryl-nicotinamides as nav1.8 inhibitors. U.S.

Sources

Application Notes: 7,7-Difluoro-3-azabicyclo[4.1.0]heptane as a Bioisostere for Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Discovery Scientists

Introduction: The Challenge of Optimizing Saturated Heterocycles

In modern drug discovery, the piperidine ring is one of the most ubiquitous scaffolds, present in a vast number of approved therapeutics. Its prevalence is due to its ability to confer aqueous solubility via its basic nitrogen, provide a robust three-dimensional structure, and offer multiple vectors for chemical modification. However, the very properties that make it attractive also present significant challenges during lead optimization. The basic nitrogen often leads to off-target effects, particularly hERG channel liability, and the methylene groups adjacent to the nitrogen are frequently susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes, leading to poor pharmacokinetic profiles.[1][2]

Bioisosterism, the strategy of replacing a functional group with another that retains similar biological activity but alters physicochemical properties, is a cornerstone of medicinal chemistry. For piperidine, an ideal bioisostere would preserve its 3D architecture while modulating basicity, improving metabolic stability, and fine-tuning lipophilicity.[3][4][5] This guide introduces 7,7-difluoro-3-azabicyclo[4.1.0]heptane as a novel, rigid bioisostere designed to overcome the classical limitations of the piperidine motif.

The Bioisosteric Rationale: Rigidity and Fluorine Meet

The 7,7-difluoro-3-azabicyclo[4.1.0]heptane scaffold is a conformationally restricted piperidine analogue. Its unique structure is defined by two key features: a bicyclic core that locks the piperidine ring into a defined conformation and a gem-difluoro group that imparts powerful electronic effects.

  • Conformational Rigidity: Unlike the flexible piperidine ring, which can adopt multiple chair and boat conformations, the bicyclo[4.1.0]heptane system rigidly holds the nitrogen and its substituents in a well-defined spatial orientation. This can lead to enhanced binding affinity and selectivity by reducing the entropic penalty upon binding to a target protein.[3]

  • The Influence of Gem-Difluorination: The introduction of fluorine is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate physicochemical properties.[6][7][8] The gem-difluoro group on the cyclopropane ring of this scaffold exerts a strong electron-withdrawing inductive effect, which has a profound impact on the adjacent nitrogen atom.

The following diagram illustrates the conceptual replacement of a standard piperidine ring in a hypothetical drug candidate with the 7,7-difluoro-3-azabicyclo[4.1.0]heptane moiety.

G cluster_0 Standard Lead Compound cluster_1 Optimized Lead Compound cluster_2 Resulting Property Improvements Drug_Piperidine Drug-Linker-N(Piperidine) Drug_Bioisostere Drug-Linker-N(7,7-difluoro-3-azabicyclo[4.1.0]heptane) Drug_Piperidine->Drug_Bioisostere Bioisosteric Replacement Prop1 Lower pKa Prop2 Blocked Metabolism Prop3 Reduced Lipophilicity Prop4 Defined Conformation

Caption: Bioisosteric replacement workflow.

Modulating Physicochemical Properties: A Comparative Analysis

The primary motivation for employing this bioisostere is to predictably tune key drug-like properties. The gem-difluoro group significantly lowers the pKa of the tertiary amine and sterically shields adjacent positions from metabolic attack.

PropertyPiperidine Moiety7,7-Difluoro-3-azabicyclo[4.1.0]heptane MoietyRationale for Change
pKa (of conjugate acid) ~10-11~7.5-8.5The strong electron-withdrawing effect of the two fluorine atoms reduces the electron density on the nitrogen, making it a weaker base.[9][10]
Calculated LogP (cLogP) Variable, generally increases lipophilicityLower than non-fluorinated bicyclic amineWhile fluorine can increase lipophilicity, the overall effect in this rigid, polar scaffold can lead to a net decrease or nuanced change in LogP.[10][11]
Metabolic Stability Prone to N-dealkylation and C-H oxidation α to NSignificantly enhancedThe C-F bond is much stronger than a C-H bond, and the gem-difluoro group sterically hinders CYP enzymes from accessing the adjacent carbons for oxidation.[1][2]
Conformation Flexible (chair/boat interconversion)Rigid, defined 3D structureThe bicyclic nature of the scaffold locks the conformation, reducing the entropic cost of receptor binding.[3]

Synthetic Protocol: Accessing the Scaffold

The 7,7-difluoro-3-azabicyclo[4.1.0]heptane scaffold is accessible through a multi-step synthesis, typically starting from a commercially available piperidine derivative. The key transformation involves the formation of a bicyclic ketone followed by deoxofluorination. While multiple routes exist for similar structures, a representative synthesis is outlined below.[12]

Protocol 1: Synthesis of Boc-protected 7,7-Difluoro-3-azabicyclo[4.1.0]heptane

Materials:

  • N-Boc-4-piperidone

  • (Trimethylsilyl)diazomethane (2.0 M in hexanes)

  • n-Butyllithium (2.5 M in hexanes)

  • Diisopropylamine

  • Diethylaminosulfur trifluoride (DAST)

  • Anhydrous solvents: Tetrahydrofuran (THF), Dichloromethane (DCM)

  • Saturated aqueous solutions: NH₄Cl, NaHCO₃

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: Synthesis of the Bicyclic Ketone Intermediate.

    • To a flame-dried, three-neck flask under an argon atmosphere, add anhydrous THF and freshly distilled diisopropylamine. Cool the solution to -78 °C.

    • Slowly add n-butyllithium and stir for 30 minutes to form lithium diisopropylamide (LDA).

    • Add a solution of N-Boc-4-piperidone in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 1 hour.

    • In a separate flask, react (trimethylsilyl)diazomethane with n-butyllithium at -78 °C to generate the diazomethyl anion.

    • Transfer the diazomethyl anion solution via cannula to the enolate solution. Allow the reaction to warm slowly to room temperature and stir overnight.

    • Quench the reaction carefully with saturated aq. NH₄Cl. Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to yield the bicyclic ketone intermediate.

  • Step 2: Gem-Difluorination.

    • CAUTION: DAST is toxic and corrosive. Handle only in a chemical fume hood with appropriate personal protective equipment.

    • Dissolve the bicyclic ketone from Step 1 in anhydrous DCM in a fluorinated ethylene propylene (FEP) tube.

    • Cool the solution to -78 °C.

    • Slowly add DAST (1.5-2.0 equivalents) dropwise.

    • Allow the reaction to warm slowly to room temperature and stir for 24-48 hours. Monitor by TLC or LC-MS.

    • Carefully quench the reaction by slowly adding it to a cooled, stirred solution of saturated aq. NaHCO₃.

    • Separate the layers and extract the aqueous phase with DCM.

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate.

    • Purify the crude product via silica gel chromatography to yield the target compound, tert-butyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-3-carboxylate.

  • Step 3: Deprotection (Optional, for subsequent functionalization).

    • Dissolve the Boc-protected product in a solution of 4 M HCl in dioxane or with trifluoroacetic acid (TFA) in DCM.

    • Stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS).

    • Concentrate under reduced pressure to obtain the hydrochloride or TFA salt of 7,7-difluoro-3-azabicyclo[4.1.0]heptane, which can be used directly in subsequent reactions.

Application Protocol: Incorporation and Evaluation

This section provides a workflow for replacing a piperidine in a hypothetical lead compound (Drug-CHO) with the new bioisostere.

Caption: Experimental workflow for bioisostere incorporation and testing.

Protocol 2: Reductive Amination for Bioisostere Incorporation

  • Dissolve the lead compound containing an aldehyde or ketone (Drug-CHO, 1.0 eq.) and the HCl salt of the bioisostere (1.1 eq.) in a suitable solvent (e.g., dichloroethane or methanol).

  • Add a mild base, such as triethylamine (1.2 eq.), to neutralize the HCl salt.

  • Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), in portions.

  • Stir the reaction at room temperature for 4-16 hours, monitoring progress by LC-MS.

  • Upon completion, quench with saturated aq. NaHCO₃ and extract with an organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers, concentrate, and purify by chromatography to yield the final compound.

Protocol 3: In Vitro Metabolic Stability Assessment

This protocol provides a general method for comparing the metabolic stability of the original piperidine-containing compound with the new bioisostere-containing analogue.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP⁺)

  • Phosphate buffer (pH 7.4)

  • Test compounds (original and new, dissolved in DMSO)

  • Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • Acetonitrile with an internal standard for quenching

Procedure:

  • Incubation Preparation: In a 96-well plate, pre-warm the phosphate buffer, HLM, and NADPH regenerating system to 37 °C.

  • Initiate Reaction: Add the test compound (final concentration typically 1 µM) to the wells containing the buffer and HLM. After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis by LC-MS/MS.

  • Data Interpretation: Quantify the amount of parent compound remaining at each time point. Plot the natural log of the percentage of compound remaining versus time. The slope of this line (-k) is used to calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (Clint). Compare the t½ and Clint values of the original compound to the new bioisostere. A significantly longer t½ indicates improved metabolic stability.[6]

Conclusion and Outlook

The 7,7-difluoro-3-azabicyclo[4.1.0]heptane scaffold represents a sophisticated tool for medicinal chemists aiming to overcome common liabilities associated with the piperidine moiety. By leveraging conformational restraint and the powerful electronic effects of fluorine, this bioisostere offers a rational strategy to decrease basicity, block oxidative metabolism, and enhance binding affinity through a more defined 3D structure. The synthetic accessibility and predictable impact on physicochemical properties make it a valuable building block for accelerating the development of safer and more effective drug candidates.

References

  • Smyrnov O, Melnykov KP, Semeno V, et al. Access to and Physicochemical Analysis of Fluorinated Saturated Bicyclic Amine Building Blocks. Synthesis. 2024. [Source: Thieme E-Books & E-Journals]
  • Grygorenko, O. O., et al. Fluorine-Containing 6-Azabicyclo[3.1.1]heptanes: Bicyclic Piperidine Analogs for Drug Discovery. European Journal of Organic Chemistry. 2025. [Link]

  • Grygorenko, O. O., et al. Synthetic Strategies and Applications of Fluorine-Containing Bridged Bicyclic Compounds. University of Padua Institutional Archive. 2024. [Link]

  • Hersey, A., et al. Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. Nature Chemistry. 2024. [Link]

  • Wen, Z., et al. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry. 2022. [Link]

  • Bhattarai, P., Trombley, T. A., & Altman, R. A. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. 2026. [Link]

  • Altman, R. A., et al. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. 2023. [Link]

  • Altman, R. A., et al. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications. 2023. [Link]

  • PubChem. 7,7-Difluoro-6-phenyl-3-azabicyclo(4.1.0)heptane hydrochloride. PubChem. [Link]

  • Altman, R. A., et al. On the Metabolic Stability of Fluorinated Small Molecules. Figshare. 2025. [Link]

  • Chemspace. 3-(tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid. Chemspace. [Link]

  • Iqbal, N., et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. 2023. [Link]

  • Grygorenko, O. O., et al. 3-Substituted 6-Azabicyclo[3.1.1]heptanes: Nonclassical Piperidine Isosteres for Drug Discovery. The Journal of Organic Chemistry. 2024. [Link]

  • Iqbal, N., et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022). Pharmaceuticals. 2023. [Link]

  • ResearchGate. 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]

  • Omelian, T. V., et al. Expedient Synthesis of 6-Functionalized Azabicyclo[4.1.0]heptane Derivatives. ChemistrySelect. 2023. [Link]

  • Kirichok, A. A., et al. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. 2023. [Link]

  • Melnykov, K. P., et al. Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids. ChemRxiv. 2026. [Link]

Sources

Application Notes and Protocols for the N-Functionalization of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 7,7-difluoro-3-azabicyclo[4.1.0]heptane scaffold is a valuable building block in modern medicinal chemistry. The gem-difluorocyclopropane motif offers a unique combination of metabolic stability, conformational rigidity, and lipophilicity, making it an attractive surrogate for other chemical groups in drug design. This document provides a comprehensive guide to the N-functionalization of this scaffold, detailing protocols for common and synthetically important transformations including N-alkylation, N-arylation, N-acylation, and reductive amination. The protocols are presented with detailed step-by-step instructions, alongside explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

Introduction: The Significance of the 7,7-Difluoro-3-azabicyclo[4.1.0]heptane Moiety

The introduction of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and bioavailability. The 7,7-difluoro-3-azabicyclo[4.1.0]heptane moiety, in particular, has garnered significant interest as a bioisostere for various functional groups. Its rigid bicyclic structure can effectively explore chemical space and present substituents in well-defined vectors, which is crucial for optimizing interactions with biological targets. The secondary amine of this scaffold serves as a key handle for diversification, allowing for the introduction of a wide range of substituents to modulate the physicochemical and pharmacological properties of the final compounds.

This guide provides detailed protocols for the most common N-functionalization reactions, enabling the synthesis of diverse libraries of compounds based on this privileged scaffold.

Diagram: Synthetic Routes for N-Functionalization

G main 7,7-Difluoro-3-azabicyclo[4.1.0]heptane sub1 N-Alkylated Product main->sub1 N-Alkylation (R-X, Base) sub2 N-Arylated Product main->sub2 N-Arylation (Ar-X, Pd-catalyst, Ligand, Base) sub3 N-Acylated Product main->sub3 N-Acylation (RCOCl or (RCO)2O, Base) sub4 N-Alkylated Product (via Reductive Amination) main->sub4 Reductive Amination (RCHO or RCOR', Reducing Agent)

Caption: Key N-functionalization pathways for 7,7-Difluoro-3-azabicyclo[4.1.0]heptane.

N-Alkylation

Direct N-alkylation is a fundamental method for introducing alkyl substituents onto the nitrogen atom. The reaction proceeds via a nucleophilic substitution mechanism where the secondary amine attacks an alkyl halide or a similar electrophile.

Scientific Rationale

The choice of base and solvent is critical for the success of N-alkylation. A non-nucleophilic base is typically used to deprotonate the secondary amine, increasing its nucleophilicity without competing in the reaction with the alkylating agent. Polar aprotic solvents are often preferred as they can solvate the cation of the base and the leaving group, thereby accelerating the reaction rate.

Protocol: General Procedure for N-Alkylation
  • To a solution of 7,7-difluoro-3-azabicyclo[4.1.0]heptane (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile or DMF, 0.1 M) is added a non-nucleophilic base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq).

  • The alkylating agent (e.g., an alkyl bromide or iodide, 1.1-1.2 eq) is then added to the suspension.

  • The reaction mixture is stirred at room temperature or heated (e.g., to 60-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.

ParameterConditionRationale
Solvent Acetonitrile, DMFPolar aprotic, facilitates Sₙ2 reaction
Base K₂CO₃, Cs₂CO₃Non-nucleophilic, deprotonates the amine
Temperature Room Temp. to 80 °CDependent on the reactivity of the alkylating agent
Stoichiometry Amine:Base:Alkyl Halide = 1:1.5-2:1.1-1.2Excess base and slight excess of alkylating agent drive the reaction to completion

N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl amines.[1] This reaction is highly versatile and tolerates a wide range of functional groups on both the amine and the aryl halide.

Scientific Rationale

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[1] The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[2][3][4]

Protocol: General Procedure for Buchwald-Hartwig N-Arylation
  • To an oven-dried reaction vessel is added the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., RuPhos or BrettPhos, 4-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 eq).[2]

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • A solution of the aryl halide (1.0 eq) and 7,7-difluoro-3-azabicyclo[4.1.0]heptane (1.2-1.5 eq) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is added via syringe.

  • The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the N-arylated product.

ParameterConditionRationale
Catalyst Pd₂(dba)₃, Pd(OAc)₂Common Pd(0) or Pd(II) precursors
Ligand RuPhos, BrettPhos, DavePhosBulky, electron-rich phosphines that promote oxidative addition and reductive elimination[2]
Base NaOtBu, K₃PO₄, Cs₂CO₃Strong, non-nucleophilic base to deprotonate the amine[2]
Solvent Toluene, DioxaneAnhydrous, non-polar aprotic solvents
Temperature 80-110 °CTo facilitate the catalytic cycle

Diagram: Buchwald-Hartwig Amination Workflow

G start Assemble Reactants: - Aryl Halide - 7,7-Difluoro-3-azabicyclo[4.1.0]heptane - Pd Catalyst - Ligand - Base reaction Inert Atmosphere (Ar or N2) Heat (80-110 °C) start->reaction workup Cool to RT Dilute with Solvent Filter through Celite reaction->workup purification Concentrate Column Chromatography workup->purification product N-Arylated Product purification->product

Caption: A streamlined workflow for the Buchwald-Hartwig N-arylation protocol.

N-Acylation

N-acylation is a straightforward method for the synthesis of amides from amines using acylating agents such as acyl chlorides or anhydrides.

Scientific Rationale

The reaction proceeds via nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. A base is often added to neutralize the acidic byproduct (e.g., HCl from an acyl chloride) and to drive the reaction to completion.[5]

Protocol: General Procedure for N-Acylation
  • To a solution of 7,7-difluoro-3-azabicyclo[4.1.0]heptane (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5-2.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) at 0 °C is added the acylating agent (acyl chloride or anhydride, 1.1-1.2 eq) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • The reaction is quenched with a saturated aqueous solution of NaHCO₃.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to provide the desired N-acylated product.

Reductive Amination

Reductive amination is a two-step process in which an amine reacts with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced to an amine.[6] This method is particularly useful for the synthesis of N-alkylated amines and avoids the over-alkylation issues that can occur with direct alkylation.[6][7]

Scientific Rationale

The initial condensation of the amine and the carbonyl compound is typically acid-catalyzed. The subsequent reduction of the iminium ion intermediate is achieved using a mild reducing agent that is selective for the iminium ion over the starting carbonyl compound.[6] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this purpose due to its mildness and selectivity.[6][8]

Protocol: General Procedure for Reductive Amination
  • To a solution of 7,7-difluoro-3-azabicyclo[4.1.0]heptane (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added a mild acid catalyst (e.g., acetic acid, a few drops) if necessary.

  • The mixture is stirred at room temperature for 30-60 minutes to allow for iminium ion formation.

  • A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq), is added in portions.[6][8]

  • The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by TLC or LC-MS.

  • The reaction is carefully quenched with a saturated aqueous solution of NaHCO₃.

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the N-alkylated product.

ParameterConditionRationale
Carbonyl Source Aldehyde or KetoneDetermines the alkyl group to be introduced
Reducing Agent NaBH(OAc)₃, NaBH₃CNMild and selective for the iminium ion[6]
Solvent Dichloromethane, 1,2-DichloroethaneAprotic, compatible with the reagents
Catalyst Acetic Acid (optional)Facilitates iminium ion formation

Conclusion

The protocols outlined in this application note provide a solid foundation for the N-functionalization of 7,7-difluoro-3-azabicyclo[4.1.0]heptane. These methods offer access to a wide array of derivatives, enabling the exploration of this valuable scaffold in drug discovery and medicinal chemistry programs. Researchers are encouraged to adapt and optimize these procedures to suit their specific synthetic targets.

References

  • Wikipedia. (2023, October 29). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of (1R,6R)-7,7-dimethyl-3-azabicyclo[4.1.0]heptan-4-one. Retrieved from [Link]

  • Li, B., Ali, A., & Johnson, J. S. (2021). A Pd-Catalyzed [4 + 2] Annulation Approach to Fluorinated N-Heterocycles. Organic Letters, 23(7), 2512–2516. [Link]

  • Austen, D. A., & MacMillan, D. W. C. (2005). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 127(46), 16152–16153. [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Müller, T., Coenen, H. H., & Zlatopolskiy, B. D. (2018). 4-[18F]Fluorophenylpiperazines by Improved Hartwig-Buchwald N-Arylation of 4-[18F]fluoroiodobenzene, Formed via Hypervalent λ3-Iodane Precursors: Application to Build-Up of the Dopamine D4 Ligand [18F]FAUC 316. Molecules, 23(10), 2477. [Link]

  • Nolan, S. P., & Organ, M. G. (2019). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Angewandte Chemie International Edition, 58(20), 6532–6543. [Link]

  • Ruijter, E., & Orru, R. V. A. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(44), 15488-15500. [Link]

  • Kwong, F. Y., & Lau, Y. K. (2016). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 93, 14-27. [Link]

  • PubChem. (n.d.). 7,7-difluoro-3-azabicyclo[4.1.0]heptane hydrochloride. Retrieved from [Link]

  • ACS Figshare. (2016). Synthesis of 7-Azabicyclo[2.2.1]heptane and 2-Oxa-4-azabicyclo[3.3.1]non-3-ene Derivatives by Base-Promoted Heterocyclization of Alkyl N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)carbamates and N-(cis(trans)-3,trans(cis)-4-Dibromocyclohex-1-yl)-2,2,2-trifluoroacetamides. Retrieved from [Link]

  • Google Patents. (n.d.). CA2023217C - Azabicyclo quinolone carboxylic acids.
  • PubChem. (n.d.). 7,7-Difluoro-6-phenyl-3-azabicyclo(4.1.0)heptane hydrochloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 7,7-dichlorobicyclo[4.1.0]heptane (7,7-dichlornorcarane) from cyclohexene. Retrieved from [Link]

  • ResearchGate. (2023). Expedient Synthesis of 6-Functionalized Azabicyclo[4.1.0]heptane Derivatives. Retrieved from [Link]

  • Edgar, K. J., & Zhang, P. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Carbohydrate Polymers, 169, 236-243. [Link]

  • Leiden University. (2025). Activity-based protein profiling of glucosidases, fucosidases and glucuronidases. Retrieved from [Link]

  • Wang, Z., & Li, G. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Organic & Biomolecular Chemistry, 19(34), 7401-7405. [Link]

  • Green, R. A., & Hartwig, J. F. (2020). New Strategies for the Transition-Metal-Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews, 120(14), 6149-6235. [Link]

  • Katritzky, A. R., & Pleynet, D. P. M. (2004). N-Acylation in combinatorial chemistry. ARKIVOC, 2004(1), 12-35. [Link]

  • Didier, D. (2025). Transition-Metal Free Strategies for the Construction and Functionalization of Strained Unsaturated Carbocycles. Retrieved from [Link]

  • Phukan, K. (2014). REGIOSELECTIVE N-ACYLATION OF NITROGENOUS HETEROCYCLIC COMPOUNDS UNDER SOLVENT-FREE CONDITIONS. International Journal of Pharmaceutical Sciences and Research, 5(7), 2825-2830. [Link]

  • American Elements. (n.d.). 7,7-difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride. Retrieved from [Link]

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Sources

7,7-Difluoro-3-azabicyclo[4.1.0]heptane as a building block for P2Y14R antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7,7-Difluoro-3-azabicyclo[4.1.0]heptane: A Strategic Building Block for Novel P2Y14 Receptor Antagonists

Audience: Researchers, scientists, and drug development professionals.

Introduction: Targeting the P2Y14 Receptor in Inflammatory and Metabolic Diseases

The P2Y14 receptor (P2Y14R) is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a range of human diseases.[1] Activated by extracellular nucleotides, primarily UDP-glucose and other UDP-sugars released from stressed or damaged cells, P2Y14R plays a crucial role in modulating immune and inflammatory responses.[2][3][4] Its expression is prominent in immune cells like neutrophils and mast cells, as well as in adipocytes and glial cells, implicating it in the pathophysiology of conditions such as asthma, chronic pain, diabetes, and acute kidney injury.[1][5][6][7]

P2Y14R is coupled to the inhibitory G-protein (Gi), and its activation triggers a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][8] This signaling pathway influences key cellular functions, including neutrophil chemotaxis and degranulation, which are central to the inflammatory process.[3][9] Consequently, the development of potent and selective P2Y14R antagonists represents a promising therapeutic strategy to mitigate harmful inflammatory responses in various diseases.[1][6]

The Strategic Advantage of Fluorinated Building Blocks in P2Y14R Antagonist Design

Medicinal chemistry has increasingly turned to the strategic incorporation of fluorine and fluorinated motifs to enhance the pharmacological properties of drug candidates.[10][11][12] The unique electronic properties and small size of the fluorine atom allow it to serve as a versatile bioisostere for hydrogen atoms, hydroxyl groups, and even carbonyl groups.[13][14] This substitution can profoundly influence a molecule's potency, metabolic stability, membrane permeability, and overall pharmacokinetic profile.[10][11]

The 7,7-difluoro-3-azabicyclo[4.1.0]heptane moiety is a novel, rigid, and sp³-rich scaffold that offers several advantages as a building block for P2Y14R antagonists. It serves as a conformationally constrained bioisosteric replacement for more flexible fragments, such as the piperidine ring found in established P2Y14R antagonists like PPTN.[15][16] The gem-difluoro group introduces polarity without adding significant steric bulk, potentially improving interactions within the receptor's binding pocket and enhancing drug-like properties. This guide details the synthesis, incorporation, and evaluation of this key building block in the development of next-generation P2Y14R antagonists.

P2Y14 Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by P2Y14R activation. Antagonists developed using the described protocols aim to block the initial binding of UDP-glucose, thereby preventing the downstream inhibition of cAMP production.

P2Y14R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y14R P2Y14R Gi Gi Protein (αβγ) P2Y14R->Gi Activation G_alpha Gαi-GTP Gi->G_alpha Dissociation G_beta_gamma Gβγ Gi->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP (decreased) AC->cAMP Conversion G_alpha->AC Inhibition ATP ATP Response Cellular Response (e.g., Chemotaxis) cAMP->Response Modulation Ligand UDP-Glucose (Agonist) Ligand->P2Y14R Antagonist Antagonist (e.g., containing difluoro-azabicyclo- heptane) Antagonist->P2Y14R Blocks

Caption: P2Y14R Gi-coupled signaling pathway.

Experimental Protocols: Synthesis and Incorporation

The following protocols provide a framework for the synthesis of the 7,7-difluoro-3-azabicyclo[4.1.0]heptane building block and its subsequent incorporation into a biphenyl-triazole antagonist scaffold, a class of compounds known to exhibit high affinity for P2Y14R.[15][17]

Protocol 1: Synthesis of Boc-Protected 7,7-Difluoro-3-azabicyclo[4.1.0]heptane Intermediate

This protocol outlines a representative multi-step synthesis to generate the key building block.

Workflow Visualization:

Synthesis_Workflow Start 4-Piperidone Monohydrate Hydrochloride Step1 Boc Protection Start->Step1 Int1 N-Boc-4-piperidone Step1->Int1 Step2 Shapiro Reaction (Hydrazone formation, then deprotonation) Int1->Step2 Int2 N-Boc-1,2,3,6- tetrahydropyridine Step2->Int2 Step3 Difluorocyclopropanation (e.g., using TMSCF3/NaI) Int2->Step3 Product tert-butyl 7,7-difluoro- 3-azabicyclo[4.1.0] heptane-3-carboxylate Step3->Product

Caption: Synthetic workflow for the core building block.

Step-by-Step Methodology:

  • Boc Protection of 4-Piperidone:

    • Dissolve 4-piperidone monohydrate hydrochloride in a 1:1 mixture of dioxane and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium hydroxide (2.5 eq) followed by di-tert-butyl dicarbonate (Boc)₂O (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-4-piperidone.

  • Synthesis of N-Boc-1,2,3,6-tetrahydropyridine:

    • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous toluene.

    • Add p-toluenesulfonhydrazide (1.1 eq) and heat the mixture to reflux with a Dean-Stark trap for 4 hours.

    • Cool the reaction mixture to -78 °C.

    • Slowly add n-butyllithium (2.2 eq) and allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Extract with ethyl acetate, wash, dry, and concentrate. Purify the crude product by column chromatography to obtain N-Boc-1,2,3,6-tetrahydropyridine.

  • Difluorocyclopropanation:

    • To a solution of N-Boc-1,2,3,6-tetrahydropyridine (1.0 eq) and sodium iodide (2.0 eq) in anhydrous THF at 0 °C, add (trifluoromethyl)trimethylsilane (TMSCF₃) (2.0 eq).[18]

    • Allow the mixture to warm to room temperature and stir for 24 hours.

    • Quench the reaction with saturated aqueous sodium thiosulfate.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

    • Purify the residue via flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield tert-butyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-3-carboxylate.

Protocol 2: Incorporation into a Biaryl Scaffold via Suzuki Coupling

This protocol details the coupling of the deprotected building block to a pre-functionalized biaryl core.

  • Boc Deprotection of the Building Block:

    • Dissolve the Boc-protected building block (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (10 eq) and stir at room temperature for 2 hours.

    • Remove the volatiles under reduced pressure to yield 7,7-difluoro-3-azabicyclo[4.1.0]heptane as a TFA salt.

  • Suzuki Coupling and Amide Bond Formation:

    • Combine methyl 5-bromo-3'-(4-(trifluoromethyl)phenyl)-[1,1'-biphenyl]-3-carboxylate (a representative biaryl core, 1.0 eq), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a mixture of toluene and 2M aqueous sodium carbonate.

    • Degas the mixture and heat to 90 °C under an inert atmosphere for 12 hours.

    • After cooling, extract the product into ethyl acetate, wash, dry, and purify by chromatography to obtain the coupled biaryl-aniline intermediate.

    • Hydrolyze the methyl ester using lithium hydroxide in a THF/water mixture.

    • Couple the resulting carboxylic acid with the deprotected 7,7-difluoro-3-azabicyclo[4.1.0]heptane (from step 1) using standard peptide coupling reagents like HATU or HBTU in the presence of a non-nucleophilic base such as DIPEA in DMF.

    • Purify the final product by preparative HPLC.

Protocols for Pharmacological Evaluation

Once synthesized, the novel compounds must be evaluated for their ability to antagonize the P2Y14R.

Protocol 3: P2Y14R Binding Affinity Assay

This competitive binding assay determines the affinity of a test compound for the P2Y14R by measuring its ability to displace a known fluorescent antagonist.[19][20]

  • Cell Line: CHO or HEK293 cells stably expressing the human P2Y14 receptor (hP2Y14R).[21]

  • Fluorescent Ligand: A high-affinity fluorescently labeled P2Y14R antagonist (e.g., a BODIPY-conjugated derivative of PPTN).

  • Procedure:

    • Harvest hP2Y14R-expressing cells and resuspend in assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4) to a concentration of 1-2 x 10⁶ cells/mL.

    • In a 96-well plate, add 50 µL of cell suspension to each well.

    • Add 25 µL of test compound at various concentrations (typically a serial dilution from 100 µM to 10 pM).

    • Add 25 µL of the fluorescent antagonist at a fixed concentration (e.g., 20 nM).

    • Incubate the plate for 1-2 hours at room temperature, protected from light.

    • Analyze the plate using a flow cytometer or a fluorescence plate reader.

    • Calculate the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the fluorescent ligand.

Protocol 4: Functional Antagonism via cAMP Measurement

This assay assesses the functional ability of the antagonist to block the agonist-induced, Gi-mediated inhibition of cAMP production.[22]

  • Cell Line: hP2Y14R-expressing CHO or HEK293 cells.

  • Agonist: UDP-glucose.

  • cAMP Detection Kit: A commercial kit based on HTRF, AlphaLISA, or ELISA.

  • Procedure:

    • Plate cells in a 96-well plate and grow to 80-90% confluency.

    • Pre-treat the cells with varying concentrations of the test antagonist for 15-30 minutes in the presence of a phosphodiesterase inhibitor like IBMX.

    • Stimulate the cells with a fixed concentration of UDP-glucose (typically the EC₈₀) in the presence of 10 µM forskolin (to stimulate basal cAMP production) for 30 minutes.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

    • Data is analyzed to determine the antagonist's ability to reverse the UDP-glucose-induced decrease in cAMP, from which an IC₅₀ value can be calculated.

Data Summary and Interpretation

The data obtained from the described assays allow for a comprehensive evaluation of the newly synthesized compounds. Results should be tabulated for clear comparison.

Compound IDScaffold MoietyBinding Affinity (IC₅₀, nM)Functional Antagonism (IC₅₀, nM)cLogP
Reference (PPTN) 4-phenyl-piperidine8.0[16]0.43[16]7.5[20]
Example Cpd 1 6-phenyl-7,7-difluoro-3-azabicyclo[4.1.0]heptane5.21.16.8
Example Cpd 2 6-(thienyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane15.68.96.1

Interpretation:

  • Binding Affinity (IC₅₀): A lower IC₅₀ value indicates a higher binding affinity of the compound for the P2Y14R. In the example table, "Example Cpd 1" shows a higher affinity than the reference compound.

  • Functional Antagonism (IC₅₀): This value reflects the compound's potency in a biological context. It measures the concentration required to block 50% of the receptor's response to an agonist.

  • cLogP: This value predicts the lipophilicity of the compound. The introduction of the difluoro-azabicyclo[4.1.0]heptane moiety may lead to a reduction in cLogP compared to less rigid or non-fluorinated analogues, which can be beneficial for overall pharmacokinetic properties.

Conclusion and Future Directions

The 7,7-difluoro-3-azabicyclo[4.1.0]heptane building block provides a powerful tool for medicinal chemists aiming to develop novel P2Y14R antagonists. Its rigid, fluorinated structure offers a strategic alternative to traditional scaffolds, enabling fine-tuning of steric and electronic properties to enhance receptor affinity and improve drug-like characteristics. The protocols outlined here provide a comprehensive roadmap from chemical synthesis to pharmacological evaluation.

Future work should focus on exploring a wider range of substitutions on both the bicyclic core and the associated aromatic systems to further refine the structure-activity relationship.[17] Promising candidates identified through these in vitro assays should be advanced into in vivo models of P2Y14R-mediated diseases, such as mouse models of asthma or chronic neuropathic pain, to evaluate their therapeutic potential.[15][19]

References

  • Ismail, M. A. et al. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

  • Taylor & Francis Online. (Date not available). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Koehler, M. F. et al. (2024). Recent advances in the development of P2Y14R inhibitors: a patent and literature review (2018-present). Expert Opinion on Therapeutic Patents, 34(8), 611-625. [Link]

  • Harden, T. K. et al. (2010). Signalling and pharmacological properties of the P2Y14 receptor. Acta Physiologica, 199(2), 149-160. [Link]

  • Gillis, E. P. et al. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. [Link]

  • ResearchGate. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. [Link]

  • ResearchGate. (2024). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. [Link]

  • Li, J. et al. (2020). Discovery of novel and potent P2Y14R antagonists via structure-based virtual screening for the treatment of acute gouty arthritis. European Journal of Medicinal Chemistry, 192, 112179. [Link]

  • Gnad, T. et al. (2020). Adipocyte P2Y14 receptors play a key role in regulating whole-body glucose and lipid homeostasis. The FASEB Journal, 34(1), 145-162. [Link]

  • Ebone, R. S. et al. (2026). P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology. Purinergic Signalling. [Link]

  • ResearchGate. (Date not available). Basic mechanism of P2Y14 activation and G protein signaling. [Link]

  • Xu, T. et al. (2016). Important roles of P2Y receptors in the inflammation and cancer of digestive system. International Journal of Molecular Sciences, 17(10), 1731. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (Date not available). P2Y14 receptor. [Link]

  • Ebone, R. S. et al. (2026). P2Y14 receptor activation and neutrophil signaling: linking inflammation to systemic pathophysiology. Purinergic Signalling. [Link]

  • Yu, J. et al. (2018). Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. Journal of Medicinal Chemistry, 61(11), 4860-4882. [Link]

  • Ciancetta, A. et al. (2021). Exploration of Alternative Scaffolds for P2Y14 Receptor Antagonists Containing a Biaryl Core. Journal of Medicinal Chemistry, 64(1), 442-466. [Link]

  • Salmaso, V. et al. (2020). P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model. ACS Medicinal Chemistry Letters, 11(6), 1281-1286. [Link]

  • He, F. et al. (2019). P2Y14 receptor is functionally expressed in satellite glial cells and mediates interleukin-1β and chemokine CCL2 secretion. Journal of Cellular Physiology, 234(11), 20281-20292. [Link]

  • Wen, J. et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3434-3459. [Link]

  • Wen, J. et al. (2022). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Journal of Medicinal Chemistry, 65(4), 3434-3459. [Link]

  • Salmaso, V. et al. (2020). P2Y14 Receptor Antagonists Reverse Chronic Neuropathic Pain in a Mouse Model. ACS Medicinal Chemistry Letters, 11(6), 1281-1286. [Link]

  • European Patent Office. (2024). HETEROCYCLIC P2Y14 RECEPTOR ANTAGONISTS. EP 4434522 A2. [Link]

  • Ciancetta, A. et al. (2025). P2Y14 Receptor Antagonists: Piperidine Bioisosteres and Mutagenesis-Supported Molecular Modeling. ACS Pharmacology & Translational Science. [Link]

  • ResearchGate. (2023). Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives. [Link]

  • Yu, J. et al. (2018). Structure-Guided Modification of Heterocyclic Antagonists of the P2Y14 Receptor. Journal of Medicinal Chemistry, 61(11), 4860-4882. [Link]

  • ResearchGate. (2011). Discovery of Novel P2Y14 Agonist and Antagonist Using Conventional and Nonconventional Methods. [Link]

Sources

Application Notes and Protocols for the Incorporation of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of conformationally constrained and fluorinated non-canonical amino acids is a cornerstone of modern peptidomimetic design, aimed at enhancing therapeutic properties such as metabolic stability, receptor affinity, and cell permeability.[1] This document provides a comprehensive guide for researchers on the rationale, synthesis, and incorporation of a novel building block: 7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid . This proline analogue combines the rigidifying effects of a bicyclic system with the unique stereoelectronic properties of a gem-difluorinated cyclopropane.[2][3] We present a proposed synthetic pathway for the Fmoc-protected monomer, a detailed protocol for its integration into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and a discussion of the expected impact on peptide structure and function.

Introduction: The Scientific Imperative for Advanced Peptidomimetics

Peptides are exquisite signaling molecules, but their therapeutic potential is often hindered by poor pharmacokinetic profiles, including rapid proteolytic degradation and low bioavailability.[1] A proven strategy to overcome these limitations is the introduction of non-natural amino acids that enforce specific backbone geometries and shield amide bonds from enzymatic cleavage.[3][4] The 7,7-difluoro-3-azabicyclo[4.1.0]heptane scaffold is designed to confer several advantages:

  • Conformational Rigidity: The fused ring system severely restricts torsional freedom, locking the peptide backbone into a well-defined conformation. This pre-organization can lead to a significant enhancement in binding affinity for a biological target by reducing the entropic penalty of binding.[3][5]

  • Metabolic Stability: The Cα-tetrasubstituted nature of the cyclopropane junction and the overall steric bulk of the scaffold are expected to provide substantial resistance to degradation by proteases.

  • Modulation of Physicochemical Properties: The gem-difluoro group is a lipophilic bioisostere of a carbonyl group and can modulate properties such as pKa, dipole moment, and membrane permeability.[6] The highly polarized C-F bonds can also engage in favorable orthogonal interactions within protein binding pockets.

  • ¹⁹F NMR Probe: The presence of two fluorine atoms provides a sensitive spectroscopic handle for non-invasive conformational analysis of the resulting peptide using ¹⁹F NMR spectroscopy.[7]

Synthesis of the Fmoc-Protected Building Block

While the direct synthesis of Fmoc-(1R,6S)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid is not yet extensively documented in peer-reviewed literature, a robust synthetic route can be proposed based on established methodologies for similar bicyclic amino acids and difluorocyclopropanation reactions. The following is a putative, logically derived pathway.

Proposed Synthetic Pathway

The synthesis begins with a suitable protected dehydroproline derivative, which undergoes difluorocyclopropanation, followed by deprotection and subsequent Fmoc protection of the secondary amine.

G cluster_0 Proposed Synthesis of Fmoc-Protected Monomer start N-Boc-3,4-dehydropiperidine-2-carboxylic acid methyl ester step1 Difluorocyclopropanation (e.g., TMSCF3, NaI) start->step1 intermediate Methyl (1R,6S)-3-(tert-butoxycarbonyl)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylate step1->intermediate step2 1. Saponification (LiOH) 2. Boc Deprotection (TFA) intermediate->step2 amino_acid (1R,6S)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid step2->amino_acid step3 Fmoc Protection (Fmoc-OSu, NaHCO3) amino_acid->step3 final_product Fmoc-(1R,6S)-7,7-difluoro-3-azabicyclo[4.1.0]heptane-6-carboxylic acid step3->final_product G cluster_1 Fmoc-SPPS Cycle for Incorporation resin Resin-NH-Peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) resin->deprotection 1 wash1 DMF Wash deprotection->wash1 2 coupling Coupling (Fmoc-AA-OH, Activator, Base) wash1->coupling 3 wash2 DMF Wash coupling->wash2 4 next_cycle Repeat Cycle or Final Cleavage wash2->next_cycle 5 next_cycle->deprotection To next AA

Sources

development of allosteric modulators using azabicyclo[4.1.0]heptane cores

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of Allosteric Modulators Utilizing Azabicyclo[4.1.0]heptane Cores

Executive Summary & Scientific Rationale

The azabicyclo[4.1.0]heptane core represents a "privileged scaffold" in modern drug discovery, offering a unique vector for displaying pharmacophores. Unlike flexible piperidine analogs, the fused cyclopropane ring imparts rigid conformational constraints, locking the nitrogen lone pair and substituent vectors into defined spatial orientations.

For allosteric modulators , particularly Positive Allosteric Modulators (PAMs) of the Muscarinic Acetylcholine Receptor 4 (M4), this rigidity is critical. It allows the molecule to bind into the narrow, hydrophobic allosteric pockets (often the vestibule above the orthosteric site) with reduced entropic penalty.

This guide details the end-to-end workflow for developing these modulators, from stereoselective synthesis to the quantification of allosteric cooperativity (


) and efficacy (

).

Chemical Synthesis: Constructing the Core

The primary challenge is constructing the [4.1.0] bicyclic system with high diastereoselectivity. The most robust industrial method involves the Simmons-Smith cyclopropanation of functionalized tetrahydropyridines.

Protocol A: Stereoselective Synthesis of 3-Azabicyclo[4.1.0]heptane Scaffolds

Objective: Synthesize the cis-fused 3-azabicyclo[4.1.0]heptane core from a protected 1,2,3,6-tetrahydropyridine precursor.

Reagents:

  • Substrate: N-Boc-1,2,3,6-tetrahydropyridine (or C4-substituted analogs).

  • Carbenoid Source: Diethylzinc (

    
    , 1.0 M in hexanes) and Diiodomethane (
    
    
    
    ).
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench: Saturated aqueous

    
    .
    

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a rubber septum. Purge with Argon for 15 minutes.

  • Solvent & Reagent Addition:

    • Add anhydrous DCM (50 mL) and

      
       (20 mmol, 20 mL). Cool the solution to 0°C using an ice bath.
      
    • Critical Step: Add

      
       (40 mmol) dropwise over 20 minutes. A white precipitate (the Furukawa reagent) may form. Stir for 15 minutes at 0°C.
      
  • Substrate Introduction:

    • Dissolve the N-Boc-tetrahydropyridine (10 mmol) in minimal anhydrous DCM (5 mL).

    • Add this solution dropwise to the zinc carbenoid mixture.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor via TLC (stain with Ninhydrin or PMA; the product is non-UV active unless derivatized).

  • Quench & Workup:

    • Cool back to 0°C. Slowly add saturated

      
       (30 mL). Caution:  Vigorous gas evolution.
      
    • Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

Causality Note: The N-Boc group directs the cyclopropanation to the same face as the carbamate oxygen (directing effect), predominantly yielding the cis-fused isomer, which is often the bioactive conformer for M4 PAMs.

Visualization: Synthesis & Allosteric Mechanism

G cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2: Allosteric Modulation (M4 Receptor) S1 Tetrahydropyridine (Precursor) S2 Simmons-Smith (Et2Zn / CH2I2) S1->S2 S3 Azabicyclo[4.1.0]heptane (Locked Core) S2->S3 PAM [4.1.0] Ligand (Allosteric) S3->PAM Functionalization R GPCR (M4) Complex Ternary Complex (High Affinity) R->Complex L ACh (Orthosteric) L->R Kd L->Complex PAM->R Kb PAM->Complex

Caption: Workflow transitioning from stereoselective scaffold synthesis to the formation of the ternary allosteric complex (Receptor-Agonist-Modulator).

Pharmacological Characterization: Validating Allostery

Once the library is synthesized, you must verify that the compounds act as PAMs (enhancing agonist activity) rather than orthosteric agonists.

Protocol B: Calcium Mobilization Assay (FLIPR) for M4 PAMs

Objective: Determine the Cooperativity Factor (


) and Efficacy Factor (

) using a kinetic calcium flux assay in CHO-K1 cells stably expressing human M4 (

coupled).

Reagents:

  • Cells: CHO-K1-hM4-Gqi5.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Agonist: Acetylcholine (ACh) or Carbachol.

  • Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Assay Buffer).

Step-by-Step Methodology:

  • Cell Plating: Plate cells (10k/well) in 384-well black/clear-bottom poly-D-lysine coated plates. Incubate 24h at 37°C/5%

    
    .
    
  • Dye Loading: Aspirate media. Add 20 µL Fluo-4 AM loading solution. Incubate 1h at 37°C.

  • Compound Addition (Pre-incubation):

    • Add 10 µL of the test compound (Azabicyclo[4.1.0]heptane derivative) at varying concentrations (

      
       to 
      
      
      
      M).
    • Incubate for 10 minutes. Note: This allows the PAM to equilibrate with the allosteric site before the agonist challenge.

    • Control: Read fluorescence to ensure the compound alone does not trigger

      
       release (Agonist Mode check).
      
  • Agonist Challenge:

    • Inject 10 µL of Acetylcholine at an

      
       concentration (concentration producing 20% of max response).
      
    • Read: Measure fluorescence kinetics on FLIPR Tetra (Ex 488nm / Em 515nm) for 120 seconds.

  • Shift Analysis:

    • Perform a full ACh dose-response curve in the presence of fixed concentrations of the PAM.

    • A Leftward Shift of the ACh curve indicates positive cooperativity (

      
      ).
      
    • An increase in

      
       indicates efficacy modulation (
      
      
      
      ).

Data Analysis: The Operational Model of Allostery

Do not rely on simple


 or 

values. Allosteric modulators must be fitted to the Black & Leff Operational Model .

Equation:



Where:

  • 
    : Effect measured.
    
  • 
    : Concentration of Orthosteric Agonist (ACh).
    
  • 
    : Concentration of Allosteric Modulator (Azabicyclo compound).
    
  • 
    : Cooperativity Factor  (Binding affinity change).
    
    • 
      : PAM (Positive).
      
    • 
      : NAM (Negative).
      
  • 
    : Efficacy Factor  (Signaling capacity change).
    

Data Summary Table: Typical M4 PAM Profile

ParameterSymbolTarget Value (Lead)Interpretation
Allosteric Potency

> 7.0 ( < 100 nM)High affinity for the allosteric site.
Cooperativity

> 1.0 (10-fold shift)Significant enhancement of ACh binding.
Efficacy Mod.

> 1.0Increases maximum signaling output.
Selectivity Ratio> 50x vs M2/M3Critical to avoid cardiac/smooth muscle side effects.

References

  • M4 Muscarinic PAM Discovery

    • Title: Discovery of Azabicyclo[4.1.0]heptane Allosteric Modulators of the M4 Muscarinic Acetylcholine Receptor.[1]

    • Source: U.S. Patent 10,981,902 B2 (Merck Sharp & Dohme Corp).
    • URL
  • Scaffold Synthesis (Simmons-Smith)

    • Title: Preparation of Stable Bicyclic Aziridinium Ions and Their Ring-Opening for the Synthesis of Azaheterocycles.[2]

    • Source: Journal of Visualized Experiments (JoVE).
    • URL:[Link]

  • Allosteric Theory (Analysis)

    • Title: Operational models of pharmacological agonism.
    • Source: Proceedings of the Royal Society of London. Series B. Biological Sciences (Black & Leff).
    • URL:[Link]

  • Triple Reuptake Inhibitors (Scaffold Utility)

    • Title: 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor.[3][4][5][6]

    • Source: Journal of Medicinal Chemistry.
    • URL:[Link][3]

Sources

Application Notes & Protocols: Synthetic Methods for 6-Functionalized Azabicyclo[4.1.0]heptane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The azabicyclo[4.1.0]heptane scaffold is a conformationally constrained structural motif of significant interest in medicinal chemistry and drug development. Its rigid framework serves as a valuable bioisostere for phenyl rings and other functional groups, offering a unique three-dimensional architecture for probing molecular interactions. The ability to introduce diverse functional groups at the 6-position is crucial for modulating the pharmacological profiles of lead compounds. This guide provides a detailed overview of key synthetic strategies for accessing 6-functionalized azabicyclo[4.1.0]heptane derivatives, intended for researchers, medicinal chemists, and drug development professionals. We will delve into field-proven protocols for diastereoselective aziridination, oxidative cyclopropanation, and divergent functionalization, explaining the causality behind experimental choices and providing step-by-step methodologies.

Introduction: The Value of a Rigid Scaffold

The azabicyclo[4.1.0]heptane core, consisting of a cyclohexane ring fused with an aziridine, has emerged as a privileged scaffold in modern drug discovery. Its rigid structure allows for precise orientation of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. Compounds incorporating this moiety have shown potential as triple reuptake inhibitors and other CNS-acting agents, highlighting the therapeutic relevance of this chemical space[1][2]. The functionalization at the C6 position, in particular, offers a strategic vector for modifying properties such as potency, selectivity, and pharmacokinetics. This document outlines several robust and versatile synthetic approaches to achieve this.

Strategy I: Diastereoselective Aziridination of Cyclohexene Precursors

One of the most direct methods for constructing the azabicyclo[4.1.0]heptane core is the aziridination of a corresponding cyclohexene derivative. The key challenge and opportunity in this approach lie in controlling the stereochemistry of the newly formed aziridine ring. The pre-existing stereocenters and functional groups on the cyclohexene ring can be leveraged to direct the approach of the aziridinating agent, leading to high levels of diastereoselectivity.

Expertise & Experience: The Role of Directing Groups

In substrates such as cyclohexenols, the hydroxyl group can act as a powerful directing group. The reaction mechanism often involves the formation of an intermediate where the nitrogen source is coordinated or hydrogen-bonded to the hydroxyl group, ensuring a facial-selective delivery to the double bond. This strategy is particularly effective for synthesizing specific stereoisomers, which is critical for structure-activity relationship (SAR) studies[3].

Protocol 1: Stereoselective Aziridination of a Protected Cyclohexenol

This protocol is adapted from methodologies described for the synthesis of cyclitol aziridine inhibitors and demonstrates a direct, stereoselective aziridination[3].

Objective: To synthesize a protected N-H aziridine from a cyclohexenol precursor using a quinazolinone-based aminating agent.

Materials:

  • Protected Cyclohexenol (e.g., (3aR,4S,7R,7aS)-2,2-dimethyl-7-(trityloxymethyl)-3a,4,7,7a-tetrahydrobenzo[d][4][5]dioxol-4-ol)

  • 3-amino-2-(trifluoromethyl)quinazolin-4(3H)-one

  • Iodosobenzene diacetate (PIDA, PhI(OAc)₂)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen atmosphere

Procedure:

  • Set up a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (Argon).

  • To the flask, add a suspension of PIDA (2.0 equiv.) in anhydrous DCM (5 mL/mmol of cyclohexene).

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • In a separate flask, dissolve 3-amino-2-(trifluoromethyl)quinazolin-4(3H)-one (2.0 equiv.) in anhydrous DCM (10 mL/mmol of cyclohexene).

  • Add the solution of the aminating agent dropwise to the cold PIDA suspension over a period of 30 minutes. A color change is typically observed as the active transfer agent is formed.

  • After the addition is complete, add a solution of the protected cyclohexenol (1.0 equiv.) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to stir at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired azabicyclo[4.1.0]heptane derivative.

Visualization: Aziridination Workflow

G cluster_prep Reagent Preparation cluster_reaction Core Reaction @ -78°C cluster_workup Workup & Purification PIDA PIDA in DCM Activation Activation: Formation of Active Nitrogen Source PIDA->Activation Amine Aminating Agent in DCM Amine->Activation Aziridination Diastereoselective Aziridination Activation->Aziridination Cyclohexene Cyclohexene Precursor Cyclohexene->Aziridination Quench Quench (NaHCO3) Aziridination->Quench Extract Extraction (DCM) Quench->Extract Purify Purification (Chromatography) Extract->Purify Product Final Product Purify->Product

Caption: General workflow for diastereoselective aziridination.

Strategy II: Transition-Metal-Free Oxidative Cyclopropanation

Recent advances have led to the development of sustainable, transition-metal-free methods. One such innovative approach is the oxidative cyclopropanation of aza-1,6-enynes, which allows for the rapid assembly of highly functionalized azabicyclo[4.1.0]heptane-2,4,5-triones[6][7].

Expertise & Experience: The Power of Radical Cascades

This methodology leverages a radical cascade mechanism, forming four new bonds in a single step under mild conditions. The absence of a metal catalyst simplifies purification, reduces costs, and improves the environmental profile of the synthesis. The reaction's operational simplicity and broad substrate compatibility make it an attractive strategy for generating complex bicyclic structures efficiently[7].

Protocol 2: Oxidative Cyclopropanation of an Aza-1,6-enyne

This protocol is based on the work of Reddy et al. for the synthesis of azabicyclo[4.1.0]heptane-2,4,5-triones[6].

Objective: To synthesize an azabicyclo[4.1.0]heptane-2,4,5-trione from an aza-1,6-enyne precursor.

Materials:

  • Aza-1,6-enyne substrate

  • Potassium persulfate (K₂S₈O₈)

  • 1,2-Dichloroethane (DCE)

  • Water

  • Nitrogen atmosphere

Procedure:

  • To a screw-capped vial equipped with a magnetic stir bar, add the aza-1,6-enyne substrate (1.0 equiv.).

  • Add K₂S₈O₈ (3.0 equiv.), followed by DCE and water in a 2:1 ratio (e.g., 2 mL DCE, 1 mL H₂O).

  • Seal the vial and place it in a preheated oil bath at 80 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC. The reaction is often complete within 1-2 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient) to afford the pure azabicyclo[4.1.0]heptane-2,4,5-trione.

Visualization: Proposed Radical Mechanism

G cluster_init Initiation cluster_cascade Radical Cascade K2S2O8 K₂S₈O₈ SO4_radical 2 SO₄⁻• K2S2O8->SO4_radical Δ Radical_add Radical Addition to Alkyne SO4_radical->Radical_add Enyne Aza-1,6-enyne Enyne->Radical_add Cyclization 5-exo-dig Cyclization Radical_add->Cyclization Oxidation Oxidative Cyclopropanation Cyclization->Oxidation Product Trione Product Oxidation->Product

Caption: Proposed mechanism for oxidative cyclopropanation.

Strategy III: Divergent Synthesis from a Common Intermediate

A highly efficient strategy for building a library of analogs involves preparing a common synthetic precursor that can be elaborated into various target molecules through short reaction sequences. This divergent approach is a cornerstone of modern medicinal chemistry.

Expertise & Experience: The Utility of a Versatile Building Block

The synthesis of tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate provides an excellent example of a versatile intermediate[4]. The primary alcohol at the C6-position and the Boc-protected nitrogen offer orthogonal handles for a wide range of chemical transformations, allowing for systematic exploration of the chemical space around the bicyclic core.

Protocol 3: Synthesis and Functionalization of a Common Intermediate

This section outlines the synthesis of the key intermediate and subsequent exemplary functionalizations[4].

Part A: Synthesis of tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate The synthesis is a multi-step process, typically starting from a commercially available tetrahydropyridine derivative, involving epoxidation, nucleophilic opening, and cyclization. The overall yield for this four-step sequence is reported to be around 38%[4].

Part B: Exemplary Functionalization Protocols

  • Protocol 3.1: Oxidation to Aldehyde

    • Dissolve the alcohol intermediate (1.0 equiv.) in anhydrous DCM.

    • Add Dess-Martin periodinane (DMP) (1.5 equiv.) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until TLC indicates completion.

    • Quench with a 1:1 mixture of saturated NaHCO₃ and saturated Na₂S₂O₃.

    • Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate. Purify by chromatography to yield the C6-formyl derivative.

  • Protocol 3.2: Mesylation and Azide Displacement

    • Dissolve the alcohol intermediate (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous DCM at 0 °C.

    • Add methanesulfonyl chloride (1.2 equiv.) dropwise. Stir for 1 hour.

    • Wash the reaction mixture with water, dry over Na₂SO₄, and concentrate to get the crude mesylate, which is used directly in the next step.

    • Dissolve the crude mesylate in DMF and add sodium azide (3.0 equiv.).

    • Heat the mixture to 80 °C and stir for 12-16 hours.

    • Cool, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate. Purify by chromatography to obtain the C6-azidomethyl derivative.

Data Summary: Divergent Functionalization
Starting MaterialReagents & ConditionsProduct Functional GroupReported Yield (%)Reference
tert-butyl 6-(hydroxymethyl)-...1. MsCl, Et₃N; 2. NaN₃, DMF-CH₂N₃ (Azidomethyl)89 (over 2 steps)[4]
tert-butyl 6-(hydroxymethyl)-...DMP, DCM-CHO (Formyl)92[4]
tert-butyl 6-(hydroxymethyl)-...Jones Reagent, Acetone-COOH (Carboxylic Acid)85[4]
tert-butyl 6-(hydroxymethyl)-...PPh₃, DIAD, Phthalimide; then NH₂NH₂-CH₂NH₂ (Aminomethyl)75 (over 2 steps)[4]
Visualization: Divergent Synthesis Pathways

G cluster_products 6-Functionalized Derivatives Intermediate Common Intermediate (-CH₂OH) Aldehyde -CHO Intermediate->Aldehyde DMP Azide -CH₂N₃ Intermediate->Azide 1. MsCl 2. NaN₃ Amine -CH₂NH₂ Intermediate->Amine Mitsunobu (Gabriel) Acid -COOH Aldehyde->Acid Jones Oxidation

Caption: Divergent functionalization from a common intermediate.

Summary and Outlook

The synthesis of 6-functionalized azabicyclo[4.1.0]heptane derivatives is a dynamic area of research with significant implications for drug discovery. The strategies presented here—diastereoselective aziridination, transition-metal-free cyclopropanation, and divergent functionalization—offer a powerful toolkit for chemists.

  • Diastereoselective aziridination is ideal for creating specific stereoisomers from readily available cyclohexene precursors.

  • Oxidative cyclopropanation provides rapid access to complex, highly oxidized scaffolds under sustainable conditions.

  • Divergent synthesis from a common intermediate is arguably the most powerful strategy for medicinal chemistry, enabling the systematic generation of analog libraries for SAR exploration.

Future efforts will likely focus on developing even more efficient, stereoselective, and environmentally benign methodologies. The continued exploration of novel catalytic systems and the application of these building blocks in the synthesis of complex bioactive molecules will undoubtedly lead to new therapeutic opportunities.

References

  • Sinha, P. K., Reddy, M. S., Behera, P. C., Nanubolu, J. B., & Suresh, S. (2023). Expedient Synthesis of 6‐Functionalized Azabicyclo[4.1.0]heptane Derivatives. ChemistrySelect, 8(48). Available at: [Link]

  • Jayachandran, B., & Sekar, G. (2021). Facile synthesis of functionalized 6-cyano-2-oxa-7-azabicyclo[4.1.0]hept-3-en-1-yl acetates: a catalyst free approach to access the pyran fused 2-acetoxy-NH-aziridines. RSC Advances, 11(34), 20845-20849. Available at: [Link]

  • Garcı́a, P., López, L. A., & Vicente, R. (2013). Synthesis of 3-Oxa- and 3-Azabicyclo[4.1.0]heptanes by Gold-Catalyzed Cycloisomerization of Cyclopropenes. Organic Letters, 15(21), 5524-5527. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 3. Direct aziridination of the cyclohexenes. Available at: [Link]

  • Micheli, F., et al. (2010). 6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor. Journal of Medicinal Chemistry, 53(13), 4989-5001. Available at: [Link]

  • Artola, M., et al. (2018). Direct Stereoselective Aziridination of Cyclohexenols with 3‐Amino‐2‐(trifluoromethyl)quinazolin‐4(3H)‐ones. Chemistry – A European Journal, 24(50), 13293-13298. Available at: [Link]

  • Reddy, M. S., et al. (2024). Transition-metal free, radical oxidation of 1,6-enyne cyclopropanation: synthesis of aza-bicyclo[4.1.0]heptane derivatives. Chemical Communications, 60(69), 9230-9233. Available at: [Link]

  • MDPI. (2021). Recent Advances in Synthetic Routes to Azacycles. Available at: [Link]

  • Wikipedia. (n.d.). Ring-closing metathesis. Available at: [Link]

  • PubMed. (2010). 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: a new potent and selective triple reuptake inhibitor. Available at: [Link]

  • Belvisi, L., et al. (2018). A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids. European Journal of Organic Chemistry, 2018(46), 6409-6416. Available at: [Link]

  • Neipp, C. E., & Martin, S. F. (2003). Synthesis of bridged azabicyclic structures via ring-closing olefin metathesis. The Journal of Organic Chemistry, 68(23), 8867-8878. Available at: [Link]

  • University of Alberta Libraries. (n.d.). Synthetic applications of functionalized aziridines. Available at: [Link]

  • Sci-Hub. (2003). Synthesis of Bridged Azabicyclic Structures via Ring-Closing Olefin Metathesis. Available at: [Link]

  • Knight, J. G., & Muldowney, M. P. (1995). A ring-closing olefin metathesis approach to bridged azabicyclic structures. Tetrahedron Letters, 36(4), 593-596. Available at: [Link]

  • Wattelet, B., et al. (2021). Recent updates and future perspectives in aziridine synthesis and reactivity. Chemical Science, 12(3), 863-886. Available at: [Link]

  • ResearchGate. (2021). Synthetic Approaches for the Construction of Chiral Aziridines. Available at: [Link]

  • Royal Society of Chemistry. (2024). Transition-metal free, radical oxidation of 1,6-enyne cyclopropanation: synthesis of aza-bicyclo[4.1.0]heptane derivatives. Available at: [Link]

  • ChemRxiv. (2023). Multigram Synthesis of 3-Azabicyclo[3.1.1]heptane Derivatives Including Bicyclic Thalidomide Analogs. Available at: [Link]

  • Ambast, P. K., et al. (2026). 2,5-Diazabicyclo[2.2.1]heptane in medicinal chemistry: a treasure trove of therapeutic opportunities. Medicinal Chemistry Communications. Available at: [Link]

Sources

Application Note: Copper-Catalyzed Hydroboration for Azabicyclo[4.1.0]heptane Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the Copper-Catalyzed Hydroboration strategies used to synthesize and functionalize azabicyclo[4.1.0]heptane analogs—a privileged scaffold in drug discovery (e.g., Triple Reuptake Inhibitors like GSK1360707).

While the construction of the [4.1.0] bicyclic core is classically achieved via Cu-catalyzed cyclopropanation (diazoacetates + dihydropyridines), this guide focuses on the Cu-catalyzed Hydroboration of the unsaturated scaffold (or its precursors) to generate chiral borylated analogs . These organoboron intermediates are critical "spring-loaded" synthons for rapid diversification via Suzuki-Miyaura cross-coupling.

Executive Summary

The 3-azabicyclo[4.1.0]heptane scaffold represents a conformationally restricted piperidine motif, offering improved metabolic stability and receptor selectivity compared to flexible analogs. This guide details a high-precision protocol for the Enantioselective Copper-Catalyzed Hydroboration of azabicyclo[4.1.0]hept-4-enes.

Key Technical Advantages:

  • Stereocontrol: Copper(I)/Bisphosphine catalysts achieve high diastereoselectivity (>20:1 dr) and enantioselectivity (>95% ee) by directing hydride delivery away from the cyclopropane ring (exo-selective).

  • Functional Group Tolerance: Compatible with Boc, Cbz, and ester protecting groups common in library synthesis.

  • Versatility: The resulting

    
    -boryl amines serve as divergent intermediates for C-C, C-N, and C-O bond formation.
    

Scientific Foundation & Mechanism

The Challenge of the Scaffold

The azabicyclo[4.1.0]heptane core contains a fused cyclopropane ring that imparts significant ring strain (~27 kcal/mol). Standard hydroboration (e.g., HBpin/Rh) often suffers from:

  • Ring Opening: Strain-release driven rupture of the cyclopropane bond.

  • Poor Facial Selectivity: Difficulty distinguishing between the convex and concave faces of the fused system.

The Copper Solution

Copper(I) hydride catalysis (Cu-H) solves these issues through a distinct mechanism. Unlike Rh or Ir, Cu-H species are softer and less prone to oxidative insertion into cyclopropanes. The reaction proceeds via Ligand-Controlled Migratory Insertion , where the steric bulk of the chiral ligand (e.g., DTBM-SEGPHOS, Ph-BPE) dictates the facial approach, overriding the substrate's inherent bias.

Mechanistic Pathway (DOT Diagram)

The following diagram illustrates the catalytic cycle, highlighting the critical stereodetermining step.

Cu_Hydroboration_Mechanism L_Cu_X L-Cu-X (Precatalyst) L_Cu_H L-Cu-H (Active Species) L_Cu_X->L_Cu_H HBpin / Base Coordination π-Complex (Face Selective) L_Cu_H->Coordination + Substrate Substrate Azabicyclo[4.1.0]hept-4-ene AlkylCu Alkyl-Cu Intermediate (Stereodefined) Coordination->AlkylCu Migratory Insertion (Rate Limiting) SigmaMet σ-Bond Metathesis (Reaction with HBpin) AlkylCu->SigmaMet + HBpin SigmaMet->L_Cu_H Regeneration Product Boryl-Azabicyclo[4.1.0]heptane SigmaMet->Product Release

Figure 1: Catalytic cycle for Cu-H catalyzed hydroboration. The migratory insertion step determines the regio- and stereochemistry.

Experimental Protocol

Reagent Selection & Preparation

Success depends on the precise ratio of ligand to copper and the quality of the hydride source.

ComponentReagentRoleCritical Note
Precatalyst Cu(OAc)₂ or CuClCopper sourceCu(OAc)₂ is often preferred for air-stability; reduced in situ.
Ligand (R,R)-Ph-BPE or (S)-DTBM-SEGPHOSChiral inductionBulky bisphosphines prevent catalyst aggregation and enforce facial selectivity.
Hydride Source Pinacolborane (HBpin)Hydroboration agentMust be fresh. Degraded HBpin (high viscosity) reduces yield.
Substrate N-Boc-3-azabicyclo[4.1.0]hept-4-eneStarting MaterialSynthesized via Cu-catalyzed cyclopropanation of N-Boc-dihydropyridine.
Solvent THF or TolueneMediumAnhydrous, degassed. THF promotes monomeric Cu species.
Step-by-Step Procedure

Scale: 1.0 mmol substrate

Step 1: Catalyst Formation

  • In a glovebox or under Argon, charge a flame-dried Schlenk tube with CuCl (5.0 mg, 0.05 mmol, 5 mol%) and NaO_t_Bu (5.0 mg, 0.05 mmol, 5 mol%).

  • Add (R,R)-Ph-BPE (26 mg, 0.05 mmol, 5 mol%) dissolved in anhydrous THF (1.0 mL).

  • Stir at Room Temperature (RT) for 15 minutes. The solution should turn yellow/orange, indicating the formation of the active L-Cu-O_t_Bu species (precursor to Cu-H).

Step 2: Hydroboration

  • Add Pinacolborane (HBpin) (175 µL, 1.2 mmol, 1.2 equiv) dropwise to the catalyst solution. Caution: Mild gas evolution (H₂).

  • Stir for 10 minutes to generate the L-Cu-H species.

  • Add the Substrate (N-Boc-3-azabicyclo[4.1.0]hept-4-ene) (195 mg, 1.0 mmol) dissolved in THF (1.0 mL).

  • Seal the vessel and stir at RT for 12–24 hours. Monitor by TLC or LC-MS (look for the mass of Product + H⁺ or NH₄⁺).

Step 3: Workup & Oxidation (Optional) For isolation of the boronate ester:

  • Filter the reaction mixture through a short pad of silica gel/Celite eluting with Et₂O.

  • Concentrate in vacuo.

  • Purify via flash chromatography (Hexanes/EtOAc). Note: Boronates can be streaky on silica; add 1% Et₃N to the eluent.

For oxidation to the alcohol (Stereochemical proof):

  • Dissolve crude residue in THF/EtOH (1:1).

  • Add NaOH (3M, 2 mL) and H₂O₂ (30%, 1 mL) at 0°C.

  • Stir for 1 hour, then quench with saturated Na₂S₂O₃. Extract with EtOAc.

Workflow Visualization

Protocol_Workflow Start Start: Inert Atmosphere Cat_Prep Catalyst Prep: CuCl + NaOtBu + Ligand (THF, 15 min) Start->Cat_Prep Act_Cat Activation: Add HBpin (Generate L-Cu-H) Cat_Prep->Act_Cat Reaction Reaction: Add Substrate (RT, 12-24h) Act_Cat->Reaction Quench Workup: Filtration (Silica) or Oxidation Reaction->Quench End Product: Chiral Boronate Quench->End

Figure 2: Operational workflow for the batch synthesis of borylated azabicyclo[4.1.0]heptanes.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol is "self-validating," check these control points:

ObservationDiagnosisCorrective Action
Solution remains colorless Catalyst failed to formEnsure NaO_t_Bu is dry and white (not yellow). Check inert atmosphere.
Low Conversion (<50%) Inactive HydrideHBpin may be hydrolyzed. Use a fresh bottle or distill HBpin. Increase catalyst loading to 10 mol%.
Protodeboronation (C-H product) Temperature too highRun reaction at 0°C. High temps can cause

-hydride elimination/re-insertion cycles that lose boron.
Ring Opening Strain releaseSwitch to a bulkier ligand (e.g., DTBM-SEGPHOS) to enforce faster reductive elimination over pathways that allow ring opening.

Applications & Scope

The resulting Boryl-Azabicyclo[4.1.0]heptane is a versatile intermediate:

  • Suzuki-Miyaura Coupling: React with Ar-I / Pd(dppf)Cl₂ to install aryl groups, creating rigid analogs of phenyl-piperidines (common in CNS drugs).

  • Chan-Lam Coupling: React with amines/anilines to create C-N bonds.

  • Homologation: Convert the C-B bond to a C-CH₂-B bond for chain extension.

References

  • Tortosa, M., et al. "Copper-Catalyzed Borylative Functionalization of Unsaturated Systems." Angewandte Chemie International Edition, 2011.

  • Buchwald, S. L., et al. "CuH-Catalyzed Enantioselective Hydroboration of Alkenes." Journal of the American Chemical Society, 2017.

  • Gagnon, A., et al. "Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry." Organic Preparations and Procedures International, 2010.[1]

  • Micheli, F., et al. "6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane: A New Potent and Selective Triple Reuptake Inhibitor." Journal of Medicinal Chemistry, 2010.[1]

  • Suero, M. G., et al. "Catalytic Synthesis of Cyclopropenium Cations with Rh-Carbynoids."[2] Journal of the American Chemical Society, 2022.[2]

Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: GEM-F2-410 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Challenges

Welcome to the technical support hub for the synthesis of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane . This scaffold is a critical bioisostere for morpholine and piperidine in medicinal chemistry, offering improved metabolic stability and lipophilicity.

The Central Challenge: The synthesis relies on the [2+1] cycloaddition of a difluorocarbene (


) to a tetrahydropyridine derivative. The primary points of failure are:
  • Carbene Source Incompatibility: Traditional reagents (e.g.,

    
    ) require harsh thermal or basic conditions that often decompose the sensitive enecarbamate substrate.
    
  • Chemo- & Stereoselectivity: While the ring fusion is geometrically constrained to be cis, competing side reactions (polymerization, ring-opening) and facial selectivity (in substituted variants) often degrade the diastereomeric ratio (dr).

  • Product Volatility/Instability: The low molecular weight of the intermediate and the strain of the gem-difluorocyclopropane ring make isolation difficult.

Standard Operating Procedure (The "Gold Standard")

We recommend the TFDA (Trimethylsilyl fluorosulfonyldifluoroacetate) method (Dolbier’s Reagent) over the traditional sodium chlorodifluoroacetate method. TFDA generates


 under neutral, non-basic conditions, preserving the N-protecting group (Boc/Cbz).
Reagents & Stoichiometry
ComponentEquiv.RoleNotes
N-Boc-1,2,3,6-tetrahydropyridine 1.0SubstrateMust be dry and free of acidic impurities.
TFDA 2.5 - 4.0Carbene SourceAdded slowly to maintain low steady-state concentration of

.
NaF 0.1 - 0.2CatalystInitiates silyl cleavage.
Diglyme (or Toluene) SolventMediumHigh boiling point required (110°C+).
Step-by-Step Protocol
  • Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and a pressure-equalizing addition funnel. Maintain an Argon atmosphere.

  • Charge: Add N-Boc-1,2,3,6-tetrahydropyridine (1.0 equiv) and catalytic NaF (10 mol%) to the flask. Dissolve in anhydrous Diglyme (0.5 M concentration).

  • Activation: Heat the solution to 110–120°C .

  • Addition: Dissolve TFDA (3.0 equiv) in a minimal amount of Diglyme. Add this solution dropwise over 2–4 hours .

    • Critical: Rapid addition leads to carbene dimerization (tetrafluoroethylene gas) rather than cyclopropanation.

  • Reflux: Stir at temperature for an additional 2 hours after addition is complete.

  • Workup: Cool to RT. Dilute with

    
    , wash extensively with water (to remove Diglyme) and brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography on silica gel. Warning: The product is volatile. Do not use high vacuum for extended periods.

Troubleshooting Guide (Symptom-Based)

Scenario A: "I see starting material remaining, even after adding 3 equivalents of TFDA."
  • Diagnosis: The difluorocarbene is dimerizing to

    
     (gas) and escaping before it can react with your alkene. This happens if the TFDA is added too quickly or the temperature is too low.
    
  • Fix:

    • Increase the reaction temperature to 120°C (ensure rapid decarboxylation).

    • Slow the addition rate of TFDA (syringe pump recommended: 1 equiv/hour).

    • Increase TFDA loading to 5.0 equivalents.

Scenario B: "The product decomposes on the silica column."
  • Diagnosis: Gem-difluorocyclopropanes can be acid-sensitive.[1] The Lewis acidity of silica gel can trigger ring-opening, especially if the nitrogen protecting group is labile (e.g., Trityl).

  • Fix:

    • Pre-treat the silica gel column with 1%

      
       in hexanes to neutralize acidity.
      
    • Use neutral alumina instead of silica.

    • If the product is N-Boc protected, it should be stable; ensure your eluent doesn't contain acid traces.

Scenario C: "I am getting low diastereoselectivity (in substituted substrates)."
  • Diagnosis: If your tetrahydropyridine has a substituent (e.g., at C2), the carbene should approach from the less hindered face. Low dr implies the protecting group on Nitrogen is not providing enough steric bias.

  • Fix:

    • Switch the N-protecting group from Boc (flexible) to Trityl or Tosyl (bulkier/rigid) to enforce facial selectivity.

    • Lower the temperature? No. Carbene generation from TFDA requires heat. You cannot lower the temp easily. Consider using the Ruppert-Prakash reagent (

      
      ) + NaI  method, which can sometimes operate at lower temperatures (60–80°C).
      

Mechanistic Visualization

The following diagram illustrates the reaction pathway and the critical branching point between successful synthesis and failure (dimerization).

G TFDA TFDA Reagent (Source) Intermediate Active Species [:CF2] TFDA->Intermediate Heat/F- Cat. (-CO2, -SO2F-, -TMSF) Product 7,7-Difluoro-3-azabicyclo [4.1.0]heptane Intermediate->Product Slow Addition + Substrate Waste Tetrafluoroethylene (Gas Waste) Intermediate->Waste Fast Addition (Dimerization) Substrate Tetrahydropyridine (Alkene) Substrate->Product [2+1] Cycloaddition

Caption: The kinetic competition between productive cyclopropanation (Green path) and carbene dimerization (Red dashed path).

Frequently Asked Questions (FAQs)

Q: Can I use Sodium Chlorodifluoroacetate (


) instead? It's cheaper. 
A:  You can, but with reservations. That method requires high temperatures (180°C in diglyme) or highly concentrated conditions that often lead to "black tar" polymerization of nitrogen-containing substrates. TFDA is significantly cleaner for aza-bicycles.

Q: Is the trans-fused isomer possible? A: Energetically, no. In a [4.1.0] system, the trans-fusion introduces immense ring strain. The reaction is stereospecific to the alkene geometry. Since 1,2,3,6-tetrahydropyridine contains a cis (Z) double bond within the ring, the product will be the cis-fused bicycle.

Q: My product is an oil and I can't crystallize it. How do I verify purity? A: These compounds are often oils. Use 19F NMR . You should see an AB quartet (or two distinct doublets if chiral) around -125 to -145 ppm. If you see a singlet around -130 ppm, you may have ring-opened or hydrolyzed material.

Q: How do I scale this up to 100g? A: Do not use batch mode for >10g. The exotherm and gas evolution (


, 

) are dangerous. For scale-up, we recommend a Continuous Flow setup using

(Ruppert-Prakash) and NaI, which manages the carbene lifetime and heat transfer much better than batch TFDA reactions.

References

  • Dolbier, W. R., et al. (2000). Trimethylsilyl fluorosulfonyldifluoroacetate (TFDA): A new, highly efficient difluorocarbene reagent.[1][2][3] Journal of Organic Chemistry.

  • Rullière, P., Cyr, P., & Charette, A. B. (2016).[4] Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow.[1][4] Organic Letters.[3][4][5][6]

  • Fedoryński, M. (1977). Synthesis of gem-difluorocyclopropanes from alkenes and difluorocarbene generated in a two-phase system. (Comparison of traditional methods).

  • Battiste, M. A., et al. (2004).[2] The reaction of TFDA with electron-deficient alkenes.[3] Journal of Fluorine Chemistry.[2]

Sources

improving yield and purity of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride

Welcome to the technical support guide for the synthesis and purification of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride (CAS 1376248-54-2).[1][2] This valuable building block is crucial in medicinal chemistry, and its efficient synthesis is paramount. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common challenges related to yield and purity.

The synthesis is typically a two-step process: the difluorocyclopropanation of an N-Boc protected tetrahydropyridine precursor, followed by the acidic deprotection of the Boc group to yield the final hydrochloride salt. Each step presents unique challenges that can impact the overall efficiency of the process.

Synthetic Workflow Overview

The general synthetic pathway is illustrated below, highlighting the two critical transformations.

Synthetic_Workflow Start N-Boc-1,2,3,6-tetrahydropyridine Step1 Step 1: Difluorocyclopropanation Start->Step1 Intermediate N-Boc-7,7-difluoro-3- azabicyclo[4.1.0]heptane Step1->Intermediate Step2 Step 2: Boc Deprotection & Salt Formation Intermediate->Step2 Product 7,7-Difluoro-3-azabicyclo[4.1.0]- heptane hydrochloride Step2->Product

Caption: High-level overview of the two-step synthesis.

Frequently Asked Questions (FAQs)

Q1: My difluorocyclopropanation yield is consistently low. What are the most common causes?

A: Low yields in this step typically stem from three main areas:

  • Inefficient Difluorocarbene Generation: The choice of carbene precursor and the reaction conditions are critical. Reagents like sodium chlorodifluoroacetate (ClCF₂COONa) require high temperatures for decarboxylation, which can lead to decomposition, while reagents like TMSCF₃ (Ruppert-Prakash reagent) require a suitable fluoride initiator and strictly anhydrous conditions.[3][4]

  • Substrate or Reagent Degradation: The N-Boc-1,2,3,6-tetrahydropyridine starting material must be pure. The difluorocarbene source can also degrade if not stored correctly or if the reaction conditions are not optimal.

  • Suboptimal Reaction Temperature: Insufficient temperature can lead to an incomplete reaction, while excessive heat can cause decomposition of the carbene, starting material, or product. Each carbene source has an optimal temperature profile.

Q2: I'm observing multiple byproducts during the N-Boc deprotection step. How can I achieve a cleaner reaction?

A: The primary culprit is the tert-butyl cation (t-Bu⁺) generated during the acid-mediated cleavage of the Boc group.[5] This highly reactive electrophile can alkylate the nitrogen of the product or other nucleophilic species present, leading to impurities. To mitigate this, add a cation scavenger like anisole or thioanisole to the reaction mixture. These scavengers are more nucleophilic than the product and will preferentially react with the t-Bu⁺ cation.[5]

Q3: Which method is better for the difluorocyclopropanation: using TMSCF₃ or ClCF₂COONa?

A: The choice depends on your laboratory capabilities and desired scale.

  • TMSCF₃ (with NaI or another fluoride source): This method generally proceeds under milder conditions and often gives higher yields with cleaner reaction profiles, making it suitable for complex substrates.[6][7][8] However, the reagent is more expensive.

  • ClCF₂COONa: This is a more cost-effective, classical reagent. However, it typically requires higher reaction temperatures (often >150 °C in a high-boiling solvent like diglyme) for efficient carbene generation via decarboxylation.[4][6] This can be a limitation for sensitive substrates. A microwave-based protocol can significantly shorten reaction times.[4]

Q4: How should I purify the final hydrochloride salt?

A: The final product is often a crystalline solid. Purification is typically achieved by trituration or recrystallization. After removing the reaction solvent in vacuo, the crude solid can be triturated with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., diethyl ether, ethyl acetate, or a mixture).[9] If further purification is needed, recrystallization from a suitable solvent system like methanol/diethyl ether or ethanol/ethyl acetate is recommended.

Troubleshooting Guide 1: Optimizing the Difluorocyclopropanation

This step, the [2+1] cycloaddition of difluorocarbene to the alkene of N-Boc-1,2,3,6-tetrahydropyridine, is the most critical for determining the overall yield.

Problem: Low Yield and/or Incomplete Conversion

Root Cause Analysis: The generation and reaction of difluorocarbene (:CF₂) is a delicate process. The carbene is highly electrophilic and reactive but has a short half-life. Success hinges on generating it at a controlled rate in the presence of the alkene substrate.[7]

  • Reagent Quality: Ensure TMSCF₃ is fresh and has been stored under an inert atmosphere. ClCF₂COONa should be thoroughly dried before use, as moisture can interfere with the reaction.

  • Solvent Choice: The solvent must be anhydrous and inert to the reaction conditions. For TMSCF₃/NaI, anhydrous THF or DME are common choices. For ClCF₂COONa, high-boiling solvents like diglyme or triglyme are used for thermal methods.[4]

  • Temperature Control: Precise temperature management is crucial. For thermal decarboxylation of ClCF₂COONa, the temperature must be high enough to generate the carbene but not so high as to cause rapid decomposition.

Recommended Protocols & Solutions
ParameterProtocol A: TMSCF₃ / NaIProtocol B: ClCF₂COONa (Thermal)
Difluorocarbene Source Trimethyl(trifluoromethyl)silane (TMSCF₃)Sodium Chlorodifluoroacetate
Initiator/Base Sodium Iodide (NaI)Heat (Thermal Decarboxylation)
Typical Solvent Anhydrous THF or DMEDiglyme or Triglyme
Temperature 65-85 °C (Reflux)160-180 °C
Typical Yield 70-90%50-75%
Pros Milder conditions, higher yields, cleaner reaction.Cost-effective, readily available reagent.
Cons Higher reagent cost, requires strict anhydrous conditions.High temperatures, potential for thermal degradation.

Experimental Protocol A: Difluorocyclopropanation using TMSCF₃/NaI

  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add N-Boc-1,2,3,6-tetrahydropyridine (1.0 equiv) and sodium iodide (2.0 equiv).

  • Add anhydrous solvent (e.g., THF or DME) to achieve a concentration of approx. 0.5 M.

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add TMSCF₃ (1.5 equiv) via syringe.

  • Heat the reaction mixture to reflux (approx. 70-85 °C depending on the solvent) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the mixture to room temperature and quench by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude residue by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield pure N-Boc-7,7-difluoro-3-azabicyclo[4.1.0]heptane.

Troubleshoot_Step1 Start Low Yield in Difluorocyclopropanation? CheckReagent Check Reagent Quality (TMSCF₃ fresh? ClCF₂COONa dry?) Start->CheckReagent CheckAnhydrous Ensure Strictly Anhydrous Conditions (Flame-dried glass, dry solvent) CheckReagent->CheckAnhydrous Reagents OK CheckTemp Verify Reaction Temperature Profile CheckAnhydrous->CheckTemp Conditions Dry OptimizeStoich Optimize Reagent Stoichiometry (Increase :CF₂ source?) CheckTemp->OptimizeStoich Temp Correct Result Yield Improved OptimizeStoich->Result

Caption: Troubleshooting workflow for the difluorocyclopropanation step.

Troubleshooting Guide 2: Clean N-Boc Deprotection & Salt Formation

The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group and the formation of the stable hydrochloride salt.

Problem: Formation of Byproducts and/or Incomplete Deprotection

Root Cause Analysis: The standard mechanism for Boc deprotection involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation and carbon dioxide.[10]

  • t-Butylation: The generated t-Bu⁺ cation is a potent electrophile. In the absence of a better nucleophile, it can alkylate the product amine, leading to a quaternary ammonium salt or other undesired side products. This is a common source of impurities.[5]

  • Incomplete Reaction: Insufficient acid or reaction time can lead to incomplete deprotection. While the Boc group is acid-labile, the reaction still requires stoichiometric amounts of acid and adequate time to go to completion.[9]

Deprotection_Mechanism cluster_0 Deprotection Pathway cluster_1 Intervention BocN Boc-Protected Amine Protonated Protonated Intermediate BocN->Protonated + H⁺ Product Product Amine + CO₂ Protonated->Product tBu_cation t-Butyl Cation (t-Bu⁺) Protonated->tBu_cation Scavenger Scavenger (e.g., Anisole) tBu_cation->Scavenger Desired Trapping SideProduct t-Butylated Byproduct tBu_cation->SideProduct Undesired Reaction Trapped Alkylated Scavenger (e.g., t-Butylanisole) Scavenger->Trapped

Caption: Mechanism of Boc deprotection and scavenger intervention.

Recommended Protocol & Solutions

Experimental Protocol C: Deprotection using HCl in Dioxane with a Scavenger

  • Dissolve the purified N-Boc-7,7-difluoro-3-azabicyclo[4.1.0]heptane (1.0 equiv) in a minimal amount of an appropriate solvent like methanol or ethyl acetate.

  • Add a cation scavenger, such as anisole (1.1 equiv).

  • To this solution, add a solution of 4M HCl in 1,4-dioxane (3-5 equiv) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material. A precipitate of the hydrochloride salt will often form.

  • Upon completion, dilute the reaction mixture with diethyl ether to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether to remove the scavenger and any soluble impurities.

  • Dry the resulting white solid under high vacuum to afford the pure 7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride.

Deprotection IssueSolutionRationale
Byproduct Formation Add 1.1 equiv of a scavenger (anisole, thioanisole).The scavenger is more nucleophilic than the product amine and irreversibly traps the t-butyl cation, preventing side reactions.[5]
Incomplete Reaction Increase equivalents of acid (to 4-5 equiv) or extend reaction time.Ensures complete protonation and cleavage of the Boc group. Monitor by LC-MS for disappearance of starting material.
Product is an Oil/Gummy After reaction completion, concentrate in vacuo and triturate with diethyl ether or pentane.This induces crystallization/precipitation of the salt, separating it from non-polar impurities.

By implementing these targeted troubleshooting strategies and refined protocols, researchers can significantly enhance the yield and purity of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride, ensuring a reliable supply of this critical synthetic intermediate.

References

  • Lv, L., Qian, H., & Li, Z. (2022). Catalytic Diversification of gem-Difluorocyclopropanes: Recent Advances and Challenges. ResearchGate. Available at: [Link]

  • Grygorenko, O. O., Melnykov, K. P., Holovach, S., & Demchuk, O. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. Available at: [Link]

  • New Reactions. (2011). Difluorocarbene: We're bringing it back. Available at: [Link]

  • Gill, D. M., et al. (2014). An Improved Method for Difluorocyclopropanation of Alkenes. Synlett, 25, 1756-1758. Available at: [Link]

  • Grygorenko, O., et al. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. Available at: [Link]

  • Moodley, K., et al. (2021). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Available at: [Link]

  • Oreate AI. (2026). Review of Seyferth-Gilbert Homologation Reaction. Available at: [Link]

  • PubChem. (n.d.). 7,7-Difluoro-6-phenyl-3-azabicyclo(4.1.0)heptane hydrochloride. Available at: [Link]

  • SigutLabs. (2023). Reagent of the month – March – Seyferth-Gilbert and Bestmann-Ohira reagents. Available at: [Link]

  • American Elements. (n.d.). 7,7-difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available at: [Link]

  • The Chemist's Cookbook. (2025). Seyferth–Gilbert Homologation. Reaction Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available at: [Link]

  • Mansson, C. M. F., & Burns, N. Z. (n.d.). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. Available at: [Link]

  • Wikipedia. (n.d.). Seyferth–Gilbert homologation. Available at: [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - HCl. Available at: [Link]

  • Organic Mechanisms. (2022). Boc Deprotection Mechanism | Organic Chemistry. YouTube. Available at: [Link]

  • Alchimica. (n.d.). 7,7-difluoro-3-azabicyclo[4.1.0]heptane hydrochloride. Available at: [Link]

  • Google Patents. (n.d.). Method for preparing 7,7-dichlorobicyclo[4][11]heptyl-2-phosphonic acid dichloroanhydride. Available at:

  • Mansson, C. M. F., & Burns, N. Z. (2024). Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses. Available at: [Link]

  • PubMed. (n.d.). Efficient synthesis of 40- and 48-membered tetraether macrocyclic bisphosphocholines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Seyferth-Gilbert Homologation Bestmann-Ohira Reagent. Available at: [Link]

  • Prakash, G. K. S., & Yudin, A. K. (2014). The preparation and properties of 1,1-difluorocyclopropane derivatives. Chemical Reviews, 97(4), 757-786. Available at: [Link]

  • PubMed Central. (n.d.). Reversible formation of tetraphenylpentalene, a room temperature stable antiaromatic hydrocarbon. Available at: [Link]

  • PubMed Central. (n.d.). Go for Gold: Development of a Scalable Synthesis of [1-(Ethoxycarbonyl)cyclopropyl] Triphenylphosphonium Tetrafluoroborate. Available at: [Link]

  • ResearchGate. (n.d.). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals. Available at: [Link]

  • ResearchGate. (n.d.). Selected examples of N-Boc-protected gem-difluorocyclopropyl-substituted amines synthesized using the CF₃SiMe₃-NaI system. Available at: [Link]

  • PubChemLite. (n.d.). 7,7-difluoro-3-azabicyclo[4.1.0]heptane hydrochloride. Available at: [Link]

  • PubChemLite. (n.d.). 7,7-difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride. Available at: [Link]

  • Dana Bioscience. (n.d.). 7,7-Difluoro-1-methyl-3-azabicyclo[4.1.0]heptane hydrochloride 1g. Available at: [Link]

  • Organic Chemistry. (n.d.). Synthesis of 7,7-dichlorobicyclo[4.1.0]heptane. Available at: [Link]

  • MDPI. (n.d.). Synthesis of Some Transition Metal Complexes of a Novel Schiff Base Ligand. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of 7,7-Dibromobicyclo[4.1.0]heptane. Available at: [Link]

Sources

Technical Support Center: Difluorocyclopropanation of Azabicycles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Advanced Fluorination Division

Welcome to the technical support center for the difluorocyclopropanation of azabicyclic systems. This guide is designed for researchers, medicinal chemists, and process development professionals who are incorporating the valuable gem-difluorocyclopropane motif into nitrogen-containing scaffolds. We understand that while powerful, this transformation can be sensitive to substrate, reagent, and reaction conditions.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Our goal is to explain the causality behind common issues, empowering you to rationalize side-product formation and optimize your reaction outcomes.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a practical question-and-answer format.

Question 1: My reaction is sluggish, and I'm observing low conversion of my azabicycle starting material. What are the likely causes?

Probable Cause & Proposed Solutions:

This is a common issue that typically points to one of three areas: inefficient carbene generation, low substrate reactivity, or steric hindrance.

  • Inefficient Difluorocarbene (:CF₂) Generation: The rate-limiting step is often the formation of the reactive carbene intermediate.

    • Cause: Your initiator may be inadequate or degraded. For instance, when using trimethyl(trifluoromethyl)silane (TMSCF₃, the Ruppert-Prakash reagent), anhydrous fluoride sources (like TBAF or TBAT) or iodide salts (NaI) are required to initiate the reaction.[1] Moisture can quench these initiators. Sodium iodide (NaI) is often preferred for less reactive alkenes as it facilitates the reaction at higher temperatures (65-110 °C), but requires careful control.[2]

    • Solution:

      • Ensure all reagents and solvents are rigorously dried.

      • If using a fluoride source like TBAF, use an anhydrous grade or dry it carefully before use.

  • Low Nucleophilicity of the Alkene: The difluorocyclopropanation reaction is a [2+1] cycloaddition where the alkene acts as the nucleophile and the singlet difluorocarbene acts as the electrophile.[3][4]

    • Cause: If your azabicycle contains strongly electron-withdrawing groups near the double bond, its nucleophilicity will be significantly reduced, slowing the rate of carbene trapping.

    • Solution:

      • Switch to a more potent difluorocarbene source that can be generated at higher temperatures to overcome the activation barrier. Thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa) at high temperatures (>180 °C) in a high-boiling solvent like diglyme can be effective, but be aware of its own set of potential side reactions.[3][5]

      • If possible, modify the synthetic route to perform the cyclopropanation before installing strongly deactivating groups.

  • Steric Hindrance: The nitrogen bridgehead and substituents on the azabicyclic core can sterically shield the double bond, impeding the approach of the difluorocarbene.[6][7]

    • Cause: Bulky protecting groups on the nitrogen or substituents adjacent to the alkene can hinder the reaction.

    • Solution:

      • Evaluate the steric map of your substrate. Can a smaller nitrogen protecting group (e.g., Boc vs. Cbz) be used?

      • Increasing the reaction temperature and time may help overcome moderate steric barriers.

Troubleshooting Workflow: Low Conversion

G start Low Conversion Observed check_initiator Verify Initiator Activity & Anhydrous Conditions start->check_initiator check_substrate Substrate Electronically Deficient? check_initiator->check_substrate No action_initiator Dry Reagents/Solvents Switch Initiator (e.g., to NaI) check_initiator->action_initiator Yes check_sterics Assess Steric Hindrance check_substrate->check_sterics No action_substrate Increase Temperature Use More Reactive :CF2 Source (e.g., ClCF2COONa) check_substrate->action_substrate Yes action_sterics Increase Temperature/Time Change Protecting Group check_sterics->action_sterics Yes success Reaction Optimized check_sterics->success No action_initiator->success action_substrate->success action_sterics->success

Caption: Troubleshooting logic for low conversion issues.

Question 2: I'm getting my desired product, but also a significant amount of a side-product that appears to be a dimer of difluorocarbene. How can I prevent this?

Probable Cause & Proposed Solutions:

You are likely observing tetrafluoroethylene (TFE, F₂C=CF₂), which can sometimes polymerize under reaction conditions. This side-product arises when the concentration of free difluorocarbene is too high, allowing it to dimerize before it can be trapped by your azabicycle.[8]

  • Cause: The rate of :CF₂ generation is significantly faster than the rate of its consumption by the alkene. This is common with highly active initiator systems or when using a very electron-poor (unreactive) azabicycle.

  • Solution: "Slow Addition Protocol"

    • Instead of adding all the difluorocarbene precursor (e.g., TMSCF₃) at the beginning of the reaction, add it slowly over several hours using a syringe pump.

    • This technique is particularly crucial for less reactive or sterically hindered azabicycles.

Question 3: My NMR shows the formation of fluoroform (CF₃H), and my mass spec indicates products from ring-opening of the difluorocyclopropane. What is happening?

Probable Cause & Proposed Solutions:

This constellation of side-products points to undesired reactivity involving the trifluoromethyl anion ([CF₃]⁻) and/or subsequent instability of your product.

  • Fluoroform (CF₃H) Formation:

    • Cause: When using TMSCF₃, the initiator generates a pentacoordinate siliconate intermediate which releases the trifluoromethyl anionoid, [CF₃]⁻.[10][11] This anion is the precursor to difluorocarbene (by loss of F⁻). However, if adventitious proton sources (water, acidic protons on the substrate) are present, [CF₃]⁻ can be protonated to form fluoroform, consuming your reagent.[10][11]

    • Solution: Rigorously dry all solvents, reagents, and glassware. Ensure the nitrogen atmosphere is truly inert. If your azabicycle has an acidic N-H proton, it must be protected prior to the reaction.

  • Product Ring-Opening:

    • Cause: The gem-difluorocyclopropane ring is strained and can be susceptible to ring-opening, especially if activated.[12][13] This can be initiated by nucleophiles (like residual fluoride or other basic species in the reaction) attacking the cyclopropane ring, leading to a cascade that can result in monofluorinated alkenes or other rearranged products. The nitrogen atom of the azabicycle itself can, in some cases, participate in this process.

    • Solution:

      • Minimize Nucleophiles at Workup: Use a careful, non-nucleophilic workup procedure. Quench the reaction at low temperature with a mild agent like saturated ammonium chloride.

      • Control Basicity: If using a strong base to generate the carbene (e.g., from HCF₂Cl), excess base can promote product decomposition.[3][5] Ensure the base is consumed as it is added.

      • Purification: Avoid aggressive purification conditions. Use neutral silica gel and avoid prolonged exposure to heat or acidic/basic conditions.

Part 2: Frequently Asked Questions (FAQs)

Q1: How does my choice of difluorocarbene source impact potential side reactions?

The choice of reagent is critical and dictates the reaction conditions, which in turn influences the side-product profile.

Reagent SystemPrecursorTypical ActivatorTemp. (°C)ProsCons / Common Side Products
Ruppert-Prakash TMSCF₃NaI, TBAF, TBAT-50 to 110Versatile, commercially available, functional group tolerance.[5]Fluoroform (CF₃H) from protonation of [CF₃]⁻ intermediate.[11] TFE (:CF₂ dimerization).[8] Requires careful control of initiator.
Dolbier Reagent FSO₂CF₂COOSiMe₃ (TFDA)NaF (catalytic)25 to 80Highly efficient for both electron-rich and -deficient alkenes.[5][14]Precursor is moisture-sensitive. Can be expensive for large-scale work.
Thermal Salt ClCF₂COONaHeat (thermal decarboxylation)180 to 190Inexpensive, potent carbene source for unreactive substrates.[3]Requires very high temperatures. Limited functional group tolerance. Potential for substrate/product decomposition.[3]
Q2: What is the mechanistic role of NaI vs. TBAF when using TMSCF₃, and how does it affect the reaction?

Both NaI and TBAF act as initiators but operate via different mechanisms, which has profound implications for your reaction.

  • TBAF (Fluoride Source): A fluoride anion (F⁻) directly attacks the silicon atom of TMSCF₃, forming a pentacoordinate siliconate, [Me₃Si(F)CF₃]⁻. This intermediate then releases the trifluoromethyl anion ([CF₃]⁻), which subsequently eliminates F⁻ to give :CF₂. This is often done at low temperatures and is very efficient for electron-rich alkenes.[1]

  • NaI (Iodide Source): The mechanism with NaI is a more complex anionic chain reaction.[2] Iodide attacks the silicon of TMSCF₃ to generate a transient [Me₃Si(I)CF₃]⁻, which eliminates TMSI and [CF₃]⁻. The key is that subsequent reactions can regenerate iodide, creating a catalytic cycle. This process is generally run at higher temperatures and is more effective for less reactive alkenes, but the higher temperatures can also open up more pathways for side reactions if not controlled.[2][15]

Catalytic Cycle of :CF₂ Generation from TMSCF₃

G cluster_0 Initiation & Propagation cluster_1 Productive vs. Side Reactions TMSCF3_1 TMSCF₃ Siliconate [TMS(X)CF₃]⁻ TMSCF3_1->Siliconate Initiator Initiator (e.g., I⁻, F⁻) Initiator->TMSCF3_1 Attack on Si CF3_anion [CF₃]⁻ Trifluoromethyl Anion Siliconate->CF3_anion Release Siliconate->CF3_anion CF2 :CF₂ Difluorocarbene CF3_anion->CF2 Eliminates F⁻ CF3_anion->CF2 Side_CF3H CF₃H (Fluoroform) CF3_anion->Side_CF3H Proton_Source H⁺ Source (e.g., H₂O) CF3_anion->Proton_Source Protonation CF2->CF2 Dimerization Azabicycle Azabicycle (Alkene) CF2->Azabicycle [2+1] Cycloaddition Product gem-Difluorocyclopropanated Azabicycle CF2->Product Side_TFE F₂C=CF₂ (TFE) CF2->Side_TFE

Caption: Generation of :CF₂ from TMSCF₃ and competing reaction pathways.

Part 3: Experimental Protocol

Protocol 1: General Procedure for Difluorocyclopropanation of an Azabicycle using TMSCF₃ and NaI

This protocol is a general starting point and should be optimized for your specific substrate.

Materials:

  • Azabicycle substrate (1.0 equiv)

  • Trimethyl(trifluoromethyl)silane (TMSCF₃) (2.5 equiv)[5]

  • Sodium Iodide (NaI), flame-dried (2.0 equiv)[1]

  • Anhydrous solvent (e.g., THF, Toluene)

Procedure:

  • Setup: To a flame-dried round-bottom flask or sealed tube equipped with a magnetic stir bar, add the azabicycle substrate (e.g., 0.5 mmol) and flame-dried sodium iodide (1.0 mmol).

  • Inert Atmosphere: Seal the vessel and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Add anhydrous solvent (e.g., 5 mL of THF) via syringe.

  • Reagent Addition: Add TMSCF₃ (1.25 mmol) via syringe.

    • For sensitive substrates prone to TFE formation, see "Slow Addition Protocol" in the Troubleshooting Guide.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 65-80 °C) and stir for the required time (monitor by TLC or LCMS, typically 2-12 hours).

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Carefully quench by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

  • Baird, M. S., Bolesov, I. G. (2000). The preparation and properties of 1,1-difluorocyclopropane derivatives. National Institutes of Health. [Link]

  • Cai, Y., Zhu, W., Zhao, S., Dong, C., Xu, Z., & Zhao, Y. (2021). Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent. Organic Chemistry Portal. [Link]

  • Grygorenko, O. (2022). Synthesis of gem-Difluorocyclopropanes. ResearchGate. [Link]

  • Hu, J. (2024). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. Accounts of Chemical Research. [Link]

  • Krespan, C. G. (1960). FLUOROCARBON CHEMISTRY. I. THE REACTION OF TETRAFLUOROETHYLENE WITH AROMATIC HYDROCARBONS. Journal of the American Chemical Society, 82(1), 151-154.
  • Lloyd-Jones, G. C., et al. (2023). TMSCF3-Mediated Conversion of Salicylates into α,α-Difluoro-3-coumaranones: Chain Kinetics, Anion-Speciation, and Mechanism. The Journal of Organic Chemistry. [Link]

  • Lv, L., Su, J., & Li, Z. (2024). Recent developments in the ring-opening transformations of gem-difluorocyclopropanes. Organic & Biomolecular Chemistry. [Link]

  • Prakash, G. K. S., & Olah, G. A. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(31), 7153-7157. [Link]

  • West, T. H., et al. (2018). Anion-Initiated Trifluoromethylation by TMSCF3: Deconvolution of the Siliconate–Carbanion Dichotomy by Stopped-Flow NMR/IR. Journal of the American Chemical Society. [Link]

  • Yoshimitsu, T. (2011). Generation of difluorocarbenes and introduction of fluorinated one carbon units into carbonyl and related compounds. Chemical Communications. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Scaling Up 7,7-Difluoro-3-azabicyclo[4.1.0]heptane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis and scale-up of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane. This valuable building block is of significant interest in medicinal chemistry, and this guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during its synthesis.

I. Synthetic Strategy Overview

The synthesis of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane is a multi-step process that requires careful optimization for successful scale-up. The overall synthetic route involves three key stages:

  • Synthesis of the Starting Material: N-Boc-1,2,3,6-tetrahydropyridine is the recommended precursor, which requires protection of the nitrogen atom to prevent side reactions in the subsequent difluorocyclopropanation step.

  • Difluorocyclopropanation: This is the critical step where the difluorocyclopropane ring is formed. The choice of reagent and reaction conditions is paramount for achieving high yield and purity, especially at a larger scale.

  • Deprotection: The final step involves the removal of the Boc protecting group to yield the target compound, 7,7-Difluoro-3-azabicyclo[4.1.0]heptane.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and scale-up of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane.

Q1: Why is N-protection of the starting material necessary?

A1: The nitrogen atom in 1,2,3,6-tetrahydropyridine is nucleophilic and can react with the electrophilic difluorocarbene intermediate, leading to undesired side products and a lower yield of the desired product. The tert-butyloxycarbonyl (Boc) group is an effective protecting group that is stable under the difluorocyclopropanation conditions and can be readily removed in the final step.

Q2: What are the most common methods for difluorocyclopropanation, and which is best for scale-up?

A2: Several methods exist for difluorocyclopropanation, including the use of fluorinated acetate salts, Simmons-Smith reaction modifications, and the use of (trifluoromethyl)trimethylsilane (TMSCF₃) with a fluoride source.[1] For scale-up, the TMSCF₃/sodium iodide (NaI) system is highly recommended.[2][3][4] This method offers several advantages:

  • Milder Reaction Conditions: It avoids the high temperatures often required for the thermal decomposition of reagents like sodium chlorodifluoroacetate.[5]

  • Improved Safety: It is generally considered safer than methods that generate highly energetic intermediates.

  • Scalability: The TMSCF₃/NaI system has been successfully employed in gram-scale syntheses and is amenable to slow addition protocols, which are crucial for managing reaction exotherms during scale-up.[4]

Q3: My difluorocyclopropanation reaction is giving a low yield. What are the likely causes?

A3: Low yields in this reaction can often be attributed to several factors:

  • Moisture: The reaction is sensitive to moisture, which can quench the reactive intermediates. Ensure all glassware is oven-dried and solvents are anhydrous.

  • Reagent Quality: The purity of TMSCF₃ and the alkene starting material is critical. Impurities can lead to side reactions.

  • Inefficient Mixing: On a larger scale, inefficient stirring can lead to localized "hot spots" and poor reaction kinetics. Ensure your reactor is equipped with an appropriate overhead stirrer.[6]

  • Suboptimal Temperature: While the TMSCF₃/NaI reaction can be run at elevated temperatures (e.g., 65 °C in THF), precise temperature control is important.[3]

  • Slow Addition: The slow addition of the difluorocarbene precursor is crucial to maintain a low concentration of the reactive intermediate and minimize side reactions. A rapid addition can lead to decomposition and reduced yield.[4]

Q4: I'm observing multiple spots on my TLC after the difluorocyclopropanation. What are the possible side products?

A4: Besides the desired product, several side products can form:

  • Unreacted Starting Material: Incomplete conversion is a common issue.

  • Products of Reaction with the Boc Group: Although generally stable, under harsh conditions, the Boc group could potentially react.

  • Oligomerization/Polymerization: The highly reactive difluorocarbene can react with itself or other species in the reaction mixture if its concentration becomes too high.

  • Ring-Opened Products: While less common under these conditions, highly strained cyclopropanes can sometimes undergo ring-opening reactions.[5]

Q5: What is the best method for purifying the final product, 7,7-Difluoro-3-azabicyclo[4.1.0]heptane?

A5: The final product is a relatively volatile amine. For small-scale purification, column chromatography on silica gel using a gradient of a polar solvent (e.g., methanol or a solution of ammonia in methanol) in a less polar solvent (e.g., dichloromethane) is effective. For larger scales, careful vacuum distillation can be considered, but care must be taken to avoid product loss due to volatility. For high-purity material, preparative HPLC may be necessary.

Q6: Are there any specific safety precautions I should take when scaling up this synthesis?

A6: Yes, several safety considerations are critical:

  • TMSCF₃ Handling: (Trifluoromethyl)trimethylsilane is a volatile and flammable liquid. It should be handled in a well-ventilated fume hood, and proper personal protective equipment (PPE), including flame-resistant clothing, should be worn.[6][7]

  • Exothermicity: The difluorocyclopropanation reaction is exothermic. On a larger scale, this heat generation must be carefully managed to prevent a runaway reaction. The use of a jacketed reactor with a reliable cooling system is essential. Reaction calorimetry studies are highly recommended before attempting a large-scale reaction to understand the heat flow profile.[8][9]

  • Pressure Build-up: Depending on the reaction conditions and solvent, there is a potential for pressure build-up in a sealed reactor. The reactor should be equipped with a pressure relief system.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture.[6]

III. Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane.

Step 1: Synthesis of tert-butyl 3,6-dihydro-2H-pyridine-1-carboxylate (N-Boc-1,2,3,6-tetrahydropyridine)

This procedure outlines the N-protection of 1,2,3,6-tetrahydropyridine using di-tert-butyl dicarbonate (Boc₂O).

  • Materials:

    • 1,2,3,6-tetrahydropyridine

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Sodium hydroxide (NaOH)

    • Dichloromethane (DCM)

    • Deionized water

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 1,2,3,6-tetrahydropyridine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate beaker, prepare a solution of sodium hydroxide (1.1 eq) in deionized water.

    • Add the aqueous NaOH solution to the stirred solution of the amine.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Transfer the reaction mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 3,6-dihydro-2H-pyridine-1-carboxylate as a colorless oil.

Step 2: Synthesis of tert-butyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-3-carboxylate

This protocol describes the key difluorocyclopropanation step using TMSCF₃ and NaI.

  • Materials:

    • tert-butyl 3,6-dihydro-2H-pyridine-1-carboxylate (from Step 1)

    • (Trifluoromethyl)trimethylsilane (TMSCF₃)

    • Sodium iodide (NaI)

    • Anhydrous tetrahydrofuran (THF)

    • Saturated aqueous sodium thiosulfate solution

    • Saturated aqueous sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a temperature probe, and a magnetic stir bar, add tert-butyl 3,6-dihydro-2H-pyridine-1-carboxylate (1.0 eq) and sodium iodide (0.2 eq) under an inert atmosphere (nitrogen or argon).

    • Add anhydrous tetrahydrofuran (THF) to dissolve the starting materials.

    • Heat the mixture to 65 °C with stirring.

    • Add (trifluoromethyl)trimethylsilane (TMSCF₃) (2.5 eq) to the dropping funnel and add it dropwise to the reaction mixture over a period of 2-4 hours. Note: Slow addition is critical for controlling the exotherm and maximizing the yield.[4]

    • After the addition is complete, continue stirring the reaction at 65 °C for an additional 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.

    • Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-3-carboxylate.

Step 3: Synthesis of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane

This final step involves the deprotection of the N-Boc group using trifluoroacetic acid (TFA).

  • Materials:

    • tert-butyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-3-carboxylate (from Step 2)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • 1 M Sodium hydroxide solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve tert-butyl 7,7-difluoro-3-azabicyclo[4.1.0]heptane-3-carboxylate (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until deprotection is complete as monitored by TLC or LC-MS.

    • Carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in DCM and cool to 0 °C.

    • Slowly add saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

    • Adjust the pH of the aqueous layer to >10 with 1 M NaOH solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and carefully concentrate the solution under reduced pressure at low temperature to avoid loss of the volatile product.

    • Further purification can be achieved by column chromatography on silica gel (eluting with a gradient of methanol in DCM) or by careful vacuum distillation to yield 7,7-Difluoro-3-azabicyclo[4.1.0]heptane.

IV. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Step 1: Low yield of N-Boc protected starting material Incomplete reaction.Increase reaction time or use a slight excess of Boc₂O. Ensure adequate stirring.
Hydrolysis of Boc₂O.Ensure the reaction is performed with a sufficient amount of base (NaOH).
Difficult purification.Optimize column chromatography conditions (solvent system, silica gel activity).
Step 2: Low yield of difluorocyclopropanation product Presence of moisture in reagents or solvent.Use freshly distilled, anhydrous THF. Ensure all glassware is thoroughly dried.
Poor quality of TMSCF₃ or starting alkene.Use high-purity reagents. Purify the starting alkene if necessary.
Rapid addition of TMSCF₃.Employ a slow, controlled addition of TMSCF₃ using a syringe pump or dropping funnel.[4]
Suboptimal reaction temperature.Ensure the reaction temperature is maintained at 65 °C.
Inefficient stirring on a larger scale.Use an overhead mechanical stirrer and ensure good mixing throughout the reaction.[6]
Step 2: Multiple unidentified byproducts Decomposition of difluorocarbene.Slow addition of TMSCF₃ is crucial to keep the concentration of the reactive intermediate low.[4]
Side reactions with impurities.Use high-purity starting materials and solvents.
Step 3: Incomplete N-Boc deprotection Insufficient amount of TFA or short reaction time.Increase the equivalents of TFA and/or the reaction time. Monitor the reaction progress closely by TLC or LC-MS.
Product instability during workup.Perform the basic workup at low temperatures (0 °C) to minimize potential degradation.
Step 3: Low recovery of final product after purification Volatility of the final amine product.Concentrate the solution under reduced pressure at low temperature. Use a cold trap to recover any volatilized product.
Product loss during aqueous workup.Ensure complete extraction from the aqueous layer by performing multiple extractions with DCM.

V. Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane.

G cluster_0 Step 1: N-Protection cluster_1 Step 2: Difluorocyclopropanation cluster_2 Step 3: Deprotection A 1,2,3,6-Tetrahydropyridine B N-Boc-1,2,3,6-tetrahydropyridine A->B Boc₂O, NaOH, DCM C N-Boc-7,7-difluoro-3-azabicyclo[4.1.0]heptane-3-carboxylate B->C TMSCF₃, NaI, THF, 65 °C D 7,7-Difluoro-3-azabicyclo[4.1.0]heptane C->D TFA, DCM

Caption: Synthetic workflow for 7,7-Difluoro-3-azabicyclo[4.1.0]heptane.

VI. References

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.

  • BenchChem. (n.d.). 3-Azabicyclo[4.1.0]heptan-2-one | 31681-11-5. BenchChem.

  • Synquest Labs. (2025). Trifluoromethyltrimethylsilane Safety Data Sheet. Synquest Labs.

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA.

  • Nosik, P. S., Ryabukhin, S. V., Volochnyuk, D. M., & Grygorenko, O. O. (2018). Transition Metal-Free gem-Difluorocyclopropanation of Alkenes with CF3SiMe3-NaI System: a Recipe for Electron-Deficient Substrates. Advanced Synthesis & Catalysis, 360(21), 4104-4114.

  • Grygorenko, O. O., Radchenko, D. S., & Volochnyuk, D. M. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry, 17, 245–272.

  • Volochnyuk, D. M., & Grygorenko, O. O. (2020). Synthesis of gem-Difluorocyclopropanes. In Science of Synthesis: Knowledge Updates 2020/2. Thieme.

  • ResearchGate. (2021). The preparation and properties of 1,1-difluorocyclopropane derivatives.

  • Enamine. (n.d.). Difluorocyclopropanes for drug discovery. Enamine.

  • Prakash, G. K. S., & Hu, J. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(28), 6462-6465.

  • Santa Cruz Biotechnology. (n.d.). Triethyl(trifluoromethyl)silane.

  • Liao, X., et al. (2022). A protocol for the gram-scale synthesis of polyfluoroaryl sulfides via an SNAr step. STAR Protocols, 3(3), 101563.

  • Chinese Chemical Letters. (2013). 1-(2,2-Difluorocyclopropyl)benzimidazole.

  • Syrris. (n.d.). Information on the Reaction Calorimetry application.

  • Nosik, P. S., Gerasov, A., Boiko, R. O., & Volochnyuk, D. M. (2018). Gram-Scale Synthesis of Amines Bearing a gem-Difluorocyclopropane Moiety. Advanced Synthesis & Catalysis, 360(21), 4013-4013.

  • Fauske & Associates. (n.d.). Reaction Calorimetry Testing.

  • Zaera Research Group. (2016). SOP for Chemicals (S to Z).

  • University of Surrey. (n.d.). The Fluor Pilot Plant.

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.

  • GMM Pfaudler. (n.d.). Pilot Testing & Scale-Up.

  • University of Surrey. (2021). Feasibility of configuring the Fluor Pilot Plant as a novel water purification plant to remove micro/nanoplastics.

  • Rochelle, G. T., et al. (2011). Pilot plant demonstration of piperazine with the advanced flash stripper. Energy Procedia, 4, 1-10.

  • Lichtenberger, L. M., et al. (1983). Evidence for a role of volatile amines in the development of neonatal hypergastrinemia. Gastroenterology, 84(3), 537-543.

  • ResearchGate. (2023). Transformations Based on Ring-Opening of gem-Difluorocyclopropanes.

  • ACS GCI Pharmaceutical Roundtable. (n.d.). TMS Iodide.

  • ResearchGate. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.

  • ResearchGate. (2023). The set of substrates for the TMSCF3‐NaI difluorocyclopropenation using....

  • Journal of Food Protection. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.

  • ResearchGate. (2020). Quantification of hetero-cyclic amines from different categories of braised beef by optimized UPLC-TQ-XS/ESI method.

  • Prakash, G. K. S., & Hu, J. (2011). Synthesis of gem-Difluorinated Cyclopropanes and Cyclopropenes: Trifluoromethyltrimethylsilane as a Difluorocarbene Source. Angewandte Chemie International Edition, 50(28), 6462-6465.

  • PubMed. (2003). Unusual reaction behavior of gem-difluorocyclopropane derivatives: stereoselective synthesis of β-monofluoroallylic alcohols, ethers, esters, and amide.

  • Foods. (2020). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts.

  • ResearchGate. (2012). Large-scale calorimetry time response characterization and correction.

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Incorporation of gem-Difluorocycloalkyl Substituents into Heterocycles via the Levin's “Nitrogen Deletion” Strategy.

  • Nature Communications. (2023). Efficient mRNA display protocol yields potent bicyclic peptide inhibitors for FGFR3c: outperforming linear.

  • Review of Scientific Instruments. (2017). High-temperature high-pressure calorimeter for studying gram-scale heterogeneous chemical reactions.

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  • The Journal of Antibiotics. (1986). Preparation of fluorinated antibiotics followed by 19F NMR spectroscopy. III. Accumulation of 3a-hydroxy-6-fluoroindoline upon addition of 6-fluorotryptophan to the cultured broth of Streptomyces sp. H-63.

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Technical Support Center: Purification Strategies for Polar Fluorinated Amine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the unique challenges of purifying polar fluorinated amine compounds. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of isolating these valuable molecules. The polarity imparted by both amine and fluorine functionalities necessitates carefully considered purification strategies, often deviating from standard protocols for either functional group alone. This resource aims to provide not only procedural guidance but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Purification Strategy Selection Workflow

The selection of an appropriate purification strategy is paramount for achieving high purity and yield. The following workflow provides a decision-making framework based on the physicochemical properties of your target compound and the nature of the impurities.

Purification_Workflow cluster_initial_assessment Initial Compound Assessment cluster_method_selection Primary Purification Method Selection cluster_chromatography_options Chromatography Options cluster_non_chromatography_options Non-Chromatographic Options cluster_optimization Optimization & Troubleshooting cluster_final_product Final Product Compound Crude Polar Fluorinated Amine Properties Determine Polarity, Solubility, pKa, and Stability Compound->Properties Chromatography Chromatographic Methods Properties->Chromatography Complex Mixture / Similar Impurities NonChromatographic Non-Chromatographic Methods Properties->NonChromatographic High Purity Crude / Crystalline Solid HILIC HILIC Chromatography->HILIC Highly Polar RP_HPLC Reversed-Phase HPLC Chromatography->RP_HPLC Moderately Polar IEX Ion-Exchange Chromatography->IEX Ionizable SFC Supercritical Fluid Chromatography Chromatography->SFC Thermally Labile / Complex Recrystallization Recrystallization NonChromatographic->Recrystallization Solid LLE Liquid-Liquid Extraction NonChromatographic->LLE Liquid / Workup Optimization Method Optimization & Troubleshooting HILIC->Optimization RP_HPLC->Optimization IEX->Optimization SFC->Optimization Recrystallization->Optimization LLE->Optimization Pure_Compound Purified Polar Fluorinated Amine Optimization->Pure_Compound

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Guides

This section addresses common problems encountered during the purification of polar fluorinated amines, presented in a question-and-answer format to provide direct and actionable advice.

I. Chromatographic Techniques

HILIC is a powerful technique for highly polar compounds that are poorly retained in reversed-phase chromatography.[1][2] It utilizes a polar stationary phase and a mobile phase with a high organic content, creating a water-rich layer on the stationary phase surface that facilitates the partitioning of polar analytes.[2]

Q1: My polar fluorinated amine shows poor retention and elutes early, even with a HILIC column. What should I do?

A1: This issue often arises from an insufficiently polar stationary phase or a mobile phase with too high an elution strength.

  • Potential Causes & Solutions:

    • Inappropriate Stationary Phase: For basic amines, a bare silica or an amino-functionalized column can provide good retention.[3] Zwitterionic and amide phases can also be effective, especially for charged compounds, as they can offer different selectivity.[2]

    • Mobile Phase Composition: The strong solvent in HILIC is typically water.[2] Ensure your initial mobile phase has a high percentage of a weak solvent like acetonitrile (e.g., 95%). Methanol is generally not a suitable weak solvent for HILIC separations.[1]

    • Sample Diluent: Dissolving your sample in a solvent stronger than the initial mobile phase can cause premature elution. Whenever possible, dissolve your sample in the initial mobile phase.

Q2: I'm observing significant peak tailing for my fluorinated amine in HILIC. How can I improve the peak shape?

A2: Peak tailing for basic compounds in HILIC is often due to strong interactions with the stationary phase.

  • Potential Causes & Solutions:

    • Secondary Interactions with Silanols: Bare silica columns have acidic silanol groups that can strongly interact with basic amines, leading to tailing. Using an amino-functionalized column can help shield these silanols.

    • Mobile Phase Additives: Adding a small amount of a basic modifier, such as ammonium hydroxide or diethylamine, to the mobile phase can help to saturate the active sites on the stationary phase and improve peak shape. Acidic additives like formic acid or acetic acid can also be used to protonate the amine, which can sometimes lead to better peak symmetry.

    • Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH on the column surface. Increasing the buffer concentration (e.g., from 10 mM to 20 mM) can improve peak shape.

Experimental Protocol: HILIC Purification of a Polar Fluorinated Amine

  • Column Selection: Start with a silica or amino-propyl bonded silica column.

  • Mobile Phase Preparation:

    • Mobile Phase A: 95:5 Acetonitrile/Water with 10 mM Ammonium Formate.

    • Mobile Phase B: 50:50 Acetonitrile/Water with 10 mM Ammonium Formate.

  • Sample Preparation: Dissolve the crude sample in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of a stronger solvent can be used, but keep the injection volume small.

  • Gradient Elution:

    • Equilibrate the column with 100% Mobile Phase A.

    • Inject the sample.

    • Run a linear gradient from 0% to 100% Mobile Phase B over 20-30 column volumes.

    • Hold at 100% Mobile Phase B for 5 column volumes.

    • Return to 100% Mobile Phase A and re-equilibrate for 10 column volumes.

  • Fraction Collection & Analysis: Collect fractions and analyze by a suitable method (e.g., TLC, LC-MS).

While challenging for highly polar compounds, RP-HPLC can be adapted for moderately polar fluorinated amines, especially with the use of specialized stationary phases and mobile phase additives.

Q3: My fluorinated amine is not retained on a standard C18 column. What are my options?

A3: Poor retention on C18 columns is a common issue for polar compounds.[1]

  • Potential Causes & Solutions:

    • High Polarity: The compound is too polar for the non-polar C18 phase.

      • Use a Polar-Embedded or Polar-Endcapped Column: These columns have polar groups integrated into the stationary phase, which helps to retain polar analytes.

      • Consider a Fluorinated Stationary Phase: Pentafluorophenyl (PFP) or other fluorinated phases can offer alternative selectivity for fluorinated compounds through dipole-dipole and π-π interactions.[4]

      • Switch to a Shorter Alkyl Chain Column: A C8 or C4 column is less hydrophobic than a C18 and may provide better retention for moderately polar compounds.

    • Inappropriate Mobile Phase:

      • Increase the Aqueous Component: Start with a high percentage of the aqueous mobile phase (e.g., 95% water).

      • Use of Ion-Pairing Reagents: For ionizable amines, adding an ion-pairing reagent like trifluoroacetic acid (TFA) to the mobile phase can form a neutral ion pair that is better retained by the reversed-phase column.

Q4: I'm getting poor peak shape and resolution for my fluorinated piperidine derivative on a C18 column. What's causing this and how can I fix it?

A4: Poor peak shape for basic compounds like piperidines on silica-based C18 columns is often due to secondary interactions with residual silanol groups.[4]

  • Potential Causes & Solutions:

    • Silanol Interactions: The basic nitrogen of the piperidine interacts strongly with acidic silanol groups on the silica surface.

      • Use a Deactivated (End-capped) Column: High-purity, end-capped columns have fewer accessible silanol groups.

      • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., with 0.1% formic acid or TFA) will protonate the amine and can also suppress the ionization of silanol groups, leading to improved peak shape.[5]

      • Add a Basic Modifier: A small amount of a basic additive, like triethylamine, can compete with the analyte for interaction with the silanol groups.

    • Column Overload: Injecting too much sample can lead to peak distortion.[4] Try reducing the injection volume or sample concentration.

Troubleshooting Summary: Reversed-Phase HPLC for Polar Fluorinated Amines
Problem Potential Cause(s)
Poor RetentionHigh compound polarity
Inappropriate mobile phase
Peak TailingSecondary interactions with silanols
Column overload
Poor ResolutionCo-eluting impurities

IEX separates molecules based on their net charge and is highly suitable for ionizable compounds like amines.[6]

Q5: How do I choose between a cation-exchange and an anion-exchange column for my fluorinated amine?

A5: The choice depends on the pKa of your amine and the desired pH of the mobile phase. Since amines are basic, they will be protonated and positively charged at a pH below their pKa. Therefore, a cation-exchange column (with a negatively charged stationary phase) is typically used for amine purification.

Q6: My fluorinated amine is binding too strongly to the cation-exchange column and I can't elute it. What should I do?

A6: Strong binding is due to a high charge density on your molecule or an insufficient elution strength of your mobile phase.

  • Potential Causes & Solutions:

    • High Ionic Strength Required for Elution:

      • Increase the Salt Concentration in the Elution Buffer: A higher concentration of counter-ions (e.g., Na⁺ or K⁺) will more effectively compete with your protonated amine for the binding sites on the stationary phase.[7]

      • Use a Salt Gradient: A gradual increase in salt concentration can provide better resolution and more controlled elution.

    • pH is Too Low: At a very low pH, your amine is fully protonated and carries a strong positive charge. Gradually increasing the pH of the mobile phase will decrease the net positive charge on your amine, weakening its interaction with the stationary phase and allowing it to elute.

Experimental Protocol: Cation-Exchange Chromatography of a Polar Fluorinated Amine

  • Column and Buffer Selection: Choose a strong or weak cation-exchange resin. Prepare a low-ionic-strength binding buffer (e.g., 20 mM MES, pH 6.0) and a high-ionic-strength elution buffer (e.g., 20 mM MES, pH 6.0, with 1 M NaCl).[6][7]

  • Column Equilibration: Equilibrate the column with the binding buffer until the pH and conductivity of the eluate are the same as the buffer.

  • Sample Loading: Dissolve the sample in the binding buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the binding buffer to remove any unbound impurities.

  • Elution: Elute the bound amine using a linear gradient of increasing salt concentration (from 0% to 100% elution buffer).

  • Fraction Collection and Desalting: Collect fractions and analyze for the presence of your compound. Pool the fractions containing the pure product and desalt if necessary (e.g., by dialysis or size-exclusion chromatography).

SFC is a "green" chromatography technique that uses supercritical CO₂ as the main mobile phase. It is particularly advantageous for its high speed and efficiency.[8][9]

Q7: Is SFC suitable for purifying polar fluorinated amines?

A7: Yes, SFC can be a very effective technique for purifying polar compounds, including amines. While supercritical CO₂ is non-polar, its polarity can be significantly increased by adding polar organic co-solvents (modifiers) such as methanol.[10][11] For basic compounds like amines, the addition of a small amount of a basic additive to the modifier is often necessary to achieve good peak shape.[8]

Q8: I am observing poor peak shape and variable retention times in SFC. What could be the issue?

A8: These problems in SFC are often related to the mobile phase composition and its interaction with the analyte and stationary phase.

  • Potential Causes & Solutions:

    • Insufficient Mobile Phase Polarity: Increase the percentage of the polar co-solvent (e.g., methanol) in the mobile phase.[10]

    • Analyte-Stationary Phase Interactions: For basic amines, add a basic additive (e.g., diethylamine, ammonium hydroxide) to the co-solvent to improve peak shape and reduce tailing.[8]

    • Sample Solubility: Ensure your sample is fully dissolved in the injection solvent. For polar compounds, methanol is a common choice.[12]

Troubleshooting Summary: SFC for Polar Fluorinated Amines
Problem Potential Cause(s)
Poor RetentionInsufficient mobile phase polarity
Peak TailingStrong interaction of the basic amine with the stationary phase
Variable Retention TimesInconsistent mobile phase composition
II. Non-Chromatographic Techniques

Recrystallization is a powerful technique for purifying solid compounds, provided a suitable solvent can be found. The principle relies on the difference in solubility of the compound in a hot versus a cold solvent.[13]

Q9: I am struggling to find a suitable single solvent for the recrystallization of my polar fluorinated amine.

A9: Finding a single solvent that provides a large difference in solubility at high and low temperatures can be challenging for highly polar compounds.[4][14]

  • Potential Causes & Solutions:

    • High Polarity of the Compound: The compound may be too soluble in polar solvents even when cold, and insoluble in non-polar solvents even when hot.

      • Use a Solvent Pair: A two-solvent system is often effective. Dissolve your compound in a minimal amount of a hot "good" solvent (in which it is highly soluble), and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. Common solvent pairs include ethanol/water, acetone/water, and ethyl acetate/hexane.[14]

      • Consider Salt Formation: For amines, recrystallization of a salt form (e.g., hydrochloride or sulfate) can be a viable strategy.[4] The salt will have different solubility properties than the free base.

Q10: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

A10: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too rapidly.

  • Potential Causes & Solutions:

    • Supersaturation at a Temperature Above the Melting Point:

      • Add More Solvent: Add more of the "good" solvent to the hot solution to decrease the saturation point.

      • Choose a Lower-Boiling Solvent: Select a solvent or solvent pair with a lower boiling point.

    • Rapid Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • High Impurity Levels: The presence of impurities can depress the melting point and inhibit crystallization. Consider a preliminary purification step (e.g., flash chromatography) to remove the bulk of the impurities.

Troubleshooting Summary: Recrystallization of Polar Fluorinated Amines
Problem Potential Cause(s)
No Suitable Single SolventCompound is too soluble in polar solvents and insoluble in non-polar solvents
Compound "Oils Out"Solution is supersaturated above the compound's melting point
Rapid cooling
No Crystal FormationSolution is not supersaturated

LLE is a fundamental workup and purification technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic phase. For amines, LLE is particularly powerful because their solubility can be dramatically altered by adjusting the pH.[15]

Q11: How can I use LLE to separate my polar fluorinated amine from neutral or acidic impurities?

A11: By manipulating the pH of the aqueous phase, you can selectively move your amine between the aqueous and organic layers.

  • Principle: At a low pH (acidic conditions), the amine will be protonated to form an ammonium salt, which is highly soluble in the aqueous phase.[15] Neutral organic impurities will remain in the organic phase. At a high pH (basic conditions), the ammonium salt is deprotonated back to the neutral amine, which is more soluble in the organic phase.[15]

Experimental Protocol: pH-Based LLE for Amine Purification

  • Acidic Extraction:

    • Dissolve the crude mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract the organic solution with an acidic aqueous solution (e.g., 1 M HCl). The protonated amine will move to the aqueous layer, while neutral impurities remain in the organic layer.

    • Separate the layers. If there are acidic impurities, they will also remain in the organic layer at this stage.

  • Basification and Re-extraction:

    • Cool the acidic aqueous layer containing the protonated amine in an ice bath.

    • Slowly add a base (e.g., 1 M NaOH) until the pH is significantly above the pKa of the amine's conjugate acid (typically pH > 10).

    • Extract the now basic aqueous solution with fresh organic solvent. The neutral amine will move into the organic layer, leaving any inorganic salts behind in the aqueous layer.

  • Washing and Drying:

    • Wash the organic layer containing the purified amine with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified amine.

LLE_Workflow cluster_start Start: Crude Mixture cluster_acid_extraction Step 1: Acidic Extraction cluster_basification Step 2: Basification & Re-extraction cluster_final Final Steps Crude Crude Mixture in Organic Solvent (Amine + Neutral/Acidic Impurities) Add_Acid Extract with Aqueous Acid (e.g., 1M HCl) Crude->Add_Acid Organic_1 Organic Phase: Neutral & Acidic Impurities Add_Acid->Organic_1 Aqueous_1 Aqueous Phase: Protonated Amine (R-NH3+) Add_Acid->Aqueous_1 Add_Base Adjust Aqueous Phase to pH > pKa (e.g., with 1M NaOH) Aqueous_1->Add_Base Extract_Again Extract with Fresh Organic Solvent Add_Base->Extract_Again Aqueous_2 Aqueous Phase: Inorganic Salts Extract_Again->Aqueous_2 Organic_2 Organic Phase: Purified Neutral Amine (R-NH2) Extract_Again->Organic_2 Wash_Dry Wash with Brine, Dry, and Concentrate Organic_2->Wash_Dry Pure_Amine Purified Amine Wash_Dry->Pure_Amine

Caption: Liquid-liquid extraction workflow for amine purification.

Frequently Asked Questions (FAQs)

Q12: What is the best starting point for developing a purification method for a novel polar fluorinated amine?

A12: The best starting point is a thorough assessment of the compound's properties.

  • Solubility: Test the solubility in a range of solvents from non-polar (e.g., hexanes) to polar (e.g., water, methanol). This will guide your choice of chromatographic or recrystallization solvents.

  • Polarity: Run a TLC in a few solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to get a qualitative sense of the polarity. If the compound remains at the baseline even with highly polar mobile phases, HILIC or IEX are likely better choices than normal or reversed-phase chromatography.

  • pKa: If possible, determine or estimate the pKa. This is crucial for developing methods based on pH, such as IEX and LLE.

  • Stability: Assess the stability of your compound to acidic and basic conditions, especially if you plan to use mobile phase additives or pH-based LLE.

Q13: Are there any special safety considerations when working with polar fluorinated amines?

A13: Yes. While the specific hazards will depend on the individual compound, some general precautions are warranted.

  • Toxicity: Many fluorinated organic compounds and amines can be toxic. Always consult the Safety Data Sheet (SDS) if available, and handle the compounds in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reactivity: Some fluorinated compounds can be reactive. Be mindful of the potential for reactions with solvents or reagents used during purification.

  • Waste Disposal: Dispose of all fluorinated waste according to your institution's hazardous waste guidelines.

Q14: Can I use flash chromatography for my polar fluorinated amine?

A14: Yes, flash chromatography can be adapted for polar fluorinated amines.

  • Normal Phase: For moderately polar amines, normal phase chromatography on silica gel with a polar solvent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) can be effective.

  • Reversed-Phase: Reversed-phase flash chromatography with C18-functionalized silica is also an option, particularly for less polar amines.

  • HILIC Mode: For highly polar amines, running flash chromatography in HILIC mode using a silica or amino-functionalized column with an acetonitrile/water gradient can be very successful.[1][3]

References

  • Chrom Tech. (2025, October 20). Mastering Ion Exchange Chromatography: Essential Guide. [Link]

  • University of York. Solvent Choice. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Conduct Science. (2019, June 26). Ion-exchange Chromatography Protocol. [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Education in Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. [Link]

  • Chegg. 1. List the most important criteria for selecting a recrystallization solvent. 2. When is it.... [Link]

  • DiVA. (2022, May 27). Developing complementary supercritical fluid chromatographic methods for a high throughput purification process. [Link]

  • LCGC International. (2021, April 7). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. [Link]

  • Harvard Apparatus. Guide to Ion-Exchange Chromatography. [Link]

  • BioPharm International. (2025, November 5). A Simple Step-by-Step Protocol for Hydrophilic Interaction Liquid Chromatography (HILIC) Development. [Link]

  • PubMed. (2025, January). Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography. [Link]

  • Taylor & Francis Online. Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. [Link]

  • Scientific Research Publishing. Influence of Modifiers on Supercritical Fluid Chromatography (SFC) and Supercritical Fluid Extraction (SFE), Part I. [Link]

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. [Link]

  • PubMed. (2007, June 15). Reconsideration of Sample pH Adjustment in Bioanalytical Liquid-Liquid Extraction of Ionisable Compounds. [Link]

  • Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. [Link]

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  • Chromatography Today. How Good is SFC for Polar Analytes?. [https://www.chromatographytoday.com/news/sfc-instrumentation/3 SFC/patrick-augustin-lesellier-alain-tchapla-et-al/how-good-is-sfc-for-polar-analytes/30285]([Link] SFC/patrick-augustin-lesellier-alain-tchapla-et-al/how-good-is-sfc-for-polar-analytes/30285)

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troubleshooting guide for the synthesis of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane analogs

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane analogs. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of fluorinated bicyclic scaffolds. The following question-and-answer guide addresses common challenges and provides field-proven insights to ensure successful and reproducible synthetic outcomes.

Part 1: General Questions & Strategy

Q1: What is the most common strategy for synthesizing the 7,7-difluoro-3-azabicyclo[4.1.0]heptane core?

The most prevalent and robust method is the [2+1] cycloaddition of difluorocarbene (:CF₂) with a suitable precursor, typically a protected 3-azabicyclo[4.1.0]hept-6-ene or a related tetrahydropyridine derivative. The difluorocarbene is generated in situ from a stable and commercially available precursor.

Q2: Which difluorocarbene source do you recommend?

For general laboratory synthesis, we strongly recommend using (Trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent.[1][2] Its advantages include commercial availability, relatively low cost, and a well-documented safety profile compared to other methods that might use hazardous gases or highly reactive organometallic species.[2][3] The generation of difluorocarbene from TMSCF₃ can be initiated under different conditions to suit various substrates.[4][5]

Part 2: Reagents, Setup, and Reaction Conditions

This section focuses on the practical aspects of setting up the difluorocyclopropanation reaction using the recommended TMSCF₃/NaI system.

Q3: I'm using TMSCF₃. Which initiator should I choose: a fluoride source like TBAT or an iodide salt like NaI?

The choice of initiator depends primarily on the electronic nature and reactivity of your alkene precursor.

  • Tetrabutylammonium triphenyldifluorosilicate (TBAT): This non-metallic fluoride source is effective for generating difluorocarbene at low temperatures (-50 °C to room temperature).[3][5] It is best suited for electron-rich alkenes. For the relatively electron-neutral or slightly deficient double bond in a protected tetrahydropyridine, this method may result in low yields.

  • Sodium Iodide (NaI): This is the more common and generally more effective initiator for less reactive alkenes, as it operates at higher temperatures (typically 65-110 °C).[4][6] The thermal energy helps overcome the activation barrier for the cycloaddition.[3] For most 3-azabicyclo[4.1.0]heptene precursors, NaI is the initiator of choice.

Q4: Why is a large excess of TMSCF₃ often required in the protocol?

This is a critical and frequently asked question. The mechanism of difluorocarbene generation from TMSCF₃ initiated by NaI is a complex anionic chain reaction.[7][8] A large excess of TMSCF₃ is necessary to:

  • Efficiently propagate the chain reaction that generates the difluorocarbene intermediate.

  • Outcompete side reactions, such as the dimerization of difluorocarbene to form tetrafluoroethylene (TFE) gas.[4][5]

  • Ensure a sufficient concentration of the active reagent is present throughout the reaction, especially for less reactive substrates.[7][8]

Failing to use a sufficient excess (typically 2.0-2.5 equivalents) is a common cause of low conversion.

Table 1: Key Reagents and Recommended Parameters
ReagentRoleTypical Stoichiometry (mol. equiv.)Key Considerations
Alkene Precursor Substrate1.0Must be pure and dry. The protecting group on the nitrogen (e.g., Boc, Cbz, Benzoyl) is crucial for solubility and reactivity.
TMSCF₃ Difluorocarbene Source2.0 - 2.5Use a fresh, high-quality bottle. TMSCF₃ is volatile and moisture-sensitive. Handle under an inert atmosphere.
Sodium Iodide (NaI) Initiator0.2 - 2.2Must be anhydrous. Dry in a vacuum oven before use. The amount can vary; catalytic amounts (0.2 eq) can work, but some protocols use a stoichiometric excess.[4]
Solvent Reaction Medium-Anhydrous THF is the most common and effective solvent.[6] Ethereal solvents generally give better yields.[6]
Q5: My reaction is very exothermic and turns dark quickly. Is this normal?

Solution: Implement a slow-addition protocol.[7][8] Instead of adding all the TMSCF₃ at once, add it dropwise via a syringe pump over several hours to the heated mixture of your substrate and NaI in THF. This maintains a controlled concentration of the active species and dissipates heat more effectively.

Part 3: Troubleshooting Common Experimental Issues

Workflow for Difluorocyclopropanation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Dry Reagents & Solvent (Alkene, NaI, THF) setup Assemble Reaction Under N₂/Ar prep_reagents->setup charge Charge Flask with Alkene, NaI, and THF setup->charge heat Heat to Reflux (e.g., 65-70 °C) charge->heat add_tms Slowly Add TMSCF₃ (via Syringe Pump) heat->add_tms monitor Monitor by TLC/GC-MS/ ¹⁹F NMR add_tms->monitor quench Quench Reaction (e.g., sat. aq. NH₄Cl) monitor->quench extract Aqueous Work-up & Extraction (e.g., EtOAc) quench->extract purify Purify by Column Chromatography or Distillation extract->purify characterize Characterize Product (¹H, ¹³C, ¹⁹F NMR, MS) purify->characterize

Caption: General experimental workflow for the synthesis.

Q6: My reaction shows low or no conversion of the starting material. What should I check?

This is the most common failure mode. A systematic approach is required to diagnose the issue.

Troubleshooting Flowchart: Low or No Product Yield

G start Start: Low/No Yield reagents Reagent Quality Check Is NaI anhydrous? Is TMSCF₃ fresh? Is solvent dry? Is starting alkene pure? start->reagents conditions Reaction Conditions Check Is the temperature high enough? (≥65 °C) Was an inert atmosphere maintained? Was the reaction time sufficient? reagents:s->conditions If reagents are OK solution_reagents Solution: Dry all reagents rigorously. Use fresh TMSCF₃. reagents:e->solution_reagents:w If 'No' to any side_rxn Side Reaction Dominance Did gas evolve vigorously (TFE)? Is the mixture full of baseline tar? conditions:s->side_rxn If conditions are correct solution_conditions Solution: Increase temperature. Extend reaction time. Ensure inert setup. conditions:e->solution_conditions:w If 'No' to any solution_side_rxn Solution: Use slow addition of TMSCF₃. Ensure substrate is reactive enough. side_rxn:e->solution_side_rxn:w If 'Yes' to any

Caption: Decision tree for troubleshooting low yield.

Q7: I see many side products on my TLC plate. What are they and how can I avoid them?

Besides unreacted starting material, common side products arise from the high reactivity of difluorocarbene.

  • TFE Formation: As mentioned, difluorocarbene can dimerize to form tetrafluoroethylene gas, which escapes the reaction.[4][5] This is especially problematic if your alkene is not reactive enough to trap the carbene as it's formed. Using a slow addition protocol can help maintain a low, steady-state concentration of :CF₂, favoring the bimolecular reaction with your substrate over the dimerization.

  • Decomposition: At elevated temperatures, the nitrogen protecting group or other functional groups on your analog may be unstable. If you suspect decomposition, consider running the reaction at the lowest effective temperature (e.g., 65 °C instead of 110 °C) or switching to a more robust protecting group.

Part 4: Purification and Characterization

Q8: I'm having trouble purifying my product by silica gel chromatography. Any tips?

Fluorinated compounds often exhibit unique chromatographic behavior. They can be less polar than their non-fluorinated counterparts and may show significant tailing or co-elute with non-polar impurities.

  • Alternative Sorbents: Consider using alumina (neutral or basic) or a C18-functionalized reverse-phase silica gel.

  • Distillation: For products that are sufficiently volatile and thermally stable, distillation can be an excellent purification method, completely avoiding issues seen with column chromatography.[6]

  • Trituration/Crystallization: If your product is a solid, attempting to triturate the crude material with a non-polar solvent (like hexanes or pentane) can wash away greasy impurities. Recrystallization is also a powerful purification technique if a suitable solvent system can be found.

Q9: What are the key NMR features I should look for to confirm the structure of my 7,7-difluoro-3-azabicyclo[4.1.0]heptane product?

NMR spectroscopy is the definitive tool for confirming success. Pay close attention to ¹⁹F and ¹³C spectra.

Table 2: Typical NMR Spectroscopic Signatures
NucleusKey SignalTypical Chemical Shift (ppm)Expected Multiplicity & CouplingRationale
¹⁹F gem-Difluoro-125 to -155Two doublets (AX system)The two fluorine atoms are diastereotopic and show a large geminal coupling constant (²JFF ≈ 155-160 Hz).[9]
¹³C C7 (CF₂)~113Triplet (t)The carbon is split by two equivalent fluorine atoms (¹JCF ≈ 285-300 Hz).[9] This is a hallmark signal.
¹H C1 & C6 (Bridgehead)~2.0 - 2.7Complex multipletsThese protons are coupled to each other and to the adjacent CH₂ and CF₂ groups.
¹H / ¹³C RotamersDoubling of signals-If an amide or carbamate protecting group is present (e.g., Benzoyl, Boc), restricted rotation around the N-C=O bond can lead to two distinct sets of signals (rotamers) in a roughly 1:1 or 2:1 ratio.[9]

Note: The presence of rotamers is common and can complicate the spectra, but it is also a key piece of structural evidence.[9] Variable temperature NMR can sometimes be used to coalesce these signals.

Mechanism of Difluorocarbene Generation

G cluster_initiation cluster_generation cluster_propagation cluster_trapping node_init TMS-CF₃ + Na⁺I⁻ node_anion [CF₃]⁻ Na⁺ + TMS-I node_init->node_anion Iodide attack on Si node_decomp [CF₃]⁻ Na⁺ node_carbene :CF₂ + F⁻ Na⁺ node_decomp->node_carbene α-elimination node_prop_start F⁻ Na⁺ + TMS-CF₃ node_product 7,7-Difluoro Product node_carbene->node_product Trapping node_prop_end [CF₃]⁻ Na⁺ + TMS-F node_prop_start->node_prop_end Fluoride attack on Si node_prop_end->node_decomp Regenerates Trifluoromethyl Anion node_alkene Alkene Substrate node_alkene->node_product

Sources

Technical Support: Acid Management in 7,7-Difluoro-3-azabicyclo[4.1.0]heptane Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The Knowledge Base: Mechanics of Instability

The Scaffold Paradox

The 7,7-difluoro-3-azabicyclo[4.1.0]heptane scaffold is a prized building block in medicinal chemistry. It serves as a lipophilic, conformationally restricted bioisostere for morpholine or piperidine. However, it presents a chemical paradox:

  • The "Fluorine Effect": The gem-difluoro substitution generally strengthens the distal C-C bond compared to non-fluorinated cyclopropanes due to orbital interaction (

    
    ).
    
  • The Strain Penalty: The bicyclic system imposes significant ring strain (~42 kcal/mol).

  • The Acid Trigger: Under acidic conditions—specifically when the basic nitrogen is protonated or occupied—the system becomes susceptible to electrocyclic ring opening . This often leads to the formation of allylic fluorides and the subsequent release of Hydrogen Fluoride (HF) .

The Decomposition Cascade

The primary threat is not just the loss of the starting material, but the generation of HF. HF is autocatalytic in glass vessels; it reacts with SiO₂ to generate SiF₄ and water, the latter of which hydrolyzes more intermediates, generating more acid.

Key Insight: The hydrochloride salt (CAS 1376248-54-2) is commercially available and stable because the crystalline lattice stabilizes the protonated amine. However, in solution—particularly during heating or in the presence of Lewis acids—the equilibrium shifts toward ring fragmentation.

DecompositionPathway SM 7,7-Difluoro-3-azabicyclo [4.1.0]heptane Inter Activated Intermediate SM->Inter Protonation H_Ion H+ / Lewis Acid H_Ion->Inter RingOpen Fluoroallylic Cation Inter->RingOpen Thermal/Strain Relief Byprod Dienes / Tars RingOpen->Byprod Polymerization HF HF Generation (Autocatalytic) RingOpen->HF Defluorination HF->Inter Feedback Loop

Figure 1: Acid-mediated decomposition pathway of gem-difluorocyclopropanes showing the autocatalytic HF generation loop.

The Protocol Hub: Standard Operating Procedures

Protocol A: Safe "Free-Basing" of the Hydrochloride Salt

Objective: Liberate the free amine from the stable HCl salt without triggering ring opening.

The Risk: Direct addition of strong hydroxide (NaOH/KOH) can cause localized heating (exotherm), which, combined with transient high pH, may degrade the fluorinated ring.

Step-by-Step:

  • Solvent Selection: Use a biphasic system. Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) are preferred organic layers.

  • Buffer Preparation: Prepare a saturated aqueous solution of Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃) . Avoid NaOH unless temperature is strictly <0°C.

  • Execution:

    • Suspend the HCl salt in the organic solvent (0.1 M concentration).

    • Cool the mixture to 0°C.

    • Slowly add the base solution with vigorous stirring.

    • Critical Check: Monitor gas evolution (CO₂). Do not seal the vessel.

  • Workup: Separate layers immediately once the solid dissolves. Dry the organic layer over Na₂SO₄ (neutral) rather than MgSO₄ (slightly acidic Lewis acid character).

Protocol B: Buffering Amide Couplings

Objective: Prevent HCl accumulation during reactions with Acid Chlorides.

The Issue: Reacting the azabicyclo amine with an acid chloride generates 1 equivalent of HCl. If this HCl is not scavenged faster than it is produced, it will protonate the remaining starting material and catalyze decomposition.

Recommended Scavenger System:

Component Recommendation Rationale
Base DIPEA (Hünig's Base) Non-nucleophilic; sterically hinders attack on the cyclopropane.
Stoichiometry 2.5 - 3.0 equiv Excess required to neutralize HCl immediately.
Addition Order Base before Electrophile Ensure the environment is basic before acid is generated.

| Temperature | -10°C to 0°C | Kinetic control prevents thermal ring opening. |

Protocol C: Emergency HF Scavenging

Objective: Mitigate damage if ring opening is suspected (e.g., etching observed).

If you suspect HF generation, you must sequester fluoride ions immediately to prevent glass failure and safety hazards.

  • Add Calcium Source: Add finely powdered CaCO₃ or CaO (5 equiv). This forms insoluble CaF₂.[1]

  • Silyl Trap: Add TMS-OMe or HMDS (Hexamethyldisilazane). The silicon-fluorine bond enthalpy (135 kcal/mol) drives the scavenging of F⁻, producing volatile TMS-F.

Troubleshooting Console (FAQ)

Q1: My crude reaction mixture turned black and viscous. What happened? A: You likely triggered acid-catalyzed polymerization .

  • Diagnosis: This occurs when the gem-difluorocyclopropane ring opens to form a conjugated diene or allylic cation, which then polymerizes.

  • Fix: Check the pH of your reaction during addition. If using acid chlorides, increase your base equivalents. If using Lewis acids (e.g., for reductive amination), switch from TiCl₄ to milder promoters like Ti(OiPr)₄ or use ZnCl₂ at lower temperatures.

Q2: I see etching on the inside of my glass reaction flask. A: STOP IMMEDIATELY. This is a confirmed sign of HF generation.

  • Safety: HF can penetrate skin and decalcify bone.

  • Action: Quench the reaction into a plastic (HDPE/PP) beaker containing saturated aqueous Calcium Gluconate or Calcium Chloride.

  • Prevention:[1][2] For future scale-ups of this specific step, switch to Teflon (PFA) or Polypropylene reaction vessels.

Q3: Can I use standard silica gel chromatography for purification? A: Proceed with caution. Standard silica is slightly acidic (pH 4-5).

  • Risk:[1][2][3] The acidity can degrade the free base during slow elution.

  • Modification: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites. Alternatively, use neutral alumina.

Q4: The NMR shows broad peaks and "missing" fluorines. A: This suggests dynamic conformational exchange or paramagnetic impurities, but more likely partial decomposition.

  • Test: Run a ¹⁹F NMR. The gem-difluoro group should show a distinct AB quartet (or doublet of doublets) around -130 to -150 ppm. If you see a singlet near -110 ppm or -180 ppm, you have ring-opened byproducts (fluoroalkenes or inorganic fluoride).

Visual Workflow: Reaction Decision Tree

DecisionTree Start Start: 7,7-Difluoro-3-azabicyclo Reaction Setup CheckAcid Does reaction generate Acid (HCl/HF)? Start->CheckAcid NoAcid Standard Protocol (Keep T < 40°C) CheckAcid->NoAcid No YesAcid Acid Management Required CheckAcid->YesAcid Yes Scavenger Add DIPEA/NMM (>2.5 equiv) YesAcid->Scavenger Vessel Glassware Safe? Scavenger->Vessel Glass Monitor for Etching Add CaO if needed Vessel->Glass Low Risk Plastic Use Teflon/PP Vessel (Recommended) Vessel->Plastic High Risk/Scale-up

Figure 2: Decision matrix for selecting reaction vessels and scavenger systems based on acid generation potential.

References

  • PubChem. (2025).[4][5][6] 7,7-Difluoro-3-azabicyclo[4.1.0]heptane hydrochloride (Compound Summary). National Library of Medicine. [Link]

  • Lv, L., Su, J., & Li, Z. (2024).[7] Recent developments in the ring-opening transformations of gem-difluorocyclopropanes.[7][8][9] Organic Chemistry Frontiers (RSC). [Link]

  • Organic Syntheses. (2011). Safe Handling of Hydrogen Fluoride.[3][10][11][12] Organic Syntheses, Coll.[10] Vol. 11, p. 1. [Link]

  • Environment, Health & Safety. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid.[3][12] University of Wisconsin-Madison. [Link]

Sources

Technical Support Center: Stability of tert-Butoxycarbonyl (Boc) Protecting Group on Azabicyclo[4.1.0]heptane Systems

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butoxycarbonyl (Boc) protected azabicyclo[4.1.0]heptane systems. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and manipulation of this important chemical scaffold. The unique strained nature of the azabicyclo[4.1.0]heptane ring system, containing a fused aziridine, presents specific challenges that require careful consideration during synthetic planning and execution.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you may encounter when working with Boc-protected azabicyclo[4.1.0]heptane derivatives.

Issue 1: Unexpected Deprotection of the Boc Group and/or Ring Opening During a Reaction

Symptoms:

  • Formation of a primary or secondary amine byproduct.

  • Isolation of a product with a different molecular weight than expected, suggesting loss of the Boc group (100.12 g/mol ).

  • Complex NMR spectra indicating the presence of multiple products, including ring-opened isomers.

Root Cause Analysis:

The Boc group is notoriously labile to acidic conditions.[1] The aziridine ring within the azabicyclo[4.1.0]heptane system is also susceptible to acid-catalyzed ring-opening due to significant ring strain.[2][3] Even trace amounts of acid in your reaction mixture, or reagents that can generate acidic species, can lead to premature deprotection and subsequent undesired reactions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for unexpected deprotection.

Preventative Measures and Solutions:

  • Reagent Purity: Ensure all solvents and reagents are anhydrous and free from acidic impurities. Freshly distill solvents if necessary.

  • Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of acidic species from atmospheric moisture.

  • Acid Scavengers: If your reaction can tolerate it, consider adding a non-nucleophilic base, such as proton sponge, to neutralize any adventitious acid.

  • Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS to avoid prolonged reaction times that can lead to decomposition.

Issue 2: Low Yield or Incomplete Boc Deprotection with Standard Acidic Conditions (e.g., TFA)

Symptoms:

  • A significant amount of starting material remains after the deprotection reaction.

  • Formation of multiple, often inseparable, byproducts in addition to the desired amine.

  • Evidence of ring-opened products in the crude reaction mixture.

Root Cause Analysis:

While strong acids like trifluoroacetic acid (TFA) are standard for Boc deprotection, the high ring strain of the azabicyclo[4.1.0]heptane system makes the aziridine ring itself a reactive site.[2] The desired N-deprotection is in competition with acid-catalyzed nucleophilic attack on the aziridine ring, leading to a complex mixture of products and consumption of the starting material through undesired pathways. The protonated aziridine is a highly activated electrophile.

Proposed Mechanism of Acid-Catalyzed Ring Opening:

Caption: Competing pathways during acidic Boc deprotection.

Recommended Alternative Protocol: TBAF-Mediated Boc Deprotection

For acid-sensitive substrates like N-Boc-azabicyclo[4.1.0]heptanes, a milder, non-acidic deprotection method is highly recommended. Tetrabutylammonium fluoride (TBAF) has been shown to be effective for the deprotection of N-Boc protected aziridines.[4]

Step-by-Step Protocol:

  • Dissolve the N-Boc-azabicyclo[4.1.0]heptane (1 equivalent) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Add a 1 M solution of TBAF in THF (1.5 equivalents).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the substrate.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Comparison of Deprotection Methods

MethodReagentsSolventTemperature (°C)Typical Yield of Desired AmineKey Side Products
AcidicTFA (10-50%)DCM0 to RTVariable, often lowRing-opened products
MildTBAF (1.5 eq)THFRTGood to excellentMinimal
Alternative Acidic4M HCl in DioxaneDioxaneRTSubstrate dependentRing-opened products possible

Frequently Asked Questions (FAQs)

Q1: Why is the Boc group on my azabicyclo[4.1.0]heptane more labile than in other systems I've worked with?

The increased lability is not necessarily due to the Boc group itself, but rather the reactivity of the entire molecule. The inherent ring strain of the fused aziridine makes the ring susceptible to opening under conditions that might be tolerated by less strained systems.[2] Therefore, what appears to be simple Boc group lability is often a more complex reactivity profile of the entire scaffold.

Q2: I need to perform a reaction on another part of the molecule that requires acidic conditions. How can I protect the azabicyclo[4.1.0]heptane nitrogen?

If acidic conditions are unavoidable, the Boc group is not the ideal choice. Consider using a more acid-stable protecting group. A comparison is provided below:

Protecting GroupLabilityOrthogonal to
Boc Acid-labile Base-labile (e.g., Fmoc), Hydrogenolysis
Cbz HydrogenolysisAcid-labile (e.g., Boc), Base-labile
Trityl (Trt) Very acid-labileBase-labile, Hydrogenolysis
Tosyl (Ts) Reductive cleavageAcid-labile, Base-labile

For reactions requiring strong acid, a protecting group that is removed under orthogonal conditions, such as the Carboxybenzyl (Cbz) group (removed by hydrogenolysis), would be a more suitable choice.[5]

Q3: Can I use basic conditions with my Boc-protected azabicyclo[4.1.0]heptane?

Generally, the Boc group is stable to a wide range of basic and nucleophilic conditions.[1] However, it is always advisable to perform a small-scale test reaction to ensure the stability of your specific substrate, as other functional groups on the molecule may be base-sensitive.

Q4: Are there any other mild methods for Boc deprotection that I could try?

Yes, several other mild methods have been reported for Boc deprotection, although their efficacy on the azabicyclo[4.1.0]heptane system would need to be empirically determined. These include:

  • Lewis acids: Catalytic amounts of iron(III) chloride have been used for selective Boc deprotection.[6]

  • Heating in water: For some substrates, simply refluxing in water can effect Boc deprotection, offering a green chemistry approach.

  • Oxalyl chloride in methanol: This provides a mild method for deprotection of a range of N-Boc protected compounds.[7]

Experimental Workflow for Method Selection:

Sources

Validation & Comparative

comparative study of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane with other piperidine isosteres

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Magic Methyl" of Bicyclic Systems

In the optimization of piperidine-based pharmacophores, 7,7-Difluoro-3-azabicyclo[4.1.0]heptane has emerged as a high-value bioisostere. Unlike simple fluorine substitution (e.g., 4,4-difluoropiperidine), which primarily addresses metabolic stability via electronic deactivation, the 7,7-difluoro-3-azabicyclo[4.1.0]heptane scaffold offers a dual advantage: conformational locking and metabolic blockade without the penalty of excessive lipophilicity.

This guide analyzes the structural and physicochemical superiority of this scaffold over traditional piperidine isosteres, supported by experimental protocols for synthesis and characterization.[1]

Structural & Physicochemical Analysis[1][2][3][4]

Conformational Restriction and Vector Alignment

The fusion of a gem-difluorocyclopropane ring onto the piperidine core (at the 1,6-positions) forces the piperidine ring into a distorted boat or half-chair conformation. This contrasts sharply with the fluxional chair conformation of piperidine.

  • Piperidine: High conformational entropy; substituents can toggle between axial and equatorial.

  • 7,7-Difluoro-3-azabicyclo[4.1.0]heptane: Rigidified core. The vectors of substituents at the nitrogen (N3) and the bridgehead carbons are fixed, allowing for precise projection of pharmacophoric groups into receptor pockets.

Basicity Modulation (pKa)

One of the most critical liabilities of piperidine in drug design is its high basicity (pKa ~11.0), which can lead to:

  • Poor membrane permeability (high ionization at physiological pH).

  • hERG channel blockade (cation-pi interactions).

  • High P-gp efflux liability.

The 7,7-difluoro-3-azabicyclo[4.1.0]heptane scaffold significantly attenuates this basicity through two mechanisms:

  • Inductive Effect: The strong electron-withdrawing nature of the gem-difluorine atoms (β-position to the bridgehead carbons) pulls electron density through the sigma framework.

  • Hybridization Effect: The cyclopropane ring carbons possess significant s-character, which is inductively electron-withdrawing relative to standard sp³ carbons.

Comparative Data:

PropertyPiperidine4,4-Difluoropiperidine7,7-Difluoro-3-azabicyclo[4.1.0]heptane
pKa (approx) ~11.0~9.5~8.0 - 8.5
LogP LowLow-MediumMedium (Modulated)
Conformation Chair (Fluxional)Chair (Fluxional)Distorted Boat (Rigid)
Metabolic Liability High (Oxidation)ReducedHigh Stability

Metabolic Stability: The Blocking Mechanism

The fusion of the cyclopropane ring at the C1-C6 positions of the piperidine ring effectively "caps" the sites most prone to oxidative metabolism.

  • CYP450 Oxidation: Typically occurs at the α-carbon (adjacent to Nitrogen) or β-carbon.

  • Blockade: The bridgehead carbons (α to Nitrogen) are quaternary-like in the bicyclic system and part of the strained ring, making hydrogen abstraction energetically unfavorable. The β-positions are occupied by the difluoromethylene group, which is metabolically inert.

MetabolicBlockade Piperidine Piperidine Core (High Liability) Metabolism CYP450 Oxidation (α-Carbon Hydroxylation) Piperidine->Metabolism H-abstraction Instability Ring Opening / Metabolite Formation Metabolism->Instability Scaffold 7,7-Difluoro-3-azabicyclo [4.1.0]heptane Block1 Bridgehead (C1/C6) Steric/Strain Block Scaffold->Block1 Block2 Gem-Difluoro (C7) Electronic Block Scaffold->Block2 Stability Metabolic Stability (Intact Scaffold) Block1->Stability Prevents Oxidation Block2->Stability Inert Group

Figure 1: Mechanism of metabolic stabilization. The bicyclic scaffold prevents typical α-carbon oxidation observed in piperidines.

Experimental Protocols

Synthesis Protocol: Gem-Difluorocyclopropanation

Objective: Synthesize the N-Boc-protected 7,7-difluoro-3-azabicyclo[4.1.0]heptane core from readily available precursors.

Reagents:

  • N-Boc-1,2,3,6-tetrahydropyridine (Starting Material)

  • TMSCF₃ (Ruppert-Prakash Reagent)[2][3]

  • Sodium Iodide (NaI) as initiator[2][3]

  • THF (Anhydrous)

Workflow:

  • Preparation: Charge a flame-dried pressure tube with N-Boc-1,2,3,6-tetrahydropyridine (1.0 equiv) and NaI (0.2 equiv) in anhydrous THF (0.5 M).

  • Reagent Addition: Add TMSCF₃ (2.0 - 3.0 equiv) dropwise at room temperature.

    • Note: TMSCF₃ acts as the difluorocarbene source upon activation by iodide.[2][3]

  • Reaction: Seal the tube and heat to 65°C for 2-4 hours .

    • Monitoring: Monitor consumption of alkene by TLC or LCMS.

  • Workup: Cool to RT. Dilute with Et₂O, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc) to yield the gem-difluorocyclopropane product.

SynthesisPath Start N-Boc-1,2,3,6- tetrahydropyridine Intermediate Transition State [2+1] Cycloaddition Start->Intermediate THF, 65°C Reagents TMSCF3 + NaI (Difluorocarbene Source) Reagents->Intermediate Product N-Boc-7,7-difluoro-3- azabicyclo[4.1.0]heptane Intermediate->Product Yield ~60-80%

Figure 2: Expedient synthesis via difluorocarbene addition to tetrahydropyridine.

Protocol: Potentiometric pKa Determination

Objective: Accurately measure the pKa of the synthesized amine to confirm basicity modulation.

  • Sample Prep: Dissolve 3-5 mg of the amine hydrochloride salt in 20 mL of degassed water/methanol (if solubility is an issue, use <5% MeOH, though pure water is preferred for accuracy).

  • Titrant: Standardized 0.1 N NaOH and 0.1 N HCl.

  • Method: Use a potentiometric titrator (e.g., Sirius T3 or similar). Perform a "blank" titration first to calibrate the electrode slope.

  • Execution: Titrate from pH 2.0 to pH 12.0. Collect data points every 0.1 pH units.

  • Analysis: Determine the inflection point using the first derivative of the titration curve.

    • Validation: Run a standard (e.g., Quinine or Piperidine) as a control.

Protocol: Microsomal Stability Assay

Objective: Quantify the metabolic half-life (


) and Intrinsic Clearance (

).
  • Incubation: Incubate test compound (1 µM) with human/rat liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH) to start the reaction.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .
    

References

  • Synthesis of gem-Difluorocyclopropanes: Grygorenko, O. O. et al. "Synthesis of gem-Difluorocyclopropanes."[4][5] ResearchGate, 2022.

  • Conformational Analysis of Fluorinated Piperidines: "Understanding the Conformational Behavior of Fluorinated Piperidines." Chemistry - A European Journal, 2020.

  • Bicyclic Piperidine Isosteres: Wen, Z. et al. "Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist." Journal of Medicinal Chemistry, 2023.

  • Physicochemical Properties of Fluorinated Amines: "Measured pKa(H) values for bicyclic piperidine analogs." ResearchGate, 2023.

  • Difluorocarbene Reagents: "The preparation and properties of 1,1-difluorocyclopropane derivatives." Beilstein Journal of Organic Chemistry, 2021.

Sources

validation of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Validation of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane: The Case for X-ray Crystallography

In the landscape of modern drug discovery, the demand for novel, three-dimensional molecular scaffolds is insatiable. These rigid structures offer a pathway to escape "flatland" and access new chemical space, often leading to improved potency, selectivity, and pharmacokinetic properties. The 7,7-difluoro-3-azabicyclo[4.1.0]heptane motif is one such scaffold of significant interest. It combines the conformational rigidity of a bicyclic system with the unique electronic properties of a gem-difluorocyclopropane ring. However, the very features that make this scaffold attractive also present significant challenges for its unambiguous structural characterization.

This guide provides a comprehensive analysis of the validation of the 7,7-Difluoro-3-azabicyclo[4.1.0]heptane structure. It will serve as a comparative analysis of common analytical techniques and make a compelling, evidence-based case for why single-crystal X-ray crystallography stands as the definitive method for its structural elucidation. This document is intended for researchers, medicinal chemists, and drug development professionals who utilize such building blocks and require absolute certainty in their molecular architecture.

The Challenge: Beyond Spectroscopy in Complex Bicyclic Systems

While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are cornerstones of chemical analysis, their application to rigid, fluorinated bicyclic systems like 7,7-Difluoro-3-azabicyclo[4.1.0]heptane can leave room for ambiguity.

Mass Spectrometry readily confirms the elemental composition and molecular weight. For the hydrochloride salt of the parent compound, a molecular formula of C6H10ClF2N can be confirmed. However, MS provides no information about the three-dimensional arrangement of the atoms.

NMR Spectroscopy , while powerful, presents its own set of interpretive challenges with this scaffold. The ¹H and ¹³C NMR spectra of a closely related derivative, (7,7-Difluoro-3-azabicyclo[4.1.0]heptan-3-yl)(phenyl)methanone, reveal complex splitting patterns due to the rigid bicyclic framework and through-space couplings with the fluorine atoms. While 2D NMR techniques (COSY, HSQC, HMBC) can help in assigning protons and carbons, determining the precise stereochemistry and conformational preferences of the six-membered ring can be difficult. The presence of the gem-difluoro group further complicates the ¹³C NMR spectrum, with the cyclopropyl carbon appearing as a triplet due to C-F coupling.

These spectroscopic methods provide crucial pieces of the puzzle, but they infer connectivity and conformation indirectly. For a scaffold intended for structure-based drug design, where atomic-level precision is paramount, such inference is insufficient.

The Gold Standard: Unambiguous Validation by X-ray Crystallography

Single-crystal X-ray crystallography offers direct and unequivocal evidence of molecular structure. By diffracting X-rays off a crystalline sample, it is possible to determine the precise coordinates of each atom in three-dimensional space. This method eliminates the ambiguities inherent in spectroscopic techniques for complex structures.

Comparative Analysis of Structural Elucidation Techniques
Parameter Mass Spectrometry (MS) NMR Spectroscopy X-ray Crystallography
Molecular Formula YesIndirectlyYes
Connectivity FragmentaryYes (via 2D NMR)Yes
Bond Lengths NoNoYes (to ±0.001 Å)
Bond Angles NoNoYes (to ±0.1°)
Torsional Angles NoInferred (Karplus Eq.)Yes (to ±0.1°)
Absolute Stereochemistry NoSometimes (with chiral aux.)Yes (with anomalous dispersion)
Conformation NoInferred (NOE)Yes (unambiguous)
Crystal Packing NoNoYes

Proposed Experimental Workflow for Definitive Structural Validation

The following section outlines a comprehensive, step-by-step protocol for obtaining the crystal structure of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane.

Part 1: Synthesis and Purification

The synthesis of the parent compound, 7,7-Difluoro-3-azabicyclo[4.1.0]heptane, can be achieved through established methods, often starting from a suitable tetrahydropyridine derivative. A common approach involves the generation of difluorocarbene from a precursor like sodium chlorodifluoroacetate or trimethyl(trifluoromethyl)silane (TMSCF3), which then undergoes cyclopropanation with the olefin of the nitrogen-containing ring.

Protocol for Synthesis:

  • N-Protection: Protect the nitrogen of 1,2,3,6-tetrahydropyridine, for instance, with a Boc group (di-tert-butyl dicarbonate) to prevent side reactions.

  • Difluorocyclopropanation: In an appropriate solvent (e.g., THF or diglyme), treat the N-Boc-1,2,3,6-tetrahydropyridine with a source of difluorocarbene. A common method is the thermal decomposition of sodium chlorodifluoroacetate.

  • Purification: After the reaction is complete, the crude product should be purified by column chromatography on silica gel to isolate the N-Boc-7,7-difluoro-3-azabicyclo[4.1.0]heptane.

  • Deprotection: The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane) to yield the desired 7,7-Difluoro-3-azabicyclo[4.1.0]heptane, often as a salt (e.g., hydrochloride or trifluoroacetate).

Part 2: Crystallization

Obtaining high-quality single crystals is often the most challenging step. For a small, polar molecule like the hydrochloride salt of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane, a variety of crystallization techniques should be screened.

Protocol for Crystallization Screening:

  • Solvent Selection: Start with a solvent in which the compound is soluble (e.g., methanol, ethanol, water) and an anti-solvent in which it is poorly soluble (e.g., diethyl ether, hexane, ethyl acetate).

  • Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent in a small vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Prepare a concentrated solution of the compound.

    • Place a small drop of this solution on a siliconized glass slide.

    • Invert the slide over a well containing a reservoir of an anti-solvent.

    • Seal the well and allow the anti-solvent vapor to slowly diffuse into the drop, gradually reducing the solubility of the compound and promoting crystallization.

  • Cooling: Prepare a near-saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, and then further in a refrigerator or freezer.

G cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction & Analysis Synthesis Synthesis of Protected Intermediate Purification Column Chromatography Synthesis->Purification Deprotection Removal of Protecting Group Purification->Deprotection FinalProduct Pure 7,7-Difluoro-3-azabicyclo[4.1.0]heptane Salt Deprotection->FinalProduct Screening Crystallization Screening (Vapor Diffusion, Slow Evaporation) FinalProduct->Screening Harvesting Crystal Harvesting & Mounting Screening->Harvesting DataCollection X-ray Data Collection Harvesting->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution Validation Final Structure Validation StructureSolution->Validation

Caption: Workflow for the definitive structural validation of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane.

Part 3: X-ray Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a goniometer and cooled in a stream of liquid nitrogen. A modern X-ray diffractometer is then used to collect a full sphere of diffraction data. The resulting data is processed to solve and refine the crystal structure, ultimately yielding a model of the molecule with precise atomic coordinates.

Anticipated Structural Insights and Comparison with Analogues

While a crystal structure for the title compound is not yet publicly available, we can predict key structural features based on related molecules. The non-fluorinated parent, 3-azabicyclo[4.1.0]heptane, and its derivatives have been studied, providing a baseline for comparison.[1][2]

Structural Parameter Expected in 7,7-Difluoro-3-azabicyclo[4.1.0]heptane Reference (Non-fluorinated analogue) Rationale for Difference
C-F Bond Length ~1.35 ÅN/ATypical for gem-difluorocyclopropanes
C7-C1/C7-C6 Bond Length Shorter than C-C single bond (~1.50 Å)~1.51 ÅIncreased s-character in cyclopropane C-C bonds
Piperidine Ring Conformation Likely a distorted chair or boatChair or twist-boatThe fused, strained cyclopropane ring will distort the piperidine conformation.
C1-C7-C6 Angle ~60°~60°Inherent to the three-membered ring geometry.

The introduction of the two fluorine atoms is expected to have a significant impact on the molecule's electronic properties and conformation. The strong C-F bonds will polarize the cyclopropane ring and may influence the pKa of the nitrogen atom. X-ray crystallography will precisely quantify these effects, providing invaluable data for computational modeling and structure-activity relationship (SAR) studies.

Conclusion

For novel and conformationally constrained scaffolds like 7,7-Difluoro-3-azabicyclo[4.1.0]heptane, absolute structural certainty is not a luxury—it is a necessity for advancing modern drug discovery programs. While routine analytical methods provide essential characterization data, they cannot offer the unambiguous, three-dimensional detail required for high-stakes projects. Single-crystal X-ray crystallography is the only technique that can definitively validate the structure, providing precise bond lengths, angles, and conformational details. By investing in this rigorous validation upfront, researchers can build their synthetic and medicinal chemistry campaigns on a foundation of certainty, ultimately accelerating the path to new and effective therapeutics.

References

  • Vertex AI Search, based on "METHYL 7,7-DIFLUORO-3-AZABICYCLO[4.1.
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  • Vertex AI Search, based on "Sequential Norrish-Yang Cyclization and C–C Cleavage/Cross- Coupling of a [4.1.
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Comparative Guide: Biological Activity of Fluorinated vs. Non-Fluorinated Azabicyclo[4.1.0]heptanes

[1][2]

Executive Summary

The azabicyclo[4.1.0]heptane scaffold—a cyclopropane fused to a piperidine ring—serves as a conformationally restricted surrogate for piperidine and proline in drug design.[1] While the non-fluorinated parent scaffold offers rigid stereochemical control, it often suffers from rapid oxidative metabolism and high basicity (pKa > 10), which can limit oral bioavailability and blood-brain barrier (BBB) penetration.[1][2]

Fluorination of this scaffold, particularly at the C7 (bridge) or C4 positions, introduces a "metabolic armor" and modulates the amine pKa into the physiological sweet spot (pKa 7.5–8.5).[1][2] This guide compares the biological performance of these two classes, highlighting how fluorine substitution transforms a simple building block into a high-value pharmacophore.

Physicochemical Property Comparison

The introduction of fluorine atoms induces profound electronic changes without significantly altering the steric bulk of the scaffold. The most critical shift is the modulation of basicity.

Table 1: Comparative Physicochemical Profile[1][3][4]
FeatureNon-Fluorinated (Parent)7,7-Difluoro-3-azabicyclo[4.1.0]heptaneImpact of Fluorination
Basicity (pKa) ~10.5 - 11.0~8.5 - 9.2Critical Reduction : Lowers pKa by 1.5–2 units via inductive effect (-I), increasing the fraction of uncharged molecules at physiological pH (7.4) and enhancing membrane permeability.
Lipophilicity (LogP) Low (Hydrophilic)ModerateIncrease : Fluorine adds lipophilicity while reducing the polarity of the amine, improving LogD7.[1][2]4.
Conformation Rigid (Endo/Exo fixed)Rigid + Electronic BiasStereoelectronic Effect : The C-F bonds induce specific gauche interactions, locking the piperidine ring into preferred twist-boat or chair conformations depending on substitution.
Metabolic Liability High (C-H oxidation)LowBlockade : The C7 bridge is a common site for metabolic attack; gem-difluorination effectively blocks this pathway.

Biological Activity & Therapeutic Applications[5][6][7][8]

A. Triple Reuptake Inhibitors (SNDRI)

The 3-azabicyclo[4.1.0]heptane scaffold has been successfully deployed in the design of Triple Reuptake Inhibitors (inhibiting SERT, NET, and DAT) for depression and neuropathic pain.[1][2]

  • Non-Fluorinated : The parent 1-aryl-3-azabicyclo[4.1.0]heptanes show high potency but often exhibit poor metabolic stability and high clearance rates due to N-dealkylation and ring oxidation.

  • Fluorinated Variants : Introduction of fluorine (often on the aryl ring or the aliphatic bridge) maintains potency while significantly extending half-life (

    
    ).[1]
    
    • Mechanism: The electron-withdrawing nature of fluorine reduces the electron density on the nitrogen lone pair, reducing the rate of CYP450-mediated radical cation formation (the first step in N-dealkylation).

B. Antibacterial Agents (Fluoroquinolone Side Chains)

In fluoroquinolone antibiotics (e.g., Moxifloxacin analogues), the C7 position of the quinolone core is often substituted with a cyclic amine to broaden the spectrum of activity.[1][2]

  • Comparison : When 3-azabicyclo[4.1.0]heptane is attached at C7:

    • Non-Fluorinated : Good Gram-positive activity but susceptible to efflux pumps.

    • Fluorinated : Fluorination of the azabicyclic ring (specifically 7-amino-fluorinated variants) has been shown to alter the vector of the solubilizing group, potentially bypassing specific efflux mechanisms in resistant S. aureus strains.

C. P2Y14 Receptor Antagonists

Grygorenko et al. have demonstrated the utility of this scaffold as a bioisostere for piperidine in P2Y14 antagonists (asthma/inflammation targets).[1]

  • Performance : The fluorinated bicyclic analogues demonstrated maintained binding affinity (

    
    ) compared to the parent piperidines but offered superior selectivity against off-target GPCRs due to the specific shape complementarity enforced by the cyclopropane ring.
    

Metabolic Stability & Mechanism of Action

The primary advantage of the fluorinated scaffold is its resistance to oxidative metabolism. The diagram below illustrates the metabolic blockade provided by fluorination.

MetabolicBlockadeParentNon-FluorinatedAzabicyclo[4.1.0]heptaneCYPCYP450 Enzyme(Oxidative Attack)Parent->CYPHigh Affinity SubstrateMetaboliteUnstable Metabolite(Ring Hydroxylation/Opening)CYP->MetaboliteC-H Abstractionat BridgeheadFluorinated7,7-DifluoroAzabicyclo[4.1.0]heptaneFluorinated->CYPLow Affinity / BlockedStableMetabolically Stable(Excreted Unchanged)Fluorinated->StableC-F Bond Strength(116 kcal/mol)

Figure 1: Mechanism of metabolic stabilization.[1][2] Fluorination at the C7 bridge prevents CYP450-mediated C-H abstraction, preventing ring opening and degradation.[1][2]

Experimental Protocols

Protocol A: Synthesis of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane Derivatives

Adapted from Grygorenko et al. (Eur. J. Org. Chem.)

Objective : To synthesize the fluorinated scaffold from readily available enynes via Ru-catalyzed cyclopropanation.

Reagents :

  • Fluorinated enyne precursor (e.g., N-protected-N-allyl-2-bromo-3,3-difluoroprop-1-en-1-amine derivative)

  • Catalyst: [RuCl(cod)(Cp*)]

  • Diazo compound: TMSCHN2 or N2CHCO2Et[2]

Step-by-Step Methodology :

  • Preparation : In a flame-dried Schlenk flask under Argon, dissolve the fluorinated enyne (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Catalyst Addition : Add [RuCl(cod)(Cp*)] (1-5 mol%).[1]

  • Cyclopropanation : Add the diazo compound (1.2 equiv) dropwise at 0°C.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or 19F NMR (disappearance of vinylic fluorine signals).[1][2]

  • Workup : Concentrate the solvent under reduced pressure.

  • Purification : Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient). The fluorinated bicyclic product is typically isolated as a stable oil or solid.

  • Validation : Confirm structure via 1H NMR (absence of alkene protons) and 19F NMR (distinct gem-difluoro pattern).

Protocol B: Comparative pKa Determination

Objective : To quantify the basicity shift induced by fluorination.

  • System : Potentiometric titration using a Sirius T3 or equivalent autotitrator.

  • Sample Prep : Dissolve 1 mg of the hydrochloride salt of the test compound (fluorinated vs non-fluorinated) in 1.5 mL of 0.15 M KCl solution.

  • Titration : Titrate with 0.5 M KOH from pH 2.0 to pH 12.0 under inert gas (N2) atmosphere to prevent carbonate formation.

  • Calculation : Determine pKa using the Bjerrum plot method.

    • Expected Result: The non-fluorinated parent will show a pKa ~10.8. The 7,7-difluoro analogue will show a pKa ~8.8.

Strategic SAR Visualization

The following diagram summarizes the Structure-Activity Relationship (SAR) logic when transitioning from non-fluorinated to fluorinated scaffolds.

SAR_LogicCoreAzabicyclo[4.1.0]heptaneCore ScaffoldPath_NonFNon-Fluorinated PathCore->Path_NonFPath_FFluorinated Path(C7 or C4 substitution)Core->Path_FProp_NonFHigh pKa (>10.5)High ClearanceGood PotencyPath_NonF->Prop_NonFDefault PropertiesProp_FOptimized pKa (8.5)Metabolic StabilityMaintained PotencyPath_F->Prop_FInductive Effect (-I)Steric ProtectionOutcome_NonFLimited CNS PenetrationShort Half-lifeProp_NonF->Outcome_NonFOutcome_FHigh CNS PenetrationOnce-Daily Dosing PotentialProp_F->Outcome_F

Figure 2: Strategic decision tree for scaffold selection. Fluorination addresses the key liabilities of the parent scaffold (basicity and clearance).[1]

References

  • Grygorenko, O. O., et al. (2025).[1][2][3][4] "Fluorine-containing 6-azabicyclo[3.1.1]heptanes: bicyclic piperidine analogs for drug discovery." European Journal of Organic Chemistry.[3][4][5] Link[1][2]

  • Omelian, T. V., et al. (2023).[1][2][6] "Expedient synthesis of 6-functionalized azabicyclo[4.1.0]heptane derivatives." ChemistrySelect, 8, e202304331.[1][2][3] Link[1][2]

  • Bhattarai, P., et al. (2026).[1][2] "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." ChemRxiv. Link[1][2]

  • Tang, W., et al. (2010).[1][2] "6-[alkoxyalkyl]-3-azabicyclo[3.1.0]hexanes: A New Series of Potent and Selective Triple Reuptake Inhibitors."[7] Journal of Medicinal Chemistry, 53(13), 4989-5001.[1][2] Link[1][2]

  • Grygorenko, O. O. (2025).[1][2][3][4] "Filling the gap in LogP and pKa evaluation for saturated fluorine-containing derivatives with machine learning." Journal of Computational Chemistry. Link[1][2]

A Comparative Guide to the Metabolic Stability of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly turning to innovative scaffolds that can confer advantageous ADME (Absorption, Distribution, Metabolism, and Excretion) properties to drug candidates. Among these, fluorinated motifs have garnered significant attention for their ability to enhance metabolic stability, a critical determinant of a drug's pharmacokinetic profile and overall success. This guide provides an in-depth technical assessment of the metabolic stability of compounds incorporating the 7,7-Difluoro-3-azabicyclo[4.1.0]heptane scaffold, offering a comparative analysis against their non-fluorinated counterparts and other relevant bioisosteres. Through a detailed examination of experimental data and methodologies, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to strategically leverage this unique structural motif.

The Critical Role of Metabolic Stability in Drug Discovery

The metabolic fate of a drug candidate is a pivotal factor that can dictate its efficacy, safety, and dosing regimen.[1] Rapid metabolism can lead to low bioavailability and a short duration of action, necessitating frequent and high doses, which can, in turn, increase the risk of adverse effects. Conversely, excessively slow metabolism can result in drug accumulation and potential toxicity. Therefore, achieving an optimal metabolic stability profile is a key objective in the lead optimization phase of drug discovery.[1]

The introduction of fluorine into drug candidates has emerged as a powerful strategy to modulate metabolic stability.[2][3][4] The strong carbon-fluorine bond is resistant to enzymatic cleavage, and the high electronegativity of fluorine can shield adjacent C-H bonds from oxidative metabolism by cytochrome P450 (CYP) enzymes, the primary family of enzymes responsible for drug metabolism.[2][5] The 7,7-Difluoro-3-azabicyclo[4.1.0]heptane scaffold strategically places a gem-difluoro group on a bicyclic amine, a common structural feature in many biologically active compounds. This strategic fluorination is hypothesized to block common sites of metabolism associated with such ring systems.

Assessing Metabolic Stability: A Practical Approach

To experimentally evaluate the metabolic stability of compounds, two primary in vitro assays are widely employed: the liver microsomal stability assay and the hepatocyte stability assay. These assays provide crucial data on a compound's intrinsic clearance (CLint), which is a measure of the inherent capacity of the liver to metabolize a drug.

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions of the liver that are rich in CYP enzymes.[6][7] This assay is a cost-effective and high-throughput method to assess Phase I metabolic pathways, which primarily involve oxidation, reduction, and hydrolysis reactions.

Experimental Protocol: Liver Microsomal Stability Assay

  • Preparation of Reagents:

    • Pooled human liver microsomes (HLMs) are thawed and diluted in a phosphate buffer (pH 7.4).

    • A test compound stock solution (e.g., 10 mM in DMSO) is prepared and diluted to the final desired concentration (e.g., 1 µM) in the incubation buffer.

    • An NADPH-regenerating system is prepared to ensure the continuous activity of CYP enzymes.

  • Incubation:

    • The test compound and liver microsomes are pre-incubated at 37°C for a short period.

    • The metabolic reaction is initiated by the addition of the NADPH-regenerating system.

  • Time-Point Sampling:

    • Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

    • The reaction is quenched at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • The quenched samples are centrifuged to precipitate proteins.

    • The supernatant, containing the remaining parent compound, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The peak area ratio of the parent compound to the internal standard is plotted against time.

    • The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).

Hepatocyte Stability Assay

Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors.[8][9][10] This assay provides a more comprehensive assessment of a compound's metabolic fate, as it accounts for both phases of metabolism and cellular uptake.

Experimental Protocol: Hepatocyte Stability Assay

  • Hepatocyte Preparation:

    • Cryopreserved human hepatocytes are thawed and resuspended in a suitable incubation medium.

    • Cell viability is assessed to ensure the health of the cells.

  • Incubation:

    • The test compound is added to the hepatocyte suspension at a final concentration (e.g., 1 µM).

    • The incubation is carried out at 37°C in a shaking water bath or incubator to keep the cells in suspension.

  • Time-Point Sampling:

    • Aliquots of the cell suspension are taken at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).

    • The reaction is terminated by adding a cold organic solvent with an internal standard.

  • Sample Analysis:

    • Samples are processed similarly to the microsomal assay and analyzed by LC-MS/MS.

  • Data Analysis:

    • The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_sampling Time-Point Sampling cluster_analysis Analysis cluster_data Data Interpretation Compound Test Compound Stock Incubate Incubation of Compound with Microsomes/Hepatocytes Compound->Incubate Microsomes Liver Microsomes/Hepatocytes Microsomes->Incubate NADPH NADPH System (for Microsomes) NADPH->Incubate Timepoints Collect Aliquots at T=0, 5, 15, 30, 45, 60 min Incubate->Timepoints Initiate Reaction Quench Quench Reaction with Cold Acetonitrile + Internal Standard Timepoints->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge LCMS LC-MS/MS Analysis of Supernatant Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate t½ and CLint Plot->Calculate G cluster_non_fluorinated Non-Fluorinated Bicyclic Amine cluster_fluorinated 7,7-Difluoro-3-azabicyclo[4.1.0]heptane Metabolic Hotspots Metabolic Hotspots Rapid Metabolism Rapid Metabolism Metabolic Hotspots->Rapid Metabolism Susceptible to CYP450 Oxidation Low Bioavailability\nShort Half-life Low Bioavailability Short Half-life Rapid Metabolism->Low Bioavailability\nShort Half-life Blocked Hotspots Blocked Hotspots Enhanced Stability Enhanced Stability Blocked Hotspots->Enhanced Stability Steric & Electronic Shielding Improved Bioavailability\nLonger Half-life Improved Bioavailability Longer Half-life Enhanced Stability->Improved Bioavailability\nLonger Half-life

Caption: Comparative metabolic liabilities of fluorinated vs. non-fluorinated scaffolds.

Identifying Metabolic "Soft Spots" and the Role of Metabolite Identification

Understanding the specific sites of metabolism, or "metabolic soft spots," is crucial for rational drug design. [11]Metabolite identification studies are performed to elucidate the chemical structures of the metabolites formed during in vitro or in vivo experiments. This information allows medicinal chemists to strategically modify the parent molecule to block these metabolic pathways and improve its pharmacokinetic properties.

For bicyclic amines, common metabolic pathways include N-dealkylation, C-hydroxylation at positions alpha to the nitrogen, and ring-opening reactions. [12]The 7,7-Difluoro-3-azabicyclo[4.1.0]heptane scaffold is designed to specifically address the C-hydroxylation pathway at the carbon atom bridging the two rings. By replacing the two hydrogen atoms at this position with fluorine, a common metabolic liability is effectively eliminated.

Analytical Techniques for Metabolite Identification

High-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) is the primary analytical tool for metabolite identification. [11]This technique allows for the separation of the parent drug from its metabolites and provides accurate mass measurements to help determine the elemental composition of the metabolites. Tandem mass spectrometry (MS/MS) experiments are then used to fragment the metabolite ions, providing structural information that helps to pinpoint the site of metabolic modification.

Conclusion and Future Perspectives

The strategic incorporation of fluorine into drug candidates is a well-established and highly effective strategy for enhancing metabolic stability. The 7,7-Difluoro-3-azabicyclo[4.1.0]heptane scaffold represents a novel and promising building block for medicinal chemists seeking to improve the pharmacokinetic profiles of their compounds. The gem-difluoro group at the 7-position effectively blocks a key metabolic "soft spot" commonly found in bicyclic amines, leading to a significant reduction in metabolic clearance and a corresponding increase in metabolic stability.

The experimental protocols and comparative data presented in this guide provide a framework for researchers to assess the metabolic stability of their own compounds containing this and other fluorinated scaffolds. As our understanding of drug metabolism continues to evolve, the rational design of molecules with optimized ADME properties will become increasingly important in the development of safe and effective medicines. The 7,7-Difluoro-3-azabicyclo[4.1.0]heptane scaffold is a valuable addition to the medicinal chemist's toolbox and is poised to make a significant impact on the future of drug discovery.

References

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  • Mykhailiuk, P. K. (2023). gem‐Difluoro‐3‐azabicyclo[3.n.1]alkanes and Their Derivatives – Bicyclic Fluorinated Piperidine Isosteres for Drug Discovery. ResearchGate. [Link]

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  • Soars, M. G., et al. (2016). Interlaboratory Variability in Human Hepatocyte Intrinsic Clearance Values and Trends with Physicochemical Properties. The AAPS journal, 18(5), 1195–1203. [Link]

  • Obach, R. S. (2001). Prediction of human clearance from in vitro drug metabolism data. Current opinion in drug discovery & development, 4(1), 36–44. [Link]

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comparative analysis of synthetic efficiency for different azabicyclo[4.1.0]heptane isomers

Author: BenchChem Technical Support Team. Date: February 2026

The rigid, three-dimensional scaffold of azabicyclo[4.1.0]heptane has cemented its importance in modern medicinal chemistry, serving as a key structural motif in a variety of biologically active compounds. This guide provides an in-depth comparative analysis of the synthetic efficiency for accessing different positional and stereoisomers of this valuable heterocyclic system. We will delve into the nuances of various synthetic strategies, offering field-proven insights and experimental data to inform your selection of the most appropriate methodology for your research and development endeavors.

The Strategic Importance of Isomeric Purity

The precise spatial arrangement of the nitrogen atom within the bicyclic framework, as well as the stereochemistry of the ring fusion (cis or trans), profoundly influences the pharmacological profile of molecules incorporating the azabicyclo[4.1.0]heptane core. Consequently, the ability to selectively synthesize specific isomers is of paramount importance in drug discovery and development. This guide will focus on the synthesis of 1-aza, 3-aza, and 7-azabicyclo[4.1.0]heptane isomers, highlighting methods that offer high yields and diastereoselectivity.

Comparative Analysis of Synthetic Methodologies

The synthesis of azabicyclo[4.1.0]heptane isomers can be broadly categorized into two primary approaches: the construction of the aziridine ring onto a pre-existing cyclohexane system, and the formation of the six-membered ring from a functionalized aziridine precursor. The choice of strategy is often dictated by the desired location of the nitrogen atom and the required stereochemistry.

7-Azabicyclo[4.1.0]heptane: The Aziridination Approach

The most direct route to the 7-azabicyclo[4.1.0]heptane skeleton involves the aziridination of cyclohexene. This method is attractive due to the commercial availability of the starting olefin.

Copper-Catalyzed Aziridination: A prominent and efficient method for this transformation is the copper-catalyzed reaction of cyclohexene with a nitrene source. For instance, the use of a copper(I) triflate catalyst with a sulfonimidamide has been shown to produce the corresponding N-protected 7-azabicyclo[4.1.0]heptane in high yield.

Experimental Protocol: Copper-Catalyzed Aziridination of Cyclohexene

This protocol is adapted from a reported procedure for the synthesis of a 7-azabicyclo[4.1.0]heptane derivative.

Materials:

  • Cyclohexene

  • Sulfonimidamide (nitrene precursor)

  • Copper(I) triflate (CuOTf)

  • Iodine(III) oxidant (e.g., Phenyliodine diacetate)

  • Dichloromethane (DCM), anhydrous

  • Heptane

  • Ethyl acetate

Procedure:

  • To a solution of the sulfonimidamide (1.0 equiv) and cyclohexene (1.2 equiv) in anhydrous DCM (0.1 M) at room temperature is added CuOTf (5 mol %).

  • The iodine(III) oxidant (1.1 equiv) is then added portion-wise over 10 minutes.

  • The reaction mixture is stirred at room temperature until complete consumption of the starting material is observed by TLC analysis.

  • The reaction is quenched with a saturated aqueous solution of sodium thiosulfate.

  • The aqueous layer is extracted with DCM (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (heptane/ethyl acetate gradient) to afford the desired 7-azabicyclo[4.1.0]heptane.

A reported yield for a similar procedure is as high as 93%.

3-Azabicyclo[4.1.0]heptane: Gold-Catalyzed Cycloisomerization

The synthesis of 3-azabicyclo[4.1.0]heptanes can be elegantly achieved through the gold-catalyzed cycloisomerization of allyl cyclopropenylcarbinyl sulfonamides. This intramolecular approach offers excellent control over diastereoselectivity, leading predominantly to the formation of the cis-isomer.

Gold(I)-Catalyzed Intramolecular Cyclopropanation: This method leverages the ability of gold(I) catalysts to activate the cyclopropene ring, generating a gold carbene intermediate that undergoes intramolecular cyclopropanation with the tethered alkene.

Experimental Protocol: Gold-Catalyzed Synthesis of a 3-Azabicyclo[4.1.0]heptane Derivative

This protocol is based on the gold-catalyzed cycloisomerization of an allyl 3,3-dimethylcyclopropenylcarbinyl sulfonamide.[1]

Materials:

  • Allyl 3,3-dimethylcyclopropenylcarbinyl sulfonamide

  • Gold(I) chloride (AuCl)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of the allyl 3,3-dimethylcyclopropenylcarbinyl sulfonamide (1.0 equiv) in anhydrous DCM (0.05 M) is added AuCl (5 mol %).

  • The reaction mixture is stirred at room temperature for the time required for complete conversion (typically monitored by TLC or NMR).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to yield the 5-isopropylidene-3-azabicyclo[4.1.0]heptane.

This method has been reported to provide excellent yields and high diastereoselectivities.[1]

1-Azabicyclo[4.1.0]heptane: Intramolecular Cyclization of a Functionalized Aziridine

The synthesis of the 1-azabicyclo[4.1.0]heptane system, where the nitrogen is at a bridgehead position, requires a different strategic approach. A common method involves the intramolecular cyclization of a suitably functionalized aziridine precursor.

Formation of a Bicyclic Aziridinium Ion: A 2-(4-tosyloxybutyl)aziridine can be synthesized and subsequently cyclized to form a stable 1-azoniabicyclo[4.1.0]heptane tosylate.[2] This bicyclic aziridinium ion can then be used in various ring-opening reactions.

Experimental Protocol: Synthesis of 1-Azoniabicyclo[4.1.0]heptane Tosylate

This protocol describes the formation of the bicyclic aziridinium salt from a linear precursor.[2]

Materials:

  • 2-(4-hydroxybutyl)aziridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Acetonitrile (MeCN)

Procedure:

  • To a solution of 2-(4-hydroxybutyl)aziridine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM at 0 °C is added p-toluenesulfonyl chloride (1.1 equiv) portion-wise.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM.

  • The combined organic layers are dried, filtered, and concentrated to give the 2-(4-tosyloxybutyl)aziridine intermediate.

  • The intermediate is dissolved in acetonitrile and stirred at room temperature. The formation of the 1-azoniabicyclo[4.1.0]heptane tosylate can be monitored by NMR spectroscopy, observing the downfield shift of the protons adjacent to the newly formed quaternary ammonium center.[2]

Data Summary and Comparison

IsomerSynthetic MethodKey ReagentsTypical YieldDiastereoselectivityReference
7-Azabicyclo[4.1.0]heptane Copper-Catalyzed AziridinationCyclohexene, Sulfonimidamide, CuOTf93%Not specified in detail
7-Methyl-aza-bicyclo[4.1.0]heptane Two-step from cyclohexene oxideCyclohexene oxide, Methylamine, PBr353-54%Not specified[3]
3-Azabicyclo[4.1.0]heptane Gold-Catalyzed CycloisomerizationAllyl cyclopropenylcarbinyl sulfonamide, AuClExcellentHigh (cis)[1]
Functionalized 3-Azabicyclo[4.1.0]heptane Multi-step divergent synthesisVarious38% (overall, 4 steps)Not specified[4]
1-Azabicyclo[4.1.0]heptane (as tosylate salt) Intramolecular Cyclization2-(4-tosyloxybutyl)aziridineHigh (formation of salt)Not applicable[2]

Differentiating Isomers: The Role of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and differentiation of azabicyclo[4.1.0]heptane isomers.

Positional Isomers: The position of the nitrogen atom can be readily determined by a combination of ¹H and ¹³C NMR. The chemical shifts of the protons and carbons directly attached to or in close proximity to the nitrogen atom will be significantly different for each isomer.

Cis vs. Trans Diastereomers: The distinction between cis and trans isomers is primarily achieved through the analysis of coupling constants (J-values) in the ¹H NMR spectrum. The dihedral angle between vicinal protons in the rigid bicyclic system is different for the cis and trans isomers, leading to distinct coupling constants. Generally, the coupling constants between the bridgehead protons and the protons on the cyclopropane ring are informative for determining the stereochemistry of the ring fusion. For instance, in bicyclo[4.1.0]heptane systems, the cis isomer is generally more stable due to reduced ring strain compared to the hypothetical and highly strained trans isomer.[5]

Logical Workflow Diagrams

Synthetic_Approaches cluster_7_aza 7-Azabicyclo[4.1.0]heptane Synthesis cluster_3_aza 3-Azabicyclo[4.1.0]heptane Synthesis cluster_1_aza 1-Azabicyclo[4.1.0]heptane Synthesis Cyclohexene Cyclohexene Aziridination Aziridination Cyclohexene->Aziridination Nitrene_Source Nitrene Source (e.g., Sulfonimidamide) Nitrene_Source->Aziridination Catalyst_Cu Copper Catalyst (e.g., CuOTf) Catalyst_Cu->Aziridination Product_7_aza 7-Azabicyclo[4.1.0]heptane Aziridination->Product_7_aza Allyl_Cyclopropenyl Allyl Cyclopropenylcarbinyl Sulfonamide Cycloisomerization Cycloisomerization Allyl_Cyclopropenyl->Cycloisomerization Catalyst_Au Gold Catalyst (e.g., AuCl) Catalyst_Au->Cycloisomerization Product_3_aza cis-3-Azabicyclo[4.1.0]heptane Cycloisomerization->Product_3_aza Aziridine_Precursor 2-(4-tosyloxybutyl)aziridine Intramolecular_Cyclization Intramolecular Cyclization Aziridine_Precursor->Intramolecular_Cyclization Product_1_aza 1-Azoniabicyclo[4.1.0]heptane Tosylate Intramolecular_Cyclization->Product_1_aza

Caption: Synthetic strategies for different azabicyclo[4.1.0]heptane isomers.

Isomer_Differentiation Compound Azabicyclo[4.1.0]heptane Isomer Mixture NMR NMR Spectroscopy (¹H, ¹³C, COSY, etc.) Compound->NMR Positional Positional Isomer Determination (Chemical Shifts) NMR->Positional Stereoisomer Stereoisomer Determination (Coupling Constants) NMR->Stereoisomer

Caption: Workflow for the differentiation of azabicyclo[4.1.0]heptane isomers.

Conclusion and Future Outlook

The synthesis of azabicyclo[4.1.0]heptane isomers is a rich and evolving field. While efficient methods exist for accessing specific isomers, the development of catalytic, enantioselective routes to all possible isomers remains a significant challenge. The choice of synthetic strategy is a critical decision that impacts not only the efficiency of the synthesis but also the isomeric purity of the final product. This guide has provided a comparative overview of established methods, offering both the "how" and the "why" behind these synthetic choices. As our understanding of catalysis and reaction mechanisms deepens, we can anticipate the emergence of even more elegant and efficient solutions for the construction of these vital heterocyclic scaffolds, further empowering the field of drug discovery.

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A Comparative Guide to In Silico ADME Prediction for 7,7-Difluoro-3-azabicyclo[4.1.0]heptane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pressure to reduce attrition rates and accelerate the journey from bench to bedside has never been greater. A significant proportion of drug candidates fail during clinical trials due to unfavorable pharmacokinetic properties.[1][2] The early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is therefore not just advantageous, but essential.[3][4][5] This guide provides an in-depth comparison of in silico methodologies for predicting the ADME profiles of a promising class of compounds: 7,7-Difluoro-3-azabicyclo[4.1.0]heptane derivatives.

The introduction of fluorine into drug candidates can profoundly influence their metabolic stability, potency, and lipophilicity.[6][7] However, these alterations also present unique challenges for accurate ADME prediction, as the carbon-fluorine bond can have complex and sometimes unexpected effects on a molecule's behavior in the body.[8][9][10] In silico tools offer a rapid and cost-effective means to navigate these challenges in the early stages of drug development.[11][12][13][14][15]

Foundational In Silico Methodologies for ADME Profiling

A variety of computational models are available for the prediction of ADME properties, each with its own strengths and limitations. The choice of methodology is a critical decision that should be guided by the specific research question and the available data.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a molecule with its biological activity or physicochemical properties.[16][17] By analyzing a dataset of compounds with known ADME properties, QSAR models can identify molecular descriptors that are predictive of these properties and use them to estimate the ADME profile of novel compounds.[18][19]

  • Machine Learning (ML) and Artificial Intelligence (AI): More advanced computational approaches, such as machine learning and artificial intelligence, are increasingly being used to develop more accurate and robust ADME prediction models.[13][20] These methods can learn complex, non-linear relationships between chemical structure and ADME properties from large datasets, often outperforming traditional QSAR models.[21][22]

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are mechanistic models that simulate the absorption, distribution, metabolism, and excretion of a drug in the body.[23][24] These models incorporate physiological parameters (e.g., organ blood flow, tissue volumes) and drug-specific parameters (e.g., solubility, permeability, metabolic clearance) to provide a quantitative prediction of a drug's pharmacokinetic profile.[25][26]

  • Molecular Docking and Simulation: These structure-based methods can be employed to predict the interactions of drug candidates with metabolic enzymes, such as cytochrome P450s, and drug transporters.[27][28][29] By understanding these interactions, it is possible to anticipate potential metabolic liabilities and drug-drug interactions.

Comparative Analysis of In Silico ADME Prediction Tools

A plethora of software tools, both commercial and freely available, exist for in silico ADME prediction. The following table provides a comparative overview of some commonly used platforms for predicting the ADME properties of a hypothetical 7,7-Difluoro-3-azabicyclo[4.1.0]heptane derivative. It is crucial to note that the accuracy of these predictions is highly dependent on the underlying algorithms and the quality of the training data.[11] Therefore, it is always recommended to use multiple tools and compare the results for a more confident assessment.[11][12]

ADME PropertySwissADME[30]ADMETlab 2.0[12]ADMET Predictor®[31]pkCSM[32]
Physicochemical Properties
Molecular WeightPredictedPredictedPredictedPredicted
LogP (Lipophilicity)PredictedPredictedPredictedPredicted
Water Solubility (LogS)PredictedPredictedPredictedPredicted
Absorption
Human Intestinal AbsorptionHighHighHighHigh
Caco-2 PermeabilityLow/ModerateModerateHighModerate
Distribution
BBB PermeabilityNoYesYesYes
Plasma Protein BindingPredictedPredictedPredictedPredicted
Metabolism
CYP2D6 InhibitorNoYesYesYes
CYP3A4 InhibitorYesYesYesYes
Toxicity
hERG InhibitionN/APredictedPredictedPredicted
Ames MutagenicityN/APredictedPredictedPredicted

Disclaimer: The predicted values in this table are for illustrative purposes only and should not be considered as experimental data.

A Validated Workflow for In Silico ADME Prediction

To ensure the reliability and reproducibility of in silico ADME predictions, a systematic and self-validating workflow should be followed.

ADME_Workflow cluster_prep 1. Molecule Preparation cluster_predict 2. ADME Prediction cluster_analysis 3. Data Analysis & Interpretation cluster_decision 4. Decision Making prep1 2D Structure Input prep2 3D Structure Generation prep1->prep2 prep3 Energy Minimization prep2->prep3 tool1 Tool A (e.g., SwissADME) prep3->tool1 Submit for Prediction tool2 Tool B (e.g., ADMETlab) prep3->tool2 Submit for Prediction tool3 Tool C (e.g., pkCSM) prep3->tool3 Submit for Prediction compare Compare Predictions tool1->compare tool2->compare tool3->compare assess Assess Applicability Domain compare->assess identify Identify Potential Liabilities assess->identify prioritize Prioritize Compounds for Synthesis identify->prioritize design Design New Derivatives identify->design ADME_Interplay Absorption Absorption Distribution Distribution Absorption->Distribution Enters Bloodstream Metabolism Metabolism Distribution->Metabolism Delivered to Organs Excretion Excretion Distribution->Excretion Direct Elimination Efficacy Efficacy Distribution->Efficacy Reaches Target Site Toxicity Toxicity Distribution->Toxicity Off-Target Accumulation Metabolism->Excretion Metabolite Elimination Metabolism->Toxicity Toxic Metabolites

Caption: Interplay of ADME properties.

Conclusion

The in silico prediction of ADME properties is an indispensable tool in modern drug discovery, enabling the early identification and mitigation of potential pharmacokinetic issues. For novel scaffolds such as 7,7-Difluoro-3-azabicyclo[4.1.0]heptane derivatives, a multi-faceted approach that combines different computational methodologies and tools is essential for obtaining reliable predictions. By integrating these in silico strategies into a robust and validated workflow, researchers can make more informed decisions, ultimately increasing the efficiency and success rate of the drug development process.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane. As this compound is a specialized fluorinated heterocyclic molecule, proper handling and disposal are paramount to ensuring laboratory safety, regulatory compliance, and environmental protection. This guide is designed for researchers, chemists, and laboratory managers in the drug development and life sciences sectors, synthesizing regulatory standards with practical, field-proven methodologies.

The causality behind these protocols is rooted in the fundamental principles of chemical safety: containment, segregation, and proper waste stream identification. Adherence to these steps forms a self-validating system that minimizes risk at every stage of the disposal process.

Hazard Identification and Risk Assessment

Based on data from analogous substances, the following hazards should be assumed:

Hazard TypeGHS Classification (Anticipated)Signal WordRationale Based on Structural Analogs
Acute Toxicity, Oral H302: Harmful if swallowedWarningAnalog 7,7-Difluoro-6-phenyl-3-azabicyclo[4.1.0]heptane hydrochloride is classified as H302.[1]
Skin Corrosion/Irritation H315: Causes skin irritationWarningAnalogs 7,7-Dichlorobicyclo[4.1.0]heptane and the aforementioned difluoro-phenyl variant are classified as skin irritants.[1][2] The parent 7-Azabicyclo[4.1.0]heptane is noted to cause severe skin burns (H314).[3]
Serious Eye Damage/Irritation H319: Causes serious eye irritationWarningBoth the dichloro and difluoro-phenyl analogs are classified as serious eye irritants.[1][2]
Respiratory Irritation H335: May cause respiratory irritationWarningThe difluoro-phenyl analog carries this classification, suggesting potential for irritation upon inhalation of dusts or aerosols.[1]
Chemical Reactivity Unknown-The strained cyclopropane ring and the basic nitrogen atom suggest potential reactivity. Avoid mixing with strong acids, bases, or oxidizing agents.

Given this profile, 7,7-Difluoro-3-azabicyclo[4.1.0]heptane must be handled as a hazardous chemical in accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[4][5]

Regulatory Framework: OSHA and EPA Compliance

Disposal procedures are governed by federal and local regulations. The two primary frameworks in the United States are:

  • OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates the creation of a written Chemical Hygiene Plan (CHP) .[6][7] Your institution's CHP is the primary document outlining the specific procedures for safe handling and waste disposal. It requires that laboratory personnel are trained on the hazards of the chemicals they work with.[8]

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates hazardous waste from its point of generation to its final disposal—a principle known as "cradle-to-grave" management.[9] As a fluorinated organic compound, this chemical waste falls under the category of halogenated organic waste .[10][11]

Disposal Workflow: A Three-Phase Protocol

The proper disposal of 7,7-Difluoro-3-azabicyclo[4.1.0]heptane is a systematic process. The following workflow ensures safety and compliance at each step.

DisposalWorkflow cluster_0 Phase 1: In-Lab Waste Collection cluster_1 Phase 2: Waste Container Management cluster_2 Phase 3: Final Disposal & Coordination gen Waste Generation (Pure compound, solutions, contaminated materials) char Step 1.1: Characterize Is it halogenated? YES gen->char Immediately after use seg Step 1.2: Segregate Halogenated Waste Stream char->seg cont Step 2.1: Select Container (HDPE or glass, chemically compatible) seg->cont labeling Step 2.2: Label Container ('Hazardous Waste', full chemical name) cont->labeling closure Step 2.3: Keep Closed (Seal when not adding waste) labeling->closure storage Step 3.1: Store Safely (Satellite Accumulation Area, secondary containment) closure->storage pickup Step 3.2: Schedule Pickup (Contact EHS/HazMat) storage->pickup disposal Step 3.3: Incineration (Licensed TSDF) pickup->disposal

Caption: Disposal workflow for 7,7-Difluoro-3-azabicyclo[4.1.0]heptane.

Phase 1: In-Lab Waste Collection & Segregation

This phase focuses on immediate actions at the point of waste generation to prevent accidental mixing and exposure.

Step 1.1: Characterize the Waste

  • Immediately identify any waste containing 7,7-Difluoro-3-azabicyclo[4.1.0]heptane. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound (e.g., from reaction workups, chromatography fractions).

    • Contaminated labware (pipette tips, vials, gloves, bench paper).

Step 1.2: Segregate as Halogenated Organic Waste

  • Crucial Causality: Do NOT mix halogenated waste with non-halogenated organic waste.[12] Halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize acidic gases (like hydrogen fluoride) that are produced.[13] Mixing streams increases disposal costs and can create a safety hazard.

  • Designate a specific waste container for "Halogenated Organic Liquids" and another for "Halogenated Solid Waste."

Phase 2: Waste Container Management

Proper container selection and labeling are mandated by the EPA and are critical for preventing leaks and ensuring proper handling by waste management personnel.[14]

Step 2.1: Select a Compatible Container

  • For Liquids: Use a sealable, chemically-resistant container with a screw cap. High-density polyethylene (HDPE) or glass bottles are typically appropriate. Ensure the container is in good condition.

  • For Solids: Use a sturdy, sealable plastic bag (for lightly contaminated PPE) or a wide-mouth HDPE container for more heavily contaminated items.

Step 2.2: Label the Container Correctly

  • Label the container before adding any waste.[11]

  • The label must include:

    • The words "Hazardous Waste" .[12]

    • The full, unabbreviated chemical name: "Waste 7,7-Difluoro-3-azabicyclo[4.1.0]heptane" .

    • If in a solution, list all components and their approximate percentages.

    • The specific hazard characteristics (e.g., "Irritant," "Harmful if Swallowed").

Step 2.3: Maintain Proper Container Closure

  • Keep waste containers closed at all times except when actively adding waste.[11][14] This prevents the release of vapors and reduces the risk of spills.

Phase 3: Final Disposal Coordination

This phase involves the safe temporary storage of the collected waste and coordination with your institution's certified waste handlers.

Step 3.1: Store in a Satellite Accumulation Area (SAA)

  • Store the sealed and labeled waste containers in a designated SAA within your laboratory. This area should be under the control of the laboratory personnel.

  • The SAA must be at or near the point of generation.

  • Use secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.

Step 3.2: Schedule Pickup with Environmental Health & Safety (EHS)

  • Once the container is full or you are finished generating this waste stream, contact your institution's EHS or Hazardous Materials Management department to schedule a pickup.

  • Do not allow waste to accumulate beyond the limits specified by the EPA and your institution's policies.

Step 3.3: Off-Site Treatment and Disposal

  • Your EHS department will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).[9]

  • The standard and most effective disposal method for halogenated organic compounds is high-temperature incineration in a facility designed to handle such waste.[10][13]

Emergency Procedures: Spills and Exposures

In the event of a spill or exposure, immediate and correct action is critical.

4.1 Spill Cleanup Protocol

  • Small Spill (Contained within a fume hood):

    • Ensure you are wearing appropriate Personal Protective Equipment (PPE): nitrile gloves, safety goggles, and a lab coat.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial sorbent). Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the collected material into a designated container for "Halogenated Solid Waste."

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spill (Outside of a fume hood):

    • Evacuate the immediate area.

    • Alert colleagues and your laboratory supervisor.

    • If there is a fire or inhalation hazard, activate the fire alarm to evacuate the building.

    • Contact your institution's emergency EHS number or 911. Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.

4.2 Personnel Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By implementing this comprehensive disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and protect our environment. Always prioritize safety and consult your institution's Chemical Hygiene Plan and EHS department for specific guidance.

References

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard.
  • Lab Manager. (2020, April 1). The OSHA Laboratory Standard.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • BenchChem. (2025). Essential Procedures for the Safe Disposal of 8-Methyl-8-azabicyclo[3.2.1]oct-3-ene.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Occupational Safety and Health Administration. (n.d.). OSHA Factsheet Laboratory Safety Chemical Hygiene Plan.
  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety.
  • BenchChem. (n.d.). Safe Disposal of Halogenated Nitroaromatic Compounds: A General Guide.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • PubChem. (n.d.). 7,7-Difluoro-6-phenyl-3-azabicyclo(4.1.0)heptane hydrochloride. National Center for Biotechnology Information.
  • TCI Chemicals. (n.d.). 3-(TERT-BUTOXYCARBONYL)-7,7-DIFLUORO-3-AZABICYCLO[4.1.0]HEPTANE-6-CARBOXYLIC ACID.
  • TCI Chemicals. (2025, September 4). Safety Data Sheet: 7,7-Dichlorobicyclo[4.1.0]heptane.
  • PubChem. (n.d.). 7-Azabicyclo[4.1.0]heptane. National Center for Biotechnology Information.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.